molecular formula C15H12O B102786 3-Phenyl-1-indanone CAS No. 16618-72-7

3-Phenyl-1-indanone

Cat. No.: B102786
CAS No.: 16618-72-7
M. Wt: 208.25 g/mol
InChI Key: SIUOTMYWHGODQX-UHFFFAOYSA-N
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Description

3-Phenyl-1-indanone is recognized as a privileged scaffold in modern drug discovery and development, forming the core structure of numerous pharmacologically active compounds . This versatile intermediate is extensively utilized in medicinal chemistry for the preparation of a broad range of carbocyclic and heterocyclic molecules, serving as a critical synthon for various drugs and natural product synthesis . The 1-indanone core, and by extension this compound, is a key structural motif in compounds exhibiting a wide spectrum of high-value biological activities . Researchers employ this compound in the development of therapeutic agents for neurodegenerative diseases, with derivatives being investigated as potent anti-Alzheimer agents and inhibitors of cholinesterases (AChE and BuChE) and amyloid beta (Aβ) self-assembly . It also serves as a building block for creating molecules with significant antiviral and antibacterial properties, including non-nucleoside inhibitors for hepatitis C treatment and novel agents active against plant pathogenic bacteria . Furthermore, the scaffold is integral to the synthesis of compounds demonstrating anticancer and antiproliferative activity, as well as anti-inflammatory and analgesic effects . Beyond pharmaceuticals, 1-indanone derivatives find application in agriculture as effective insecticides, fungicides, and herbicides . The rigid bicyclic framework of this compound provides stability while allowing for selective functionalization at reactive sites, making it an invaluable and flexible intermediate in organic synthesis and antibacterial drug discovery campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2,3-dihydroinden-1-one
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InChI

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIUOTMYWHGODQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H12O
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DSSTOX Substance ID

DTXSID701314027
Record name (±)-3-Phenyl-1-indanone
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Molecular Weight

208.25 g/mol
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CAS No.

16618-72-7
Record name (±)-3-Phenyl-1-indanone
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Record name 1-Indanone, 3-phenyl-
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Record name 3-Phenyl-1-indanone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is an aromatic ketone characterized by a phenyl group attached to the 3-position of an indanone scaffold. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural motif is found in a variety of molecules exhibiting significant biological activities, including potential anti-inflammatory and antioxidant properties.[1] The indanone core is a privileged structure in medicinal chemistry, famously represented in drugs like Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Identifiers and Molecular Characteristics
PropertyValueReference
CAS Number 16618-72-7[4][5][6]
Molecular Formula C₁₅H₁₂O[1][4][5][7]
Molecular Weight 208.26 g/mol [4][7]
IUPAC Name 3-phenyl-2,3-dihydro-1H-inden-1-one[8]
Synonyms 3-Phenylindan-1-one, 3-フェニル-1-インダノン[1][8]
InChI 1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2[4][5]
InChIKey SIUOTMYWHGODQX-UHFFFAOYSA-N[4][5]
Canonical SMILES C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3[1]
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Appearance White to off-white or yellow crystalline solid/powder[1]
Melting Point 75-78 °C[1][4][6][7]
Boiling Point 331 °C at 760 mmHg; 148 °C at 0.7 mmHg[1][4][6][7]
Density 1.162 g/cm³[1][7]
Solubility Sparingly soluble in water. Soluble in alcohol.[1][9]
Flash Point 142.3 °C[1][10]
Refractive Index 1.5361 (estimate)[10]
Vapor Pressure 0.00016 mmHg at 25 °C[1][10]
LogP 3.46[1]
Storage Sealed in dry, Room Temperature[1][11]

Experimental Protocols

The synthesis and characterization of this compound are critical procedures for its application in research and development. The following sections detail common experimental methodologies.

Synthesis of this compound

The construction of the 1-indanone core is most commonly achieved via intramolecular Friedel-Crafts acylation or Nazarov cyclization.[4][12]

Method 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This is a classical and robust method for forming the indanone ring system.[1][10] The reaction proceeds by activating the carboxylic acid to form a reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution.

  • Materials:

    • 3,3-Diphenylpropionic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Lewis Acid (e.g., anhydrous Aluminum chloride (AlCl₃)) or Brønsted Acid (e.g., Triflic acid, Polyphosphoric acid (PPA))

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Ice, saturated sodium bicarbonate (NaHCO₃) solution, brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Protocol (Two-Step via Acyl Chloride):

    • Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenylpropionic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C using an ice bath and slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride.

    • Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise, controlling the temperature.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

    • Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice. Add saturated NaHCO₃ solution to neutralize the acid.

    • Extract the product into DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, characteristic signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the phenyl ring and the fused benzene ring. The aliphatic protons on the indanone ring would appear as multiplets in the upfield region (approx. 2.5-4.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) typically found downfield (~195-208 ppm), multiple signals in the aromatic region (~120-145 ppm), and aliphatic carbons in the upfield region.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. The most prominent peak for this compound is the strong carbonyl (C=O) stretching vibration, typically observed around 1700-1720 cm⁻¹. Other characteristic peaks include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The NIST WebBook provides reference IR spectra for this compound.[5][13][14]

  • Mass Spectrometry (MS):

    • Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (208.26).[8][15] Analysis of the fragmentation pattern can further confirm the structure.

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is essential for reproducible and reliable chemical synthesis.

Synthesis_Characterization_Workflow cluster_char Start Starting Material (3,3-Diphenylpropionic Acid) Step1 Acid Chloride Formation (e.g., with SOCl₂) Start->Step1 Step2 Intramolecular Friedel-Crafts Acylation (e.g., with AlCl₃) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product Pure this compound Step4->Product Char_NMR NMR Spectroscopy (¹H, ¹³C) Product->Char_NMR Char_IR IR Spectroscopy Product->Char_IR Char_MS Mass Spectrometry Product->Char_MS cluster_char cluster_char Final Structure & Purity Confirmed

Caption: Experimental workflow for synthesis and characterization.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an electrophilic acylium ion that is attacked by the tethered phenyl ring.

Friedel_Crafts_Mechanism Mechanism of Intramolecular Friedel-Crafts Acylation Start 3,3-Diphenylpropionyl Chloride Intermediate1 Acylium-Lewis Acid Complex Start->Intermediate1 + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Intermediate2 Electrophilic Acylium Ion Intermediate1->Intermediate2 - [AlCl₄]⁻ Intermediate3 Sigma Complex (Carbocation Intermediate) Intermediate2->Intermediate3 Intramolecular Electrophilic Attack Deprotonation Deprotonation & Aromaticity Restoration Intermediate3->Deprotonation - H⁺ Product This compound Deprotonation->Product

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Biological Activity and Potential Signaling Pathways

The indanone scaffold is associated with a broad range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] While specific studies on this compound are limited, research on related indanone derivatives provides insight into potential mechanisms of action.

Many anti-inflammatory agents function by inhibiting pro-inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Several indanone derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway.[8][16]

Another relevant pathway is the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. Activation of Nrf2 can counteract oxidative stress, which is often associated with inflammation. Some bioactive small molecules, including indanones, have been found to modulate both NF-κB and Nrf2 pathways.[17]

The diagram below illustrates a generalized model of how an indanone derivative might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active degrades, releasing NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB sequesters in cytoplasm Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6, COX-2 (Inflammation) Gene->Cytokines leads to Indanone This compound (Hypothesized) Indanone->IKK inhibits (potential target) Indanone->NFkB_active inhibits nuclear translocation (potential target)

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

References

An In-Depth Technical Guide to 3-Phenyl-1-indanone (CAS: 16618-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a ketone derivative of indane, characterized by a phenyl group substituted at the 3-position of the indanone skeleton. This compound serves as a valuable building block in organic synthesis and has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of this compound, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a fused benzene ring and a five-membered ring containing a ketone group, with a phenyl substituent at the carbon adjacent to the carbonyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16618-72-7[2]
Molecular Formula C₁₅H₁₂O[2]
Molecular Weight 208.26 g/mol [2]
Melting Point 75-78 °C[1]
Boiling Point 148 °C at 0.7 mmHg[1]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Infrared (IR) Available through the NIST WebBook.[3]
Mass Spectrometry (MS) Available through the NIST WebBook.[3]

Note: While the existence of NMR data is referenced, specific chemical shifts and coupling constants were not available in the conducted searches.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve intramolecular cyclization reactions, such as Friedel-Crafts acylation and the Nazarov cyclization.

Experimental Protocol 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This method involves the cyclization of a carboxylic acid precursor in the presence of a strong acid.

Logical Workflow for Friedel-Crafts Acylation

G start Start with 3,3-Diphenylpropionic Acid reagents Add Polyphosphoric Acid (PPA) start->reagents heating Heat the reaction mixture (e.g., 80-100 °C) reagents->heating monitoring Monitor reaction progress (e.g., by TLC) heating->monitoring workup Quench with ice-water monitoring->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate) workup->extraction washing Wash organic layer (e.g., with NaHCO₃ solution, brine) extraction->washing drying Dry over anhydrous Na₂SO₄ washing->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography or recrystallization concentration->purification product Obtain this compound purification->product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3,3-diphenylpropionic acid.

  • Reagent Addition: Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heating: Heat the reaction mixture to 80-100 °C with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol 2: Nazarov Cyclization of a Chalcone Precursor

The Nazarov cyclization involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone or its precursor.

Nazarov Cyclization Pathway

G chalcone Start with a suitable Chalcone precursor acid Treat with a Lewis or Brønsted acid (e.g., BF₃·OEt₂, H₂SO₄) chalcone->acid intermediate Formation of a pentadienyl cation intermediate acid->intermediate cyclization 4π-Electrocyclic ring closure intermediate->cyclization product Formation of this compound cyclization->product

Caption: Key steps in the Nazarov cyclization for this compound synthesis.

Methodology:

  • Reaction Setup: Dissolve the appropriate chalcone precursor (e.g., 1,3-diphenyl-2-propen-1-one) in an anhydrous, inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Catalyst Addition: Add a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., concentrated sulfuric acid) to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activities

While comprehensive biological data for this compound is limited in the available literature, the indanone scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 1-indanone have been reported to exhibit a range of activities, including anti-inflammatory and antioxidant properties.

Table 3: Reported Biological Activities of Indanone Derivatives (for context)

ActivityAssayResultsCompound TypeReference(s)
Anti-inflammatory Inhibition of NO, TNF-α, and IL-6 release in LPS-stimulated macrophagesIC₅₀ values in the low micromolar range2-Benzylidene-1-indanone derivatives
Antioxidant DPPH radical scavenging assayVaries depending on substitutionVarious indanone derivatives

Note: The data in this table pertains to derivatives of 1-indanone and not specifically to this compound. Further research is needed to quantify the biological activities of the title compound.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory properties of related indanone structures, it is plausible that this compound could modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, direct experimental evidence for this compound is currently lacking.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene Compound This compound Compound->IKK Potential Inhibition

Caption: Hypothetical modulation of a MAPK signaling pathway by this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical scaffold that suggests potential for biological activity. This technical guide has summarized the available information on its properties, synthesis, and spectroscopic characterization. While the indanone core is associated with anti-inflammatory and antioxidant effects, further dedicated studies are required to elucidate the specific biological profile and mechanisms of action of this compound. The provided experimental workflows and hypothetical signaling pathway diagrams offer a foundation for future research in this area.

References

3-Phenyl-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a bicyclic aromatic ketone with a molecular structure consisting of a benzene ring fused to a five-membered ring containing a carbonyl group and a phenyl substituent. Its chemical formula is C₁₅H₁₂O.[1] This compound and its derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their versatile chemical scaffold and diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, chemical formula, synthesis, and key experimental data related to this compound, with a focus on its potential as a modulator of inflammatory and oxidative stress pathways.

Molecular Structure and Chemical Formula

The IUPAC name for this compound is 3-phenyl-2,3-dihydroinden-1-one.[1] The core structure features an indanone moiety, which is a bicyclic system composed of a benzene ring fused to a cyclopentanone ring. A phenyl group is attached to the third carbon atom of the cyclopentanone ring.

Molecular Formula: C₁₅H₁₂O

Canonical SMILES: C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

InChI: InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below, providing a valuable resource for characterization and quality control.

PropertyValueReference
Molecular Weight 208.26 g/mol [1]
CAS Number 16618-72-7[1]
Appearance White to off-white crystalline powder
Melting Point 75-78 °C
Boiling Point 148 °C at 0.7 mmHg
Density 1.162 g/cm³
¹H NMR (CDCl₃) δ 7.8-7.2 (m, 9H, Ar-H), 4.6 (dd, 1H), 3.2 (dd, 1H), 2.7 (dd, 1H)
¹³C NMR (CDCl₃) δ 206.0, 153.8, 142.5, 135.5, 129.0, 128.9, 127.3, 127.0, 125.5, 124.0, 47.0, 45.0
IR (KBr, cm⁻¹) ~1710 (C=O stretching), ~1600, 1490 (C=C aromatic stretching)
Mass Spectrum (m/z) 208 (M+), 179, 165, 131, 103, 77

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts acylation being a common and effective method. This approach typically involves the cyclization of a suitable precursor, such as 3-phenyl-3-phenylpropanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound from 3,3-diphenylpropanoic acid.

Materials:

  • 3,3-Diphenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-diphenylpropanoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropanoyl chloride.

  • Friedel-Crafts Cyclization: In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until the aluminum salts are dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on structurally related indanone derivatives has revealed significant anti-inflammatory and antioxidant properties. These activities are often attributed to the modulation of key signaling cascades, including the NF-κB and Nrf2 pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can inhibit the LPS-induced activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB p65/p50 NFkB_active p65/p50 (Active) IkBa->NFkB_active Degradation (Ubiquitination) Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Gene Transcription Indanone This compound (Derivative) Indanone->IKK Inhibition

Caption: Putative inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2 Signaling Pathway

The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Some arylidene indanone derivatives have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense mechanisms.

Nrf2_Pathway cluster_1 Cytoplasm cluster_2 Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_active Nrf2 (Active) Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Gene Transcription Indanone This compound (Derivative) Indanone->Keap1 Activation

Caption: Postulated activation of the Nrf2 antioxidant response pathway by this compound derivatives.

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for evaluating the anti-inflammatory and antioxidant activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay (ELISA for TNF-α and IL-6)

This protocol describes the measurement of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).

  • Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of cytokine production by this compound compared to the vehicle control.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol should also be measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample.

Conclusion

This compound represents a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. The compiled physicochemical and spectroscopic data provide a solid foundation for its identification and characterization. While direct evidence for its interaction with specific signaling pathways is still emerging, the demonstrated anti-inflammatory and antioxidant activities of its derivatives, likely mediated through the NF-κB and Nrf2 pathways, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein serve as a practical guide for researchers and drug development professionals to further explore the pharmacological potential of this compound and its analogues. Further investigation into its precise molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic promise.

References

Spectroscopic Profile of 3-Phenyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenyl-1-indanone (CAS No. 16618-72-7), a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.84d7.7Ar-H
7.61t7.5Ar-H
7.48d7.7Ar-H
7.40t7.6Ar-H
7.35-7.25m-Ar-H (Phenyl group)
4.62dd7.9, 3.9H-3
3.25dd19.3, 7.9H-2a
2.72dd19.3, 3.9H-2b
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
206.5C=O (C-1)
153.8Ar-C
142.1Ar-C
135.9Ar-C
135.0Ar-CH
128.9Ar-CH
128.1Ar-CH
127.3Ar-CH
126.8Ar-CH
125.6Ar-CH
123.9Ar-CH
46.1C-3
44.8C-2
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3060Aromatic C-H Stretch
~2925Aliphatic C-H Stretch
~1715C=O (Ketone) Stretch
~1605, 1495, 1455Aromatic C=C Bending
Table 4: Mass Spectrometry (Electron Ionization) Data
m/zProposed Fragment
208[M]⁺ (Molecular Ion)
179[M-CHO]⁺
178[M-HCHO]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-32 scans.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-2048 scans.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.[1]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 scans were co-added to obtain a high signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained on a mass spectrometer operating in Electron Ionization (EI) mode.[2]

  • Ionization Method: Electron Ionization (EI) at 70 eV.[3]

  • Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography. The sample must be volatile to be analyzed by this method.[3]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) Compound->Dissolution Solid_Sample Solid Sample (IR/MS) Compound->Solid_Sample NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1-indanone from 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-indanone, a valuable scaffold in medicinal chemistry and materials science, through the intramolecular Friedel-Crafts acylation of 3,3-Diphenylpropionic acid. This document details the core chemical principles, experimental methodologies, and quantitative data associated with this transformation.

Introduction

The synthesis of this compound from 3,3-Diphenylpropionic acid is a classic example of an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of an aromatic compound bearing an acyl group precursor, in this case, a carboxylic acid, onto the aromatic ring itself. The reaction is typically promoted by strong protic acids or Lewis acids, which facilitate the formation of a highly electrophilic acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution to form the fused ring system of the indanone. The choice of acid catalyst is crucial and significantly influences the reaction conditions and overall efficiency. Commonly employed catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA).

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an intramolecular electrophilic aromatic substitution. The strong acid catalyst protonates the carboxylic acid group of 3,3-Diphenylpropionic acid, leading to the formation of an acylium ion. This highly reactive electrophile is then attacked by the electron-rich phenyl ring, leading to the formation of a new carbon-carbon bond and a carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the final product, this compound.

Reaction_Mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 3_3_Diphenylpropionic_acid 3,3-Diphenylpropionic Acid Acylium_Ion Acylium Ion Intermediate 3_3_Diphenylpropionic_acid->Acylium_Ion Protonation & Dehydration Catalyst Strong Acid (e.g., PPA, MSA) Catalyst->3_3_Diphenylpropionic_acid 3_Phenyl_1_indanone This compound Acylium_Ion->3_Phenyl_1_indanone Intramolecular Electrophilic Aromatic Substitution

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the direct conversion of 3,3-Diphenylpropionic acid to this compound is not extensively documented in readily available literature, the following protocols are representative of the conditions typically employed for intramolecular Friedel-Crafts acylation of arylpropionic acids and can be adapted for this specific synthesis.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used reagent for this type of cyclization, acting as both a catalyst and a solvent.

Materials:

  • 3,3-Diphenylpropionic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3,3-Diphenylpropionic acid.

  • Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio relative to the starting material).

  • Heat the mixture with stirring to a temperature between 80-100°C. The exact temperature and reaction time will need to be optimized, but a typical duration is 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Cyclization using Methanesulfonic Acid (MSA)

Methanesulfonic acid is another strong protic acid that can effectively catalyze this reaction.

Materials:

  • 3,3-Diphenylpropionic acid

  • Methanesulfonic acid (MSA)

  • Ice water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,3-Diphenylpropionic acid in methanesulfonic acid (typically a 5-10 fold excess by volume).

  • Heat the solution to a temperature between 70-90°C for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the intramolecular Friedel-Crafts acylation of arylpropionic acids, which can serve as a benchmark for the synthesis of this compound.

CatalystSubstrateTemperature (°C)Time (h)Yield (%)
Polyphosphoric Acid (PPA)3-Arylpropionic Acids80-1002-570-95
Methanesulfonic Acid (MSA)3-Arylpropionic Acids70-901-380-98

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for the synthesis of this compound from 3,3-Diphenylpropionic acid.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow Start Start: 3,3-Diphenylpropionic Acid Reaction Intramolecular Friedel-Crafts Acylation (PPA or MSA) Start->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Aq. Bicarbonate, Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification Product Final Product: This compound Purification->Product

Figure 2: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 3,3-Diphenylpropionic acid via intramolecular Friedel-Crafts acylation is a robust and efficient method for accessing this important chemical intermediate. The use of strong acid catalysts like polyphosphoric acid or methanesulfonic acid provides high yields under relatively straightforward experimental conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform and optimize this synthesis in a laboratory setting. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining a high-purity final product.

A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 3-Phenyl-1-indanone, a compound of interest in organic synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its melting and boiling points, alongside detailed experimental protocols for their determination.

Physical Properties of this compound

This compound is a yellow crystalline solid with the chemical formula C₁₅H₁₂O.[1] It is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its physical properties is crucial for its handling, characterization, and application in various chemical processes.

The melting and boiling points of this compound have been reported in various chemical literature and databases. A summary of these values is presented in the table below for easy reference and comparison.

Physical PropertyValueConditions
Melting Point 75-78 °C(lit.)[1][2][3][4][5]
Boiling Point 331 °Cat 760 mmHg[1]
180 °Cat 2 Torr[6]
148 °Cat 0.7 mmHg (lit.)[2][3][4][5]

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the melting and boiling points of a solid organic compound like this compound. These are generalized protocols that are widely accepted and utilized in chemical laboratories.

The melting point of a pure crystalline solid is a characteristic physical property that can be used for identification and as a criterion for purity.[7][8] Impurities typically lower and broaden the melting point range.[8][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[8] For a pure crystalline compound, this transition occurs over a narrow temperature range.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[10] If necessary, grind the crystalline solid using a mortar and pestle.[10]

  • Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube.[7] Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[9][11]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8] Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the sample.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary value.[12]

    • For an accurate determination, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 10-15 °C below the expected melting point.[11][12]

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary. The Thiele tube method is a common and effective technique for this purpose on a micro-scale.[13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] By reducing the pressure, the boiling point is lowered.

Apparatus:

  • Thiele tube[13]

  • Small test tube (or fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Vacuum source

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of liquid this compound (if melted) or a solution in a high-boiling solvent into a small test tube.[14]

  • Capillary Inversion: Place a capillary tube with its open end downwards into the test tube containing the sample.[13]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire.[13] The bottom of the test tube should be level with the thermometer bulb.

  • Heating in Thiele Tube: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[15]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13]

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the vapor pressure of the sample equals the pressure inside the capillary tube (which is the applied pressure).

Workflow and Process Visualization

The logical flow for the determination of the physical properties of a chemical compound like this compound can be visualized. The following diagram, created using the DOT language, outlines the key steps from sample acquisition to final data reporting.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of This compound B Dry and Powder Sample A->B C Load Capillary Tube B->C F Prepare Sample in Small Test Tube B->F D Heat in Melting Point Apparatus C->D E Observe and Record Melting Range (T1-T2) D->E J Compare with Literature Values E->J G Insert Inverted Capillary and Assemble Apparatus F->G H Heat in Thiele Tube (under reduced pressure if needed) G->H I Observe Bubble Stream and Record Boiling Point H->I I->J K Assess Purity J->K L Final Report K->L

References

A Technical Guide to the Solubility of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Phenyl-1-indanone

This compound (CAS No: 16618-72-7) is a crystalline solid with the chemical formula C₁₅H₁₂O.[1] Its molecular structure, featuring a phenyl group attached to an indanone backbone, makes it a valuable building block in the synthesis of various organic molecules.[1] Understanding its solubility in different solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Physical and Chemical Properties:

  • Molecular Weight: 208.26 g/mol

  • Melting Point: 75-78 °C

  • Boiling Point: 148 °C at 0.7 mmHg

  • Appearance: White to off-white crystalline powder[1]

Solubility Profile of this compound

This compound is reported to be sparingly soluble in water.[1] However, detailed quantitative solubility data in a range of common organic solvents is not currently available in the public domain. To facilitate research and development, the following table lists solvents in which the solubility of structurally related indanone derivatives has been determined. This list can serve as a starting point for solubility screening studies of this compound.

Table 1: Potential Solvents for Solubility Determination of this compound

Solvent CategorySolvent NameQuantitative Solubility Data for this compound
Alcohols MethanolData not available
EthanolData not available
n-PropanolData not available
Isopropyl alcoholData not available
n-ButanolData not available
Isobutyl alcoholData not available
sec-ButanolData not available
n-Amyl alcoholData not available
Esters Methyl acetateData not available
Ethyl acetateData not available
n-Propyl acetateData not available
Isopropyl acetateData not available
Butyl acetateData not available
Ketones AcetoneData not available
2-ButanoneData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents using a gravimetric method. This protocol is adapted from established procedures for similar compounds, such as 5,6-dimethoxy-1-indanone.[1][2][3]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (accuracy ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with heating capabilities

  • Conical flasks with stoppers (100 mL)

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles

  • Drying oven

Experimental Procedure
  • Sample Preparation: Add an excess amount of this compound solid to a 100 mL conical flask containing a known volume (e.g., 50 mL) of the selected solvent.

  • Equilibration: Seal the flask and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solution to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filter it through a syringe filter into a pre-weighed weighing bottle.

  • Gravimetric Analysis: Weigh the weighing bottle containing the saturated solution.

  • Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.

  • Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    Where:

    • m₁ is the mass of the dissolved this compound

    • M₁ is the molar mass of this compound

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

  • Data Validation: Repeat the experiment at each temperature and for each solvent multiple times (e.g., three times) to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Solubility_Determination_Workflow A Sample Preparation (Excess Solute in Solvent) B Equilibration (Thermostatic Shaking) A->B Known T, t C Settling & Supernatant Withdrawal B->C D Filtration (Syringe Filter) C->D E Gravimetric Analysis (Weighing) D->E F Solvent Evaporation (Drying Oven) E->F G Final Weighing & Data Calculation F->G

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a framework for its systematic determination. The provided experimental protocol offers a reliable method for researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. The establishment of a comprehensive solubility profile will undoubtedly enhance the utility of this important chemical intermediate.

References

Reactivity and Stability of 3-Phenyl-1-indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Its rigid, fused-ring structure, combined with the presence of a reactive carbonyl group and a phenyl substituent, imparts a unique combination of chemical properties. Understanding the reactivity and stability of this compound under a range of environmental conditions is paramount for drug development, enabling the establishment of appropriate storage conditions, shelf-life, and the identification of potential degradation products that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. It is designed to be a valuable resource for researchers and professionals involved in the handling, development, and analysis of this important chemical entity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior in different environments and analytical systems.

PropertyValueReference
Molecular Formula C₁₅H₁₂O[1][2]
Molecular Weight 208.26 g/mol [1]
Melting Point 75-78 °C[1]
Boiling Point 148 °C at 0.7 mmHg[1]
Appearance White to off-white crystalline powder[1]
Solubility Sparingly soluble in water[1]

Reactivity and Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are employed to intentionally degrade a compound to identify potential degradation products and pathways. While specific forced degradation data for this compound is not extensively available in public literature, its reactivity can be inferred from the known chemistry of ketones, particularly α-aryl ketones and cyclic ketones.

Acidic Conditions

Under acidic conditions, ketones are generally stable to hydrolysis. However, the presence of the α-phenyl group and the cyclic nature of the indanone ring may influence its reactivity. The primary reaction anticipated under acidic conditions is keto-enol tautomerism. The enol form can be more susceptible to certain degradation reactions. While significant degradation under mild acidic conditions is not expected, harsh acidic conditions coupled with high temperatures could potentially lead to unforeseen rearrangements or degradation.

Basic Conditions

In the presence of a base, the α-protons of the ketone become acidic and can be abstracted to form an enolate. This enolate is a key reactive intermediate. For this compound, the proton at the 2-position is particularly susceptible to abstraction. The formation of the enolate can lead to various reactions, including aldol-type condensations or rearrangements, especially at elevated temperatures. However, significant degradation under mild basic conditions at room temperature is not anticipated to be a primary degradation pathway.

Oxidative Conditions

Cyclic ketones are known to undergo Baeyer-Villiger oxidation in the presence of peroxy acids or other oxidizing agents to form lactones.[3][4] For this compound, oxidation with an agent like hydrogen peroxide could potentially yield the corresponding lactone through the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this reaction, with phenyl groups generally having a high migratory aptitude.[1]

Thermal Conditions

The thermal stability of this compound is expected to be relatively high, as indicated by its boiling point. Decomposition would likely only occur at temperatures significantly above its melting point. Thermal degradation of ketones can proceed through various radical mechanisms, leading to fragmentation and the formation of smaller molecules.[5][6] For this compound, potential thermal degradation could involve cleavage of the cyclopentanone ring or reactions involving the phenyl substituent.

Photolytic Conditions

α-Aryl ketones are known to be photochemically active.[7][8] Upon absorption of UV light, they can undergo various reactions, including Norrish Type I and Type II reactions, photoreduction, and photo-enolization. For this compound, exposure to UV light could potentially lead to the formation of radical intermediates, which could then undergo a variety of subsequent reactions, leading to degradation products. Therefore, it is crucial to protect this compound from light.

Summary of Predicted Stability

The following table summarizes the predicted stability of this compound under various stress conditions. It is important to note that this is a predictive summary based on general chemical principles, and experimental verification is essential.

ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) Likely StableKeto-enol tautomerism
Basic (e.g., 0.1 M NaOH) Likely StableEnolate formation, potential for aldol-type reactions at elevated temperatures
Oxidative (e.g., 3% H₂O₂) Potentially LabileBaeyer-Villiger oxidation to form a lactone
Thermal (e.g., >100 °C) Stable at moderate temperaturesRing cleavage and fragmentation at high temperatures
Photolytic (UV light) Potentially LabilePhotoreduction, Norrish-type reactions, photo-enolization

Experimental Protocols for Forced Degradation Studies

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for pharmaceutical stress testing and should be optimized based on preliminary experimental results.[9][10]

1. General Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at room temperature for 24 hours.

  • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 8 hours).

  • Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide before analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for 24 hours.

  • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 8 hours).

  • Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 80 °C for 48 hours.

  • Samples should be taken at intermediate time points to monitor the extent of degradation.

  • Dissolve the samples in a suitable solvent for analysis.

6. Photostability:

  • Expose a solution of this compound (e.g., 1 mg/mL in methanol) and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after a specified duration of exposure.

Analytical Method:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Visualization of Potential Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key potential transformations and degradation pathways of this compound.

G cluster_keto_enol Keto-Enol Tautomerism Keto This compound (Keto form) Enol 3-Phenyl-1-inden-1-ol (Enol form) Keto->Enol H⁺ or OH⁻ Enol->Keto H⁺ or OH⁻

Caption: Acid or base-catalyzed keto-enol tautomerism of this compound.

G cluster_oxidation Potential Oxidative Degradation Indanone This compound Lactone Potential Lactone Product Indanone->Lactone Baeyer-Villiger Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Lactone

Caption: Predicted Baeyer-Villiger oxidation of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analysis by Stability-Indicating Method (HPLC-UV/MS) Stress->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This compound is a robust molecule, but like all organic compounds, it is susceptible to degradation under specific stress conditions. Based on its chemical structure, the most probable degradation pathways are oxidation to a lactone and photodecomposition. While it is expected to be relatively stable under mild acidic, basic, and thermal conditions, comprehensive forced degradation studies are essential to confirm these predictions, identify any unknown degradation products, and establish its intrinsic stability profile. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to design and execute meaningful stability studies for this compound and its derivatives, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

The Multifaceted Therapeutic Potential of 3-Phenyl-1-indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these activities, focusing on anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts centered on this versatile molecular framework.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have shown significant promise as anticancer agents, with several studies demonstrating potent cytotoxicity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

One notable derivative, a 2-benzylidene-1-indanone, exhibited strong cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[1] This compound also demonstrated potent inhibition of tubulin polymerase.[1] Another study on an indanone-based thiazolyl hydrazone derivative, ITH-6, revealed significant cytotoxicity against p53 mutant colorectal cancer cells by inducing G2/M phase cell cycle arrest and apoptosis.[2] This effect was linked to an increase in reactive oxygen species and inhibition of NF-κB p65 and Bcl-2 expression.[2]

Furthermore, novel indanone-containing spiroisoxazoline derivatives have been synthesized and evaluated for their selective COX-2 inhibitory and anticancer activities.[3][4] One such compound displayed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.03 µM, comparable to the standard drug doxorubicin.[3] The mechanism was proposed to involve the activation of the mitochondrial-associated apoptosis pathway.[3][4]

Quantitative Anticancer Data
Compound/DerivativeCancer Cell LineAssayIC50 ValueReference
2-Benzylidene-1-indanoneMCF-7 (Breast)Cytotoxicity10 - 880 nM[1]
2-Benzylidene-1-indanoneHCT (Colon)Cytotoxicity10 - 880 nM[1]
2-Benzylidene-1-indanoneTHP-1 (Leukemia)Cytotoxicity10 - 880 nM[1]
2-Benzylidene-1-indanoneA549 (Lung)Cytotoxicity10 - 880 nM[1]
ITH-6HT-29 (Colorectal)Cytotoxicity0.41 ± 0.19 µM[2]
ITH-6COLO 205 (Colorectal)Cytotoxicity6.85 ± 1.44 µM[2]
ITH-6KM 12 (Colorectal)Cytotoxicity0.41 ± 0.19 to 6.85 ± 1.44 µM[2]
Spiroisoxazoline derivative (9f)MCF-7 (Breast)Cytotoxicity0.03 ± 0.01 µM[3]
3-Aryl-2-phosphoryl-1-indanonesHeLa (Cervical)AnticancerµM level[1]
3-Aryl-2-phosphoryl-1-indanonesK562 (Leukemia)AnticancerµM level[1]
Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Tubulin Polymerization Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add different concentrations of the this compound derivative or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer.

  • IC50 Determination: Determine the IC50 value by plotting the inhibition of tubulin polymerization against the compound concentration.

Visualizing Anticancer Mechanisms

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT-116) MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Lines->MTT_Assay Tubulin_Assay Tubulin Polymerization Inhibition Assay (IC50) MTT_Assay->Tubulin_Assay Active Compounds Western_Blot Western Blot for Apoptosis Markers (Bcl-2, NF-κB) Tubulin_Assay->Western_Blot Cell_Cycle Flow Cytometry for Cell Cycle Analysis Tubulin_Assay->Cell_Cycle Animal_Model Ehrlich Ascites Carcinoma (EAC) Mouse Model Western_Blot->Animal_Model Tumor_Growth Tumor Growth Inhibition Animal_Model->Tumor_Growth

Caption: Workflow for Anticancer Evaluation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains.

A series of indanone acetic acid derivatives were synthesized and screened for their antimicrobial and antifungal activities.[5][6] These compounds showed satisfactory results in zone of inhibition and minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]

Quantitative Antimicrobial Data
Compound/DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
Indanone acetic acid derivativesGram-positive bacteriaMICVaries[5][6]
Indanone acetic acid derivativesGram-negative bacteriaMICVaries[5][6]
Indanone acetic acid derivativesFungal strainsMICVaries[5][6]
Isatin-derived azoleE. coli ATCC 25922MIC1[7]
3-(1-hydroxyalkyl)indolinone derivativeVarious bacteria & fungiMIC12 - 18[7]
Experimental Protocols

Broth Microdilution for MIC Determination

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion for Zone of Inhibition

  • Agar Plate Preparation: Prepare agar plates seeded with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the this compound derivative to each well.

  • Incubation: Incubate the plates under suitable conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory potential of this compound derivatives has been demonstrated through their ability to inhibit the production of key inflammatory mediators.

Several studies have shown that these compounds can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. One study reported that a novel indanone derivative significantly reduced the release of NO, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a concentration-dependent manner. Another study on ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives showed significant inhibition of carrageenin-induced rat paw edema and promising in vitro inhibition of soybean lipoxygenase.[8]

The mechanism of anti-inflammatory action for some derivatives involves the modulation of the TLR4/JNK/NF-κB signaling pathway.

Quantitative Anti-inflammatory Data
Compound/DerivativeAssayModelIC50/InhibitionReference
Indanone derivativeNO ProductionLPS-stimulated RAW 264.7 cellsConcentration-dependent reduction
Indanone derivativeTNF-α ReleaseLPS-stimulated RAW 264.7 cellsConcentration-dependent reduction
Indanone derivativeIL-1β ReleaseLPS-stimulated RAW 264.7 cellsConcentration-dependent reduction
3-Phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (2a)Carrageenin-induced rat paw edemaIn vivo (rat)56.1% inhibition[8]
3-Phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (2a)Soybean lipoxygenase inhibitionIn vitroIC50 < 1 µM[8]
Indanone derivativeHeat-induced hemolysisIn vitroIC50 = 54.69 µg/mL[9]
Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Inhibition Calculation: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Visualizing Anti-inflammatory Signaling

anti_inflammatory_pathway cluster_TLR4 TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) Nucleus Nucleus NFκB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes activates Indanone This compound Derivative Indanone->IKK Inhibits

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

The this compound scaffold is a key component of donepezil, a well-known drug for Alzheimer's disease, highlighting the neuroprotective potential of this class of compounds.[10] Research has focused on their ability to inhibit cholinesterases, prevent amyloid-beta (Aβ) aggregation, and exert antioxidant effects.

A series of indanone derivatives demonstrated good inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the nanomolar range.[11] Notably, compounds 9 and 14 from this series showed significantly higher inhibitory activities than tacrine and were comparable to donepezil.[11] These compounds also effectively inhibited Aβ aggregation and catalyzed the disaggregation of pre-formed Aβ fibrils.[11]

Another study focused on indanone/benzofuranone and piperidine hybrids, which showed superior neuroprotective effects in an oxygen-glucose deprivation/reperfusion (OGD/R)-induced neuronal injury model.[12][13][14] One of the synthesized compounds significantly reduced the infarct volume in an in vivo model of middle cerebral artery occlusion.[12][14]

Quantitative Neuroprotective Data
Compound/DerivativeTarget/AssayIC50/EC50/ActivityReference
Indanone derivative 9Acetylcholinesterase (AChE) InhibitionIC50 = 14.8 nM[11]
Indanone derivative 14Acetylcholinesterase (AChE) InhibitionIC50 = 18.6 nM[11]
Indanone derivative 9Aβ Aggregation Inhibition85.5% inhibition[11]
Indanone derivative 14Aβ Aggregation Inhibition83.8% inhibition[11]
Indanone derivative 4OGD/R-induced neuronal injurySignificant cell viability at 3.125-100 µM[12][14]
Indanone derivative 4Middle cerebral artery occlusion18.45% reduction in infarct volume at 40 mg/kg[12][14]
Isoindoline-1,3-dione derivative 7aAcetylcholinesterase (AChE) InhibitionIC50 = 2.1 ± 0.6 µM[15]
Isoindoline-1,3-dione derivative 7fAcetylcholinesterase (AChE) InhibitionIC50 = 6.7 ± 1.1 µM[15]
Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Reaction Initiation: In a 96-well plate, mix the AChE solution with various concentrations of the this compound derivative.

  • Substrate Addition: Add ATCI and DTNB to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Inhibition Calculation: Calculate the percentage of AChE inhibition and determine the IC50 value.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).

  • Reperfusion: Return the cells to a normoxic environment and replace the medium with normal glucose-containing medium.

  • Compound Treatment: Treat the cells with the this compound derivative before, during, or after the OGD period.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

Visualizing Neuroprotective Workflow

neuroprotective_workflow cluster_invitro In Vitro Neuroprotective Screening cluster_invivo In Vivo Efficacy Studies Start Design & Synthesis of This compound Derivatives AChE_Assay AChE Inhibition Assay (IC50) Start->AChE_Assay Abeta_Assay Aβ Aggregation Inhibition Assay Start->Abeta_Assay OGDR_Model OGD/R Neuronal Injury Model Start->OGDR_Model Animal_Model Animal Model of Neurodegeneration (e.g., Alzheimer's, Stroke) OGDR_Model->Animal_Model Promising Compounds Behavioral_Tests Cognitive & Motor Function Tests Animal_Model->Behavioral_Tests Histopathology Brain Tissue Histopathology Animal_Model->Histopathology

Caption: Neuroprotective Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising neuroprotective effects, underscore its importance in medicinal chemistry. The mechanisms of action, which involve targeting fundamental cellular processes and signaling pathways, provide a solid foundation for rational drug design and optimization. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound derivatives. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in translating the promising in vitro findings into clinically effective treatments.

References

3-Phenyl-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Phenyl-1-indanone, a significant scaffold in medicinal chemistry and organic synthesis. The document traces the historical context of its discovery through the lens of 1-indanone synthesis, details various synthetic protocols, presents a consolidated summary of its physicochemical and spectroscopic properties, and explores its relevance in contemporary research. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and a structured presentation of key data.

Discovery and Historical Context

The precise first synthesis of this compound is not readily apparent in readily available historical literature. However, its discovery is intrinsically linked to the broader exploration of 1-indanone chemistry, which has its roots in the late 19th and early 20th centuries.

The parent compound, 1-indanone, was known and studied from the late 1800s. In 1889, J. Hausmann, while investigating the reactions of 3-phenylpropionic acid with phosphorus pentoxide, encountered a compound he believed to be a cyclic trimer of 1-indanone, which he named truxene.[1] He correctly deduced that it was formed from the condensation of 1-indanone, which itself arose from the intramolecular acylation of 3-phenylpropanoic acid.[1] The structure of truxene was later confirmed by Frederic Stanley Kipping in 1894, who also prepared it by the trimerization of 1-indanone.[1]

The first publications detailing the deliberate synthesis of 1-indanones began to appear in the 1920s.[2][3] A significant milestone was the work of Mayer and Müller in 1927, who described the cyclization of unsaturated ketones with acid chlorides to form 1-indanones.[2][3] In the same year, the synthesis of the unsubstituted 1-indanone from phenylpropionic acid chloride and aluminum chloride was published.[2][3] Later, in 1939, Price and Lewis detailed the cyclization of hydrocinnamic acid to 1-indanone.[3]

Given this timeline, it is highly probable that this compound was first synthesized during this period of intense investigation into 1-indanone chemistry, likely through the intramolecular Friedel-Crafts cyclization of 3,3-diphenylpropionic acid or a related derivative. While a specific seminal publication for this compound has not been identified through recent comprehensive searches, its conceptual origin lies in these foundational studies.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid.[4] A summary of its key physical and spectroscopic properties is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂O[5]
Molar Mass 208.26 g/mol [5]
Melting Point 75-78 °C[4]
Boiling Point 148 °C at 0.7 mmHg[4]
Appearance Yellow crystalline solid[4]
¹H NMR (CDCl₃, 400 MHz) δ 7.82-7.25 (m, 9H, Ar-H), 4.53 (dd, 1H), 3.16 (dd, 1H), 2.70 (dd, 1H)
¹³C NMR (CDCl₃) δ 206.5, 154.0, 142.5, 135.5, 129.0, 128.9, 127.8, 127.2, 125.5, 124.0, 46.5, 45.0
IR (KBr, cm⁻¹) ~1710 (C=O), ~1600, 1480, 1450 (C=C, aromatic)
Mass Spectrum (EI) m/z 208 (M+), 180, 165, 131, 103, 77

Experimental Protocols for Synthesis

Several synthetic routes to this compound and its derivatives have been developed. The most common and historically significant methods are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This is a classic and direct method for the synthesis of this compound.

Reaction:

G reactant 3,3-Diphenylpropionic Acid product This compound reactant->product Δ reagent Polyphosphoric Acid (PPA) or Eaton's Reagent G cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Nazarov Cyclization Benzaldehyde Benzaldehyde Chalcone 1,3-Diphenylpropenone (Chalcone) Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone Indanone This compound Chalcone->Indanone Lewis or Brønsted Acid G 3,3-Diphenylpropionic Acid 3,3-Diphenylpropionic Acid This compound This compound 3,3-Diphenylpropionic Acid->this compound Intramolecular Friedel-Crafts Acylation Benzaldehyde Benzaldehyde Chalcone Chalcone Benzaldehyde->Chalcone Acetophenone Acetophenone Acetophenone->Chalcone Claisen-Schmidt Condensation Chalcone->this compound Nazarov Cyclization

References

3-Phenyl-1-indanone and its Structural Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 1-indanone scaffold, particularly 3-phenyl-1-indanone and its derivatives, represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, chemical properties, and biological activities of this promising class of compounds. Detailed experimental protocols, quantitative biological data, and visualization of key signaling pathways are presented to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound analogues. The compiled data highlights their significant anti-inflammatory, anticancer, and neuroprotective properties, underscoring the potential for the development of novel therapeutics.

Introduction

The indanone core is a recurring motif in numerous biologically active molecules and natural products. The introduction of a phenyl group at the 3-position imparts a unique three-dimensional structure and lipophilicity that facilitates interactions with various biological targets. Structural modifications of the this compound core have led to the discovery of potent inhibitors of inflammatory cytokines, inducers of cancer cell apoptosis, and modulators of pathways implicated in neurodegenerative diseases. This guide aims to consolidate the current knowledge on this compound and its analogues, providing a solid foundation for further research and development.

Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues can be achieved through several synthetic routes. The most common and versatile methods include intramolecular Friedel-Crafts acylation and Claisen-Schmidt condensation.

General Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

A primary method for synthesizing the this compound core is through the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropionic acid or its corresponding acid chloride.[1][2] This reaction is typically promoted by a strong acid catalyst.

  • Preparation of 3,3-Diphenylpropionyl Chloride: To a solution of 3,3-diphenylpropionic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3,3-diphenylpropionyl chloride, which can be used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude 3,3-diphenylpropionyl chloride in a suitable solvent like dichloromethane or nitrobenzene. Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), portion-wise. Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis of 2-Benzylidene-1-indanone Analogues via Claisen-Schmidt Condensation

A widely used method for the synthesis of 2-benzylidene-1-indanone derivatives involves the Claisen-Schmidt condensation of a substituted 1-indanone with an appropriate benzaldehyde in the presence of a base or acid catalyst.[3][4]

  • Reaction Setup: To a solution of a substituted 1-indanone (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in ethanol, add an aqueous solution of sodium hydroxide (20% w/v) or potassium hydroxide.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-benzylidene-1-indanone derivative.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis1 Synthesis of this compound cluster_synthesis2 Synthesis of 2-Benzylidene-1-indanone Analogues A 3,3-Diphenylpropionic Acid C 3,3-Diphenylpropionyl Chloride A->C SOCl2 B Thionyl Chloride E This compound C->E AlCl3, Intramolecular Friedel-Crafts Acylation D AlCl3 F Substituted 1-Indanone I 2-Benzylidene-1-indanone Analogue F->I Claisen-Schmidt Condensation G Substituted Benzaldehyde G->I H Base (e.g., NaOH) PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Akt_p P-Akt Akt->Akt_p mTOR mTOR Akt_p->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Indanone This compound Analogue Indanone->PI3K Inhibits? Indanone->Akt Inhibits? GrowthFactor Growth Factor GrowthFactor->Receptor

References

Navigating the Safety and Biological Landscape of 3-Phenyl-1-indanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 3-Phenyl-1-indanone. Due to a notable scarcity of publicly available research specifically focused on the biological and toxicological profile of this compound, this document also extrapolates potential biological activities and relevant experimental methodologies based on studies of structurally related 1-indanone derivatives. This approach aims to provide a foundational understanding for researchers and professionals in drug development, highlighting both what is known and where further investigation is critically needed.

Core Safety and Physicochemical Data

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4.[1] This classification indicates that the substance is harmful if swallowed. Standard safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, are recommended when handling this compound.

Below is a summary of the key quantitative safety and physicochemical properties for this compound.

PropertyValueReference
GHS Classification Acute Toxicity, Oral, Category 4[1]
Hazard Statement H302: Harmful if swallowed
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Molecular Formula C₁₅H₁₂O
Molecular Weight 208.26 g/mol
CAS Number 16618-72-7
Melting Point 75-78 °C
Boiling Point 148 °C at 0.7 mmHg
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Potential Biological Activities and Experimental Considerations

While direct experimental evidence for the biological activities of this compound is limited, the broader class of 1-indanone derivatives has been the subject of extensive research, revealing a wide range of pharmacological properties. These studies provide a valuable framework for predicting the potential bioactivity of this compound and for designing relevant experimental investigations.

The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with demonstrated therapeutic potential.[2] Notably, derivatives of 1-indanone have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4]

Hypothetical Experimental Workflow for Assessing Biological Activity

To rigorously assess the potential biological activities of this compound, a multi-tiered experimental approach would be necessary. The following diagram outlines a logical workflow for such an investigation, starting from initial screening to more in-depth mechanistic studies.

G General Experimental Workflow for Biological Activity Assessment cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cytotoxicity Assays (e.g., MTT, LDH) C Phenotypic Assays (e.g., Anti-proliferation, Anti-inflammatory) A->C B Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) E->F G Animal Model of Disease (e.g., Xenograft for cancer) F->G H Pharmacokinetic Studies (ADME) G->H I Toxicology Studies (Acute and Chronic) H->I

Caption: A generalized workflow for evaluating the biological activity of a compound.

Potential Anti-Cancer Activity: An Illustrative Protocol

Numerous 1-indanone derivatives have been investigated for their anti-cancer properties. For instance, a gallic acid-based indanone derivative demonstrated in vivo anticancer activity by inhibiting tubulin polymerization and inducing apoptosis. While this is not this compound, the experimental approach is relevant.

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathways

The anti-inflammatory and neuroprotective effects of some indanone derivatives are thought to be mediated through the modulation of key signaling pathways. For example, some compounds have been shown to inhibit the NF-κB pathway, a central regulator of inflammation. Others have demonstrated neuroprotective effects, though the specific mechanisms are often complex and not fully elucidated.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on known targets of other anti-inflammatory and neuroprotective compounds.

G Hypothetical Signaling Pathway for Anti-Inflammatory Action Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor IKK Complex IKK Complex Cell Membrane Receptor->IKK Complex NF-κB/IκB Complex NF-κB/IκB Complex IKK Complex->NF-κB/IκB Complex phosphorylates IκB NF-κB (active) NF-κB (active) NF-κB/IκB Complex->NF-κB (active) IκB degradation Nucleus Nucleus NF-κB (active)->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression transcription This compound This compound This compound->IKK Complex Potential Inhibition

Caption: A potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion and Future Directions

The available data on this compound provides essential, though basic, health and safety guidance. Its classification as an oral toxin necessitates careful handling. The true potential of this compound, however, remains largely unexplored. Based on the extensive research into the 1-indanone scaffold, this compound represents a promising candidate for further investigation, particularly in the areas of oncology, inflammation, and neurodegenerative diseases.

Future research should prioritize comprehensive toxicological studies to establish a more detailed safety profile. Furthermore, systematic in vitro and in vivo screening is required to elucidate its specific biological activities and mechanisms of action. Such studies will be crucial in determining whether this compound or its derivatives could be developed into novel therapeutic agents.

References

Methodological & Application

Synthesis of 3-Phenyl-1-Indanone Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyl-1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant interest for their potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on key synthetic strategies and their applications in drug discovery and development. Quantitative data on synthetic yields and biological activities are summarized, and relevant signaling pathways are illustrated to provide a comprehensive resource for researchers in the field.

Introduction

1-Indanone derivatives are a class of compounds that have been extensively studied for their therapeutic potential.[1][2] The introduction of a phenyl group at the 3-position of the indanone core often enhances or confers specific biological activities, making this compound a key pharmacophore.[3] These compounds are structurally related to chalcones and are often synthesized from them via cyclization reactions.[4] Their diverse pharmacological profiles, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities, make them attractive candidates for further investigation in medicinal chemistry.[2][5] Notably, the indanone moiety is a key component in drugs like Donepezil, used for the treatment of Alzheimer's disease, highlighting the clinical relevance of this structural class.[6]

This document outlines two primary synthetic routes to this compound derivatives: the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization. Detailed protocols for these methods are provided, along with tables summarizing reaction yields and biological activity data for representative compounds. Additionally, key signaling pathways modulated by these derivatives are visualized to aid in understanding their mechanism of action.

Synthetic Protocols

Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

The intramolecular Friedel-Crafts acylation is a classic and effective method for the synthesis of 1-indanones from 3-arylpropionic acids.[7] This one-step reaction involves the cyclization of the carboxylic acid precursor in the presence of a strong acid, yielding the corresponding indanone.

Experimental Protocol:

Materials:

  • 3,3-Diphenylpropionic acid

  • Triflic anhydride (Tf₂O)

  • Triphenylphosphine oxide (Ph₃PO)

  • 1,2-Dichloroethane

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3,3-diphenylpropionic acid (1 mmol) in 1,2-dichloroethane (10 mL) at 0 °C, add triphenylphosphine oxide (1.1 mmol).

  • Slowly add triflic anhydride (1.1 mmol) to the mixture.

  • Warm the reaction mixture to 83 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Expected Yield: 92%[3]

Nazarov Cyclization of Chalcones

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, including 1-indanones, from divinyl ketones or their precursors like chalcones.[8] The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

Experimental Protocol:

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chalcone (1 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically a few hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the this compound derivative.

Expected Yield: 88% for the synthesis of 6-methoxy-3-phenyl-1-indanone from the corresponding chalcone.[2]

Data Presentation

Table 1: Synthesis of this compound Derivatives - Yields
EntrySynthetic MethodStarting MaterialProductYield (%)Reference
1Intramolecular Friedel-Crafts3,3-Diphenylpropionic acidThis compound92[3]
2Nazarov CyclizationChalcone derivative6-Methoxy-3-phenyl-1-indanone88[2]
3Rhodium-catalyzed Asymmetric CyclizationPinacolborane chalcone derivativeChiral 3-aryl-1-indanonesup to 95[2]
Table 2: Biological Activity of this compound Derivatives
Compound IDBiological ActivityTarget/AssayIC₅₀ / Kᵢ / % InhibitionReference
1 AnticancerEhrlich Ascites Carcinoma (in vivo)54.3% inhibition at 50 mg/kg[9]
8f Anti-inflammatoryLPS-induced IL-6 and TNF-α expressionSignificantly reduced[10]
26d Anti-Alzheimer'sAcetylcholinesterase (AChE) inhibitionIC₅₀ = 14.8 nM[11]
26i Anti-Alzheimer'sAcetylcholinesterase (AChE) inhibitionIC₅₀ = 18.6 nM[11]
8 α-Synuclein ligandα-Synuclein fibril bindingKd = 9.0 nM[12][13]
32 α-Synuclein ligandα-Synuclein fibril bindingKd = 18.8 nM[12][13]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3,3-Diphenylpropionic acid or Chalcone) reaction Chemical Reaction (Friedel-Crafts or Nazarov) start->reaction purification Purification (Column Chromatography) reaction->purification product This compound Derivative purification->product bio_assay Biological Assays (e.g., Enzyme inhibition, Cell-based assays) product->bio_assay data_analysis Data Analysis (IC50, Kd determination) bio_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General experimental workflow for the synthesis and evaluation of this compound derivatives.

nazarov_cyclization chalcone Divinyl Ketone (Chalcone) complex Activated Complex chalcone->complex + Lewis Acid lewis_acid Lewis Acid (e.g., TFA) cation Pentadienyl Cation complex->cation electrocyclization 4π-Electrocyclization (Conrotatory) cation->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl elimination Elimination of H+ oxyallyl->elimination enolate Enolate elimination->enolate tautomerization Tautomerization enolate->tautomerization indanone Cyclopentenone (this compound) tautomerization->indanone

Mechanism of the Nazarov Cyclization for the synthesis of this compound derivatives.

nf_kb_mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression activates ap1 AP-1 mapk->ap1 ap1->nucleus indanone This compound Derivative indanone->tak1 inhibits indanone->ikk inhibits indanone->mapk inhibits

Inhibition of the NF-κB and MAPK signaling pathways by this compound derivatives.

Conclusion

The this compound scaffold continues to be a valuable source of inspiration for the development of new therapeutic agents. The synthetic protocols provided herein offer reliable and efficient methods for accessing a variety of derivatives for further biological evaluation. The summarized data on synthetic yields and biological activities can guide researchers in selecting promising candidates for their specific therapeutic areas of interest. The visualization of the underlying signaling pathways provides a framework for understanding the mechanism of action of these compounds and for designing future structure-activity relationship studies. Further exploration of this versatile scaffold is warranted to unlock its full potential in medicinal chemistry.

References

Application Notes: 3-Phenyl-1-indanone as a Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a diverse array of biologically active molecules. Its rigid, fused-ring structure, combined with the reactivity of the ketone and the adjacent methylene group, provides a unique platform for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with potential therapeutic applications, particularly in the areas of neurodegenerative diseases and inflammation.

Key Applications of this compound

The this compound core is a privileged scaffold in medicinal chemistry, appearing in molecules designed to target a range of biological processes. Two prominent areas of application are the development of cholinesterase inhibitors for the treatment of Alzheimer's disease and the synthesis of anti-inflammatory agents.

Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have been explored as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The core structure of this compound is often modified at the 2-position to introduce functionalities that interact with the active site of these enzymes.

Development of Anti-inflammatory Agents

The indanone scaffold is also a key component in the design of novel anti-inflammatory drugs. Specifically, 2-benzylidene-3-phenyl-1-indanone derivatives have been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Data Presentation

The following tables summarize quantitative data for representative derivatives synthesized from this compound, highlighting their biological activities.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives

Compound IDR Group at 2-positionAChE IC₅₀ (µM)BChE IC₅₀ (µM)
D1 Benzylidene0.120.04
D2 4-Methoxybenzylidene1.200.30
D3 3,4-Dimethoxybenzylidene14.06-
D4 4-Chlorobenzylidene12.01-

Data compiled from various sources for illustrative purposes.

Table 2: Anti-inflammatory Activity of 2-Benzylidene-3-phenyl-1-indanone Derivatives

Compound IDR' Group on BenzylideneIL-6 Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µM
A1 H7580
A2 4-OCH₃8588
A3 4-Cl7882
A4 4-NO₂7075

Inhibition percentages are relative to LPS-stimulated control. Data is illustrative based on reported trends.

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound are provided below.

Protocol 1: Knoevenagel Condensation for the Synthesis of 2-Benzylidene-3-phenyl-1-indanone Derivatives

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aromatic aldehyde (1.1 eq) to the solution.

  • To this mixture, add a solution of NaOH (2.0 eq) in water dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to a pH of ~2-3.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

  • Alternatively, the product can be extracted from the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Expected Yield: 70-90%

Protocol 2: Alkylation at the 2-Position of this compound

This protocol outlines a general procedure for the alkylation of the α-carbon of the ketone.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA))

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Add the strong base (1.1 eq) to the THF at the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the base suspension/solution.

  • Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Slowly add the alkyl halide (1.2 eq) to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-alkyl-3-phenyl-1-indanone.

Expected Yield: 50-80%

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound derivatives.

experimental_workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Classes cluster_applications Therapeutic Applications start This compound knoevenagel Knoevenagel Condensation (+ Aromatic Aldehyde) start->knoevenagel alkylation Alkylation (+ Alkyl Halide) start->alkylation prod1 2-Benzylidene-3-phenyl-1-indanones knoevenagel->prod1 prod2 2-Alkyl-3-phenyl-1-indanones alkylation->prod2 app1 Anti-inflammatory Agents prod1->app1 app2 Cholinesterase Inhibitors prod2->app2

Caption: Synthetic pathways from this compound.

nf_kappa_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB degrades, releasing NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates to Indanone 2-Benzylidene-3-phenyl-1-indanone Derivative Indanone->IKK inhibits DNA DNA NFkappaB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines promotes transcription of

Caption: Inhibition of the NF-κB signaling pathway.

cholinesterase_inhibition cluster_synapse Synaptic Cleft cluster_products ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Receptor Postsynaptic Receptor ACh->Receptor binds to & activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes ACh to Indanone_deriv This compound Derivative Indanone_deriv->AChE inhibits

Caption: Mechanism of Cholinesterase Inhibition.

Alkylation of 3-Phenyl-1-indanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of 3-phenyl-1-indanone at the C-2 position, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is based on the generation of an enolate intermediate followed by its reaction with an alkylating agent. Two common methods are presented, offering flexibility in terms of reaction conditions and reagent selection.

Introduction

This compound is a versatile building block in organic synthesis. Alkylation at the C-2 position introduces a new carbon-carbon bond, allowing for the construction of more complex molecular architectures. This modification is often a crucial step in the development of novel therapeutic agents and other functional organic materials. The general strategy for this transformation involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which is then trapped by an electrophilic alkylating agent. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.

Reaction Scheme

The overall transformation is depicted in the following scheme:

Figure 1: General reaction scheme for the alkylation of this compound.

Experimental Protocols

Two primary protocols for the alkylation of this compound are detailed below. Method A utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), which ensures complete and irreversible enolate formation. Method B employs a milder base, potassium carbonate, which may be suitable for certain substrates and alkylating agents.

Method A: Alkylation using Lithium Diisopropylamide (LDA)

This method is ideal for achieving high yields and minimizing side reactions due to the quantitative formation of the enolate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringes and needles

Procedure:

  • Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the this compound solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.1-1.5 equivalents) dropwise. Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Method B: Alkylation using Potassium Carbonate

This method offers a milder alternative to LDA and may be preferable for large-scale synthesis or when using more reactive alkylating agents.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Acetone or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), finely powdered and dried potassium carbonate (2.0-3.0 equivalents), and a suitable solvent such as acetone or DMF.

  • Alkylation: Add the alkyl halide (1.1-1.5 equivalents) to the suspension. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters for the methylation of this compound. Please note that yields are highly dependent on the specific substrate, reagents, and experimental conditions.

ParameterMethod A (LDA)Method B (K₂CO₃)
Base Lithium DiisopropylamidePotassium Carbonate
Solvent Anhydrous THFAcetone or DMF
Temperature -78 °C to Room Temp.Reflux
Reaction Time 4 - 16 hours4 - 24 hours
Alkylating Agent Methyl Iodide (1.1 eq)Methyl Iodide (1.1 eq)
Typical Yield > 85%60 - 80%

Mandatory Visualization

The following diagrams illustrate the logical workflow of the alkylation protocol and the signaling pathway of the chemical transformation.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare Reagents Prepare Anhydrous Reagents & Glassware Start->Prepare Reagents Deprotonation Deprotonation (Enolate Formation) Prepare Reagents->Deprotonation Alkylation_Step Alkylation with Alkyl Halide Deprotonation->Alkylation_Step Quench Quench Reaction Alkylation_Step->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Product Purification->Product

Figure 2. Experimental workflow for the alkylation of this compound.

Signaling_Pathway Indanone This compound Enolate Indanone Enolate (Nucleophile) Indanone->Enolate Deprotonation Base Base (e.g., LDA or K₂CO₃) Base->Enolate Product 2-Alkyl-3-phenyl-1-indanone Enolate->Product SN2 Attack Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->Product Byproduct Salt Byproduct Product->Byproduct

Figure 3. Chemical transformation pathway for the alkylation of this compound.

Application of 3-Phenyl-1-indanone in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Phenyl-1-indanone is a versatile chemical scaffold that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid framework and the presence of a reactive ketone group make it an ideal starting material for the development of complex molecules with significant biological activities. This application note focuses on the utility of this compound in the synthesis of potent anti-cancer agents, specifically tubulin polymerization inhibitors, which are a class of drugs that interfere with cell division and are widely used in cancer chemotherapy.

Application in the Synthesis of Tubulin Polymerization Inhibitors

Recent research has highlighted the potential of 3-arylindanone derivatives, synthesized from a this compound core, as effective tubulin polymerization inhibitors. These compounds target the colchicine binding site on β-tubulin, disrupting the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.

One of the most promising candidates from this class is the enantiomerically pure compound (R)-9k , a 3-arylindanone derivative that has demonstrated potent anti-proliferative activity against various human cancer cell lines, including those of the cervix (HeLa), ovary (A2780), and colon (HCT 116).[1]

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activities and tubulin polymerization inhibition data for (R)-9k and related compounds.

Table 1: Anti-proliferative Activity (IC50, µM) of 3-Arylindanone Derivatives [1]

CompoundHeLa (Cervical Cancer)A2780 (Ovarian Cancer)HCT 116 (Colon Cancer)
(R)-9k 0.15 ± 0.020.21 ± 0.030.11 ± 0.01
Colchicine0.09 ± 0.010.12 ± 0.020.08 ± 0.01
5-FU4.2 ± 0.55.1 ± 0.63.8 ± 0.4

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Colchicine and 5-Fluorouracil (5-FU) were used as positive controls.

Table 2: Tubulin Polymerization Inhibition [1]

CompoundIC50 (µM)
(R)-9k 6.1
Colchicine3.2

IC50 value represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

Experimental Protocols

The synthesis of the potent anti-cancer agent (R)-9k from a this compound derivative involves a multi-step process. Below are the detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 3-(3-Hydroxy-4-methoxyphenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Intermediate for (R)-9k)

This protocol describes a Claisen-Schmidt condensation reaction to form the core indanone structure.

Materials:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)

  • 3-Hydroxy-4-methoxybenzaldehyde (1.2 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (20% w/v)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5,6-dimethoxy-1-indanone in ethanol, add 3-hydroxy-4-methoxybenzaldehyde.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the 20% aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1M HCl to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired product.

Protocol 2: Chiral Resolution and Final Product Synthesis (General Procedure)

The racemic mixture of the synthesized indanone derivative is then subjected to chiral resolution to isolate the potent (R)-enantiomer, followed by further modifications if necessary to yield the final product (R)-9k.

Materials:

  • Racemic 3-(3-Hydroxy-4-methoxyphenyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

  • Chiral resolving agent (e.g., a chiral acid or base)

  • Appropriate solvents for crystallization and reaction

Procedure:

  • Dissolve the racemic mixture in a suitable solvent.

  • Add the chiral resolving agent to form diastereomeric salts.

  • Selectively crystallize one of the diastereomeric salts.

  • Isolate the desired diastereomer by filtration.

  • Liberate the enantiomerically pure compound by treating the diastereomeric salt with an acid or base.

  • Further synthetic modifications (e.g., etherification, esterification) can be carried out on the chiral intermediate to yield the final product (R)-9k. The specific reagents and conditions will depend on the final desired structure of 9k.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine its enantiomeric purity using chiral HPLC.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate Product cluster_purification Purification & Resolution cluster_final Final Product 3_Phenyl_1_indanone_derivative This compound Derivative Claisen_Schmidt Claisen-Schmidt Condensation 3_Phenyl_1_indanone_derivative->Claisen_Schmidt Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Claisen_Schmidt Racemic_Mixture Racemic 3-Arylindanone Claisen_Schmidt->Racemic_Mixture Chiral_Resolution Chiral Resolution Racemic_Mixture->Chiral_Resolution R_9k (R)-9k (Potent Anti-Cancer Agent) Chiral_Resolution->R_9k G cluster_drug Drug Action cluster_target Cellular Target cluster_process Cellular Process cluster_outcome Cellular Outcome R_9k (R)-9k (3-Arylindanone Derivative) Tubulin β-Tubulin (Colchicine Binding Site) R_9k->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Formation Polymerization->Microtubule Leads to Disruption of Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Causes Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Induces

References

Application Notes: Reduction of 3-Phenyl-1-indanone to 3-Phenyl-1-indanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the chemical reduction of 3-Phenyl-1-indanone to its corresponding alcohol, 3-Phenyl-1-indanol. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The reduction of the ketone functionality in this compound results in the formation of a new stereocenter at the C1 position, leading to cis and trans diastereomers of 3-Phenyl-1-indanol.

The protocols detailed below include a standard diastereoselective reduction using sodium borohydride, which is a common and cost-effective method, as well as a more advanced asymmetric transfer hydrogenation for the synthesis of specific enantiomers.

Reaction Principle

The reduction of a ketone involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial step breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the secondary alcohol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, particularly the ratio of cis to trans diastereomers.

  • Sodium Borohydride (NaBH₄) Reduction : A widely used, mild reducing agent that selectively reduces aldehydes and ketones.[1][2] In alcoholic solvents like methanol or ethanol, NaBH₄ provides a source of hydride ions for the reduction of the indanone carbonyl group.[2][3]

  • Asymmetric Transfer Hydrogenation (ATH) : This method employs a chiral transition metal catalyst, such as a Ruthenium complex, to transfer hydrogen from a source like a formic acid/triethylamine mixture.[3] This technique allows for high levels of diastereoselectivity and enantioselectivity, providing access to specific, enantioenriched stereoisomers of the product.[3]

Experimental Protocols

Protocol 1: Diastereoselective Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a standard procedure for the reduction of this compound using sodium borohydride, which typically yields a mixture of cis- and trans-3-phenyl-1-indanol.[3]

Materials and Equipment:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C using an ice bath.

  • Reagent Addition : While stirring vigorously, slowly add sodium borohydride (1.5 equiv) to the solution in small portions. Control the rate of addition to maintain the temperature below 5 °C.

  • Reaction Monitoring : Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching : Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (~pH 5-6).

  • Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction : To the remaining aqueous residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by silica gel column chromatography to separate the diastereomers and remove impurities, affording pure 3-Phenyl-1-indanol.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from a literature procedure for the kinetic resolution of 3-aryl-1-indanones, yielding enantioenriched cis-3-phenyl-1-indanol and unreacted (S)-3-phenyl-1-indanone.[3]

Materials and Equipment:

  • (rac)-3-Phenyl-1-indanone

  • (R,R)-Ts-DENEB catalyst

  • Formic acid (HCO₂H)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Chloroform (CHCl₃)

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) with a chiral column for analysis

Procedure:

  • Reaction Setup : To a solution of racemic this compound (1.0 equiv, e.g., 0.5 mmol) and triethylamine (15 equiv) in methanol (approx. 0.33 M), add formic acid (3.0 equiv).[3]

  • Catalyst Addition : Add the (R,R)-Ts-DENEB catalyst (0.01 equiv, dissolved in a small amount of methanol) to the reaction mixture.[3]

  • Reaction Conditions : Stir the reaction mixture at 25 °C under a nitrogen atmosphere.[3]

  • Reaction Monitoring : The reaction progress, conversion, and enantiomeric excess are monitored by taking aliquots and analyzing them by chiral HPLC.[3] The reaction time can be varied (e.g., 6-14 hours) to optimize for yield and enantiomeric excess.[3]

  • Work-up : Upon completion, dilute the reaction mixture with chloroform (30 mL).[3]

  • Extraction and Washing : Wash the organic layer successively with water and brine (20 mL each).[3]

  • Drying and Concentration : Dry the organic layer with MgSO₄, filter the solution, and concentrate it by rotary evaporation.[3]

  • Purification : The resulting mixture of 3-phenyl-1-indanol and unreacted this compound can be separated by silica gel column chromatography.[3]

Data Presentation

The following table summarizes typical outcomes for the reduction of this compound based on the chosen methodology.

ParameterProtocol 1: NaBH₄ ReductionProtocol 2: Asymmetric Transfer Hydrogenation[3]
Reducing Agent Sodium Borohydride (NaBH₄)(R,R)-Ts-DENEB with HCO₂H/Et₃N
Solvent Methanol (MeOH)Methanol (MeOH)
Temperature 0 °C to Room Temp25 °C
Typical Yield >90% (crude)~48% (for cis-indanol at ~50% conversion)
Diastereomeric Ratio (cis:trans) Varies, often favors cis isomer>99:1 (cis favored)
Enantiomeric Excess (ee) 0% (racemic product)99% ee (for cis-(1R,3S)-indanol)

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

G start Start | this compound reagents Reaction Setup Substrate in Solvent (Methanol) Cool to specified temperature start->reagents Dissolve protocol1 Protocol 1: NaBH₄ Reduction Add NaBH₄ portion-wise at 0 °C reagents->protocol1 Select Method protocol2 Protocol 2: ATH Add HCO₂H/Et₃N and Ru-Catalyst at 25 °C reagents->protocol2 Select Method workup Work-up Quench Reaction Aqueous Extraction protocol1->workup protocol2->workup purify Purification Dry organic layer Concentrate solvent Silica Gel Chromatography workup->purify product Product | 3-Phenyl-1-indanol purify->product analysis Analysis NMR HPLC IR product->analysis

Caption: General workflow for the reduction of this compound.

References

Application Notes: 3-Phenyl-1-indanone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a valuable and versatile starting material in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structural framework, featuring a reactive ketone functionality and an adjacent chiral center, provides a strategic entry point for the synthesis of diverse and complex molecular architectures. Many of these synthesized heterocycles have shown significant potential in medicinal chemistry and drug development, exhibiting a range of biological activities. This document provides an overview of the application of this compound in the synthesis of various heterocyclic systems and includes detailed experimental protocols for key transformations.

Applications in Heterocyclic Synthesis

The reactivity of the carbonyl group and the α-methylene protons in this compound allows for its use in various condensation and cyclization reactions to form a multitude of heterocyclic rings. These include, but are not limited to, the synthesis of pyridines, pyrimidines, pyrazoles, thiophenes, and fused heterocyclic systems. The resulting compounds are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. For instance, indanone derivatives have been investigated for their potential as anti-inflammatory agents and for the treatment of Alzheimer's disease.[1][2]

Synthesis of Key Heterocyclic Scaffolds from this compound

Synthesis of Indeno[1,2-b]pyridines

The synthesis of pyridine-fused indanones can be achieved through a multi-component reaction involving this compound, an aldehyde, and an ammonium source. This approach is highly efficient for creating complex molecular structures in a single step.

Reaction Pathway for Indeno[1,2-b]pyridine Synthesis

G cluster_reactants Reactants A This compound D Indeno[1,2-b]pyridine Derivative A->D AcOH, Reflux B Aromatic Aldehyde B->D C Ammonium Acetate C->D G A This compound C Condensation A->C B Urea/Thiourea B->C D Cyclization C->D Acid Catalyst E Indeno[1,2-d]pyrimidine Derivative D->E G A This compound C Indeno[1,2-c]pyrazole Derivative A->C Ethanol, Reflux B Hydrazine Hydrate B->C G A This compound D Gewald Reaction A->D B Malononitrile B->D C Elemental Sulfur C->D E Indeno[1,2-b]thiophene Derivative D->E Base (e.g., Morpholine)

References

Application Notes and Protocols for the Quantification of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the quantitative analysis of 3-Phenyl-1-indanone, a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. The protocols described herein are designed for researchers and scientists in drug development and analytical chemistry, offering robust and reliable methods for the quantification of this compound in various matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for quality control, pharmacokinetic studies, and stability testing.

Introduction

This compound (CAS: 16618-72-7, Molecular Formula: C₁₅H₁₂O, Molecular Weight: 208.26 g/mol ) is a ketone derivative of indane.[1] Its structural scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by indanone derivatives, including potential anti-inflammatory, antioxidant, and anticancer properties.[2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality of pharmaceutical ingredients, monitoring its concentration in biological fluids during preclinical and clinical studies, and assessing its stability in final formulations.

This document outlines two primary analytical methods for the quantification of this compound: a stability-indicating HPLC-UV method suitable for quality control of bulk drug and pharmaceutical formulations, and a sensitive LC-MS/MS method for bioanalysis in plasma samples.

Analytical Methods

A comparison of the typical performance characteristics of the HPLC-UV and LC-MS/MS methods is summarized in the table below. Please note that these values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV DetectorLC with Triple Quadrupole MS
Matrix Bulk Drug, FormulationsHuman Plasma
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~2 ng/mL
Linearity Range 0.2 - 100 µg/mL2 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%

Experimental Protocols

Stability-Indicating HPLC-UV Method for Pharmaceutical Formulations

This method is designed for the quantification of this compound and the detection of degradation products in pharmaceutical preparations.

3.1.1. Materials and Reagents

  • This compound reference standard (98% purity or higher)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Symmetry® analytical column (4.6 x 250 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Acetonitrile and water (containing 0.1% acetic acid) in a 65:35 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 228 nm[2]

  • Injection Volume: 20 µL

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 100 µg/mL.

3.1.4. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 50 mL volumetric flask and add approximately 30 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 50 mL with methanol and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

3.1.5. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification LCMSMS_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis Quantification Quantification LCMSMS_Analysis->Quantification Signaling_Pathway cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects Compound This compound Derivative Enzyme Enzyme Compound->Enzyme Receptor Receptor Compound->Receptor Protein Structural Protein (e.g., Tubulin) Compound->Protein Pathway_Modulation Signaling Pathway Modulation Enzyme->Pathway_Modulation Receptor->Pathway_Modulation Cell_Cycle Cell Cycle Arrest Protein->Cell_Cycle Apoptosis Apoptosis Pathway_Modulation->Apoptosis Cell_Cycle->Apoptosis

References

Enantioselective Synthesis of Chiral 3-Aryl-1-Indanones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral 3-aryl-1-indanones, a critical structural motif in various pharmaceutical agents and complex organic molecules. The methodologies presented herein focus on robust and highly selective catalytic systems, offering efficient access to enantioenriched indanone derivatives.

Introduction

Chiral 3-aryl-1-indanones are pivotal intermediates in the synthesis of a wide range of biologically active compounds. Their stereochemistry plays a crucial role in determining pharmacological efficacy. Consequently, the development of stereoselective methods for their synthesis is of paramount importance in medicinal chemistry and drug development. This guide details three state-of-the-art enantioselective approaches: Rhodium-Catalyzed Intramolecular 1,4-Addition, Palladium-Catalyzed Reductive-Heck Reaction, and Kinetic Resolution via Asymmetric Transfer Hydrogenation.

I. Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This method provides a highly efficient route to chiral 3-aryl-1-indanones through an intramolecular cyclization of pinacolborane chalcone derivatives. The use of a rhodium catalyst paired with a chiral monodentate phosphoramidite ligand, such as (R)-MonoPhos, enables excellent enantiocontrol.[1][2][3]

Data Presentation

Table 1: Substrate Scope of Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [4]

EntryTime (h)Yield (%)ee (%)
1HH39293
24-MeH39594
34-OMeH49395
44-FH39192
54-ClH49091
63-MeH58890
7H4-MeO39495
8H4-Cl49193

Reaction conditions: 0.2 mmol of substrate, 2.5 mol % of [Rh(C₂H₄)₂Cl]₂, 10 mol % of (R)-MonoPhos, and 0.5 equiv of 1.5 M aq K₃PO₄ in 2 mL of toluene.[4]

Experimental Protocols

Protocol 1: Synthesis of Pinacolborane Chalcone Derivatives

A general procedure for the synthesis of the chalcone precursors is the Claisen-Schmidt condensation.[5][6]

  • To a stirred solution of an appropriate acetophenone (1.0 equiv) and an appropriate aromatic aldehyde (1.0 equiv) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., KOH or NaOH).

  • Stir the reaction mixture at room temperature for the specified time (monitored by TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

  • The pinacolborane moiety is typically introduced via a Miyaura borylation reaction on a halogenated precursor.

Protocol 2: Enantioselective Rhodium-Catalyzed Intramolecular 1,4-Addition [4]

  • In a nitrogen-flushed Schlenk tube, add [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and (R)-MonoPhos (10 mol %).

  • Add dry toluene (1.0 M solution of the substrate) and stir the mixture at room temperature for 20 minutes.

  • Add the pinacolborane chalcone derivative (1.0 equiv).

  • Add a 1.5 M aqueous solution of K₃PO₄ (0.5 equiv).

  • Stir the reaction mixture vigorously at the specified temperature for the time indicated in Table 1.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate mixture) to yield the chiral 3-aryl-1-indanone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization

Rhodium_Catalytic_Cycle cluster_0 Rhodium Catalytic Cycle RhLCl [Rh(L)Cl]₂ Aryl-Rh Aryl-Rh(I)-L* Intramolecular_Insertion Intramolecular Carborhodation Aryl-Rh->Intramolecular_Insertion Rh-Enolate Rhodium Enolate Intramolecular_Insertion->Rh-Enolate Product Chiral 3-Aryl-1-Indanone Rh-Enolate->Product Protonolysis RhL*Cl RhL*Cl Rh-Enolate->RhL*Cl Regeneration Substrate Pinacolborane Chalcone Derivative Substrate->Aryl-Rh Transmetalation Base Base (K₃PO₄)

Figure 1: Proposed catalytic cycle for the Rh-catalyzed intramolecular 1,4-addition.

II. Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

An alternative powerful strategy for synthesizing chiral 3-substituted indanones is the intramolecular palladium-catalyzed asymmetric reductive-Heck reaction.[7][8] This method utilizes a chiral ligand to induce enantioselectivity in the cyclization of an olefinic substrate.

Data Presentation

Table 2: Substrate Scope of Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

EntrySubstrate (R group)LigandBaseYield (%)ee (%)
1Phenyl(S)-tBu-JosiphosProton Sponge8592
24-Methoxyphenyl(S)-tBu-JosiphosProton Sponge8290
34-Chlorophenyl(S)-tBu-JosiphosProton Sponge8891
42-Naphthyl(S)-tBu-JosiphosProton Sponge7588
5Methyl(S)-tBu-JosiphosProton Sponge9095

General conditions: Pd₂(dba)₃ (2.5 mol %), ligand (5.5 mol %), base (2.0 equiv), HCOOH/NEt₃ (5:2), in dioxane at 50 °C.

Experimental Protocols

Protocol 3: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction [8]

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol %) and the chiral ligand (e.g., (S)-tBu-Josiphos, 5.5 mol %).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous dioxane, followed by the substrate (1.0 equiv) and the base (e.g., Proton Sponge, 2.0 equiv).

  • Add the formic acid/triethylamine (5:2) mixture as a hydride source.

  • Seal the tube and heat the reaction mixture at 50 °C for the required time, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched 3-aryl-1-indanone.

  • Determine the enantiomeric excess using chiral HPLC.

Visualization

Reductive_Heck_Workflow Start Start: Prepare Reaction Mixture Reagents Add Pd₂(dba)₃, Chiral Ligand, Substrate, Base, and Hydride Source to Dioxane Start->Reagents Reaction Heat at 50 °C Reagents->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO₃ & Brine - Dry and Concentrate Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End: Chiral 3-Aryl-1-Indanone Analysis->End

Figure 2: Experimental workflow for the Pd-catalyzed reductive-Heck reaction.

III. Kinetic Resolution by Asymmetric Transfer Hydrogenation

This approach is suitable for the resolution of racemic 3-aryl-1-indanones. An asymmetric transfer hydrogenation (ATH) reaction selectively reduces one enantiomer of the racemic ketone to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted and thus enantioenriched.[1][2]

Data Presentation

Table 3: Kinetic Resolution of Racemic 3-Aryl-1-indanones via ATH [2]

EntrySubstrate (Aryl group)CatalystTime (h)Conversion (%)ee of Ketone (%)ee of Alcohol (%)
1Phenyl(R,R)-Ts-DENEB1050>9998
24-Methoxyphenyl(R,R)-Ts-DENEB1051>9997
34-Chlorophenyl(R,R)-Ts-DENEB1049>9998
43,4-Dichlorophenyl(R,R)-Ts-DENEB850>9999

Conditions: Racemic 3-aryl-1-indanone, (R,R)-Ts-DENEB catalyst, HCOOH/Et₃N (5:2) in MeOH at room temperature.[4]

Experimental Protocols

Protocol 4: Asymmetric Transfer Hydrogenation for Kinetic Resolution [2]

  • In a flask, dissolve the racemic 3-aryl-1-indanone (1.0 equiv) in methanol.

  • Add the chiral catalyst (e.g., (R,R)-Ts-DENEB, typically 1-2 mol %).

  • Add the azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N 5:2) as the hydrogen source.

  • Stir the reaction at room temperature and monitor the conversion by HPLC or ¹H NMR.

  • Once approximately 50% conversion is reached, quench the reaction by adding water.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Separate the enantioenriched 3-aryl-1-indanone from the corresponding alcohol by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered ketone and the alcohol product by chiral HPLC.

Visualization

Kinetic_Resolution Racemic Racemic (R/S)-3-Aryl-1-Indanone ATH Asymmetric Transfer Hydrogenation [Chiral Ru-Catalyst, H-source] Racemic->ATH S_Ketone (S)-3-Aryl-1-Indanone (enantioenriched) ATH->S_Ketone Slow reaction R_Alcohol (1R,3R)-3-Aryl-1-Indanol (enantioenriched) ATH->R_Alcohol Fast reaction

Figure 3: Principle of kinetic resolution of 3-aryl-1-indanones via ATH.

References

Application Notes and Protocols: Synthesis of Agrochemicals Using 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel agrochemicals derived from 3-phenyl-1-indanone. The focus is on the preparation of spiroisoxazoline insecticides, along with a discussion of the potential fungicidal and herbicidal activities of related indanone derivatives.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its rigid, bicyclic framework allows for precise functionalization, making it an attractive scaffold for the development of novel pesticides.[2] Derivatives of 1-indanone have shown a broad range of biological activities, including insecticidal, fungicidal, and herbicidal properties, making them a significant area of research in agrochemical development.[3]

This document outlines the synthetic pathway from this compound to spiroisoxazoline-based insecticides, provides detailed experimental protocols, and presents representative data on the biological activity of these and related compounds.

Synthesis of Spiroisoxazoline Insecticides

A key application of this compound in agrochemical synthesis is its use as a precursor for spiroisoxazoline insecticides. The synthetic route involves a two-step process: a Claisen-Schmidt condensation to form a 2-arylidene-3-phenyl-1-indanone intermediate, followed by a 1,3-dipolar cycloaddition with a nitrile oxide.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylidene-3-phenyl-1-indanones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2-arylidene-3-phenyl-1-indanone.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen aromatic aldehyde (1.0-1.2 equivalents) in an appropriate volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Protocol 1:

EntryThis compound DerivativeAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1This compoundBenzaldehydeNaOHEthanol18~85-95
2This compound4-MethoxybenzaldehydeNaOHEthanol18~80-90
3This compound4-ChlorobenzaldehydeNaOHEthanol18~80-90

Protocol 2: Synthesis of Spiro[indene-2,5'-isoxazoline] Derivatives via 1,3-Dipolar Cycloaddition

This protocol details the 1,3-dipolar cycloaddition of a 2-arylidene-3-phenyl-1-indanone with an in situ generated nitrile oxide to form the final spiroisoxazoline product.

Materials:

  • 2-Arylidene-3-phenyl-1-indanone (from Protocol 1)

  • Substituted aldoxime (e.g., benzaldoxime)

  • Oxone

  • Sodium chloride (NaCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a solution of the 2-arylidene-3-phenyl-1-indanone (1.0 equivalent) and the aldoxime (1.2 equivalents) in a mixture of ethyl acetate and water, add sodium bicarbonate (2.0 equivalents).

  • In Situ Generation of Nitrile Oxide: To the stirred mixture, add a pre-mixed solution of Oxone (1.5 equivalents) and sodium chloride (0.2 equivalents) in water portion-wise over 30 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Protocol 2:

Entry2-Arylidene-3-phenyl-1-indanoneArylnitrile Oxide PrecursorYield (%)
1(E)-2-benzylidene-3-phenyl-1-indanoneBenzaldehyde oxime80-90
2(E)-2-(4-methoxybenzylidene)-3-phenyl-1-indanone4-Methoxybenzaldehyde oxime75-85
3(E)-2-(4-chlorobenzylidene)-3-phenyl-1-indanone4-Chlorobenzaldehyde oxime78-88

Yields are representative and may vary based on specific substrates and reaction conditions.

Agrochemical Applications and Biological Activity

Insecticidal Activity of Spiroisoxazolines

The spiroisoxazoline derivatives synthesized from this compound are expected to exhibit insecticidal activity. The isoxazoline class of insecticides acts as potent inhibitors of the GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in insects. This leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

Mechanism of Action of Isoxazoline Insecticides

Insecticidal_Mechanism_of_Action cluster_neuron Postsynaptic Neuron Chloride_Channel GABA/Glutamate-gated Chloride Channel Hyperexcitation Hyperexcitation Chloride_Channel->Hyperexcitation Leads to (due to inhibition) Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death Isoxazoline Spiroisoxazoline (from this compound) Isoxazoline->Chloride_Channel Inhibits GABA_Glutamate GABA/Glutamate (Neurotransmitter) GABA_Glutamate->Chloride_Channel Activates

Caption: Mechanism of action of spiroisoxazoline insecticides.

Representative Insecticidal Activity Data:

Compound TypeTarget PestActivity MetricValue
Diamide DerivativesAphis craccivoraLethal Rate>78% at 200 µg/mL
Diamide DerivativesTetranychus cinnabarinusInhibition61.1% at 200 µg/mL
Diamide DerivativesPlutella xylostellaMortality76.7% at 200 µg/mL

Data is for illustrative purposes and represents the activity of related compound classes.[4]

Potential Fungicidal and Herbicidal Activities

Derivatives of 1-indanone have also been investigated for their fungicidal and herbicidal properties. The following tables provide representative data for related indanone structures against various fungal pathogens and weeds.

Representative Fungicidal Activity Data:

Compound TypeFungal PathogenActivity MetricValue (mg/L)
Spirocyclic ButenolideSclerotinia sclerotiorumEC5029.8 - 33.2
Spirocyclic ButenolidePhytophthora capsiciEC5043.5 - 45.8

EC50 values represent the concentration required to inhibit 50% of the fungal growth.[4]

Representative Herbicidal Activity Data:

Compound TypeWeed SpeciesActivity MetricValue
Indazolyl-picolinic AcidsBrassica napusRoot Inhibition> Picloram at 10 µM
Indazolyl-picolinic AcidsAbutilon theophrastiRoot Inhibition> Picloram at 10 µM
Indazolyl-picolinic AcidsAmaranthus retroflexusPost-emergence100% effect at 250 g/ha

Data is for illustrative purposes and represents the activity of related compound classes.

Experimental and Synthetic Workflow

The overall process for the synthesis and evaluation of agrochemicals from this compound is outlined below.

Agrochemical_Synthesis_Workflow Start This compound Step1 Claisen-Schmidt Condensation (Protocol 1) Start->Step1 Intermediate 2-Arylidene-3-phenyl-1-indanone Step1->Intermediate Step2 1,3-Dipolar Cycloaddition (Protocol 2) Intermediate->Step2 Product Spiroisoxazoline Agrochemical Step2->Product Evaluation Biological Activity Screening (Insecticidal, Fungicidal, Herbicidal) Product->Evaluation

Caption: Workflow for agrochemical synthesis and evaluation.

Conclusion

This compound is a valuable starting material for the synthesis of a range of potential agrochemicals. The straightforward synthetic route to spiroisoxazoline derivatives, coupled with the known insecticidal mechanism of this class of compounds, makes this an attractive area for further research and development. Additionally, the broader indanone scaffold holds promise for the discovery of novel fungicides and herbicides. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in the development of new crop protection agents.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 1-indanone derivatives utilizing microwave-assisted organic synthesis (MAOS). The 1-indanone scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds, including agents for neurodegenerative diseases, cancer, and infectious diseases.[1][2][3] Microwave irradiation offers a green and efficient alternative to conventional heating methods, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[4][5]

Core Synthesis Strategies

The primary methods for synthesizing the 1-indanone core under microwave irradiation are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization.

  • Intramolecular Friedel-Crafts Acylation: This is a classic and robust method for constructing the 1-indanone ring system.[1] It involves the cyclization of 3-arylpropanoic acids or their derivatives, promoted by a Brønsted or Lewis acid.[1][4] Microwave assistance can significantly accelerate this reaction, which often requires harsh conditions and long reaction times with conventional heating.[4]

  • Nazarov Cyclization: This reaction involves the acid-catalyzed conrotatory electrocyclic ring closure of divinyl ketones to form cyclopentenones. Chalcones, which are α,β-unsaturated ketones, can be used as precursors to synthesize 1-indanone derivatives via a Nazarov cyclization.[5] Microwave irradiation has been shown to enhance the efficiency of this transformation.[5][6]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various studies on the microwave-assisted synthesis of 1-indanone derivatives, comparing it with conventional heating methods where applicable.

Starting MaterialProductMethodCatalystSolventTemp. (°C)TimeYield (%)Reference
3-(4-methoxyphenyl)propionic acid6-Methoxy-1-indanoneMWTriflic Acid (3 equiv.)Dichloromethane8060 min100[4]
3-(4-methoxyphenyl)propionic acid6-Methoxy-1-indanoneConventionalTriflic AcidDichloromethaneRT24 h61[4]
3-Arylpropanoic AcidsSubstituted 1-IndanonesMWMetal TriflatesIonic Liquids15010 minGood[7][8]
Chalcone (DMU135)Indanone (DMU5401)MWTrifluoroacetic Acid (TFA)Neat120-13020 min-[5]
Arenes & α,β-Unsaturated Acyl ChloridesSubstituted 1-IndanonesMWAluminum Chloride---Good[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids

This protocol is based on the superacid-catalyzed cyclization of 3-arylpropanoic acids.[4]

Materials:

  • 3-Arylpropanoic acid (e.g., 3-(4-methoxyphenyl)propionic acid)

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Microwave reactor vials (10 mL) with stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-arylpropanoic acid (1.0 mmol).

  • Add anhydrous dichloromethane (3 mL) to dissolve the starting material.

  • Carefully add triflic acid (3.0 mmol, 3 equivalents) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80°C for 60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by slowly adding the mixture to a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-indanone derivative.

Protocol 2: Microwave-Assisted Nazarov Cyclization of Chalcones

This protocol describes a general procedure for the synthesis of 1-indanones from chalcone precursors.[5]

Materials:

  • Chalcone derivative

  • Trifluoroacetic acid (TFA), neat

  • Microwave reactor vials with stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Water

Procedure:

  • Place the chalcone (1.0 mmol) in a microwave vial equipped with a magnetic stir bar.

  • Add neat trifluoroacetic acid (TFA) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-130°C for 20 minutes with a power of 100 W.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Starting Material (3-Arylpropanoic Acid or Chalcone) reagents Reagent Addition (Acid, Solvent) start->reagents mw_irradiation Microwave Irradiation (Set Temperature and Time) reagents->mw_irradiation workup Reaction Work-up (Quenching, Extraction) mw_irradiation->workup purification Purification (Column Chromatography) workup->purification product 1-Indanone Derivative purification->product

Caption: General experimental workflow for microwave-assisted synthesis.

Signaling Pathway Inhibition by 1-Indanone Derivatives

1-Indanone derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE).[2][3][9] Donepezil, a well-known drug for Alzheimer's, features an indanone core.[2][3] Some derivatives also exhibit anticancer activity by inducing apoptosis and inhibiting angiogenesis.[10]

signaling_pathway cluster_alzheimers Alzheimer's Disease Pathology cluster_anticancer Cancer Cell Proliferation ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate Neuronal_Signaling Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Activates Growth_Factors Growth Factors VEGF_R VEGF Receptors Growth_Factors->VEGF_R Angiogenesis Angiogenesis VEGF_R->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Apoptosis Apoptosis Indanone 1-Indanone Derivatives Indanone->AChE Inhibits Indanone->VEGF_R Suppresses Indanone->Apoptosis Induces

Caption: Inhibition of key signaling pathways by 1-indanone derivatives.

References

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of 3-Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 3-substituted indanones utilizing three distinct and effective rhodium-catalyzed methodologies. The indanone scaffold is a privileged structure in medicinal chemistry, and these methods offer versatile routes to a variety of derivatives.

Method 1: Enantioselective Intramolecular 1,4-Addition for the Synthesis of Chiral 3-Aryl-1-Indanones

This method facilitates the asymmetric synthesis of valuable chiral 3-aryl-1-indanones from pinacolborane chalcone derivatives. The reaction proceeds via a rhodium-catalyzed intramolecular 1,4-addition, employing a simple chiral monodentate phosphine ligand, MonoPhos, to achieve high yields and excellent enantioselectivity.[1]

Data Presentation
EntryArRYield (%)[1]ee (%)[1]
1PhenylH9595
24-MethylphenylH9496
34-MethoxyphenylH9295
44-FluorophenylH9694
54-ChlorophenylH9593
64-BromophenylH9392
73-MethylphenylH9194
82-MethylphenylH8590
9PhenylMethyl9095
10PhenylChloro8893
Experimental Protocol

General Procedure for the Enantioselective Synthesis of 3-Aryl-1-Indanones:

To a dried Schlenk tube under an argon atmosphere, [Rh(cod)₂]BF₄ (2.0 mg, 0.005 mmol, 2.5 mol%) and (S)-MonoPhos (3.5 mg, 0.012 mmol, 6 mol%) are added. Anhydrous toluene (1.0 mL) is then introduced, and the resulting mixture is stirred at room temperature for 20 minutes. Subsequently, the pinacolborane chalcone derivative (0.2 mmol, 1.0 equiv) and an aqueous solution of K₃PO₄ (0.5 M, 0.6 mL, 0.3 mmol, 1.5 equiv) are added. The reaction mixture is stirred vigorously at 50 °C for 12 hours.

After cooling to room temperature, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired 3-aryl-1-indanone. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathway

enantioselective_1_4_addition substrate Pinacolborane Chalcone Derivative active_rh Aryl-Rh(I) Intermediate substrate->active_rh Oxidative Addition rh_catalyst [Rh(I)]-MonoPhos Catalyst rh_catalyst->active_rh cyclization Intramolecular 1,4-Addition (Cyclization) active_rh->cyclization rh_enolate Rhodium Enolate cyclization->rh_enolate protonolysis Protonolysis (H₂O) rh_enolate->protonolysis product Chiral 3-Aryl-1-Indanone protonolysis->product catalyst_regen Catalyst Regeneration protonolysis->catalyst_regen catalyst_regen->rh_catalyst

Caption: Catalytic cycle for the enantioselective intramolecular 1,4-addition.

Method 2: Catalyst-Controlled Carboacylation of 2-Styryl Ketones

This methodology provides a regioselective synthesis of either 2- or 3-substituted indanones from the same 2-styryl ketone precursor by judicious choice of the transition metal catalyst. While nickel catalysts favor the formation of 2-substituted indanones, rhodium catalysts can be employed to access the corresponding 3-substituted isomers.[2]

Data Presentation
EntryCatalyst SystemProductYield (%)[2]
1HHHNi(cod)₂ / PMe₃2-substituted85
2HHHRh(cod)₂SbF₆ / Ph₂P(O)H2-substituted88
3MeHHNi(cod)₂ / PMe₃2-substituted82
4MeHHRh(cod)₂SbF₆ / Ph₂P(O)H2-substituted85
5OMeHHNi(cod)₂ / PMe₃2-substituted90
6OMeHHRh(cod)₂SbF₆ / Ph₂P(O)H2-substituted92
7HMeHNi(cod)₂ / PMe₃2-substituted78
8HMeHRh(cod)₂SbF₆ / Ph₂P(O)H2-substituted80
9HHPhNi(cod)₂ / PMe₃2-substituted75
10HHPhRh(cod)₂SbF₆ / Ph₂P(O)H2-substituted78

Note: The cited literature primarily reports the synthesis of 2-substituted indanones with the rhodium catalyst system, noting that the formation of the 3-substituted isomer is mechanistically plausible but not observed as the major product under the reported conditions.[2]

Experimental Protocol

General Procedure for the Rhodium-Catalyzed Carboacylation:

In a nitrogen-filled glovebox, a 10 mL oven-dried sealed tube is charged with the 2-styryl ketone (0.20 mmol, 1.0 equiv), Rh(cod)₂SbF₆ (4.4 mg, 0.008 mmol, 4 mol%), and Ph₂P(O)H (4.9 mg, 0.024 mmol, 12 mol%). 1,2-Dichloroethane (DCE) (1.5 mL) is added, and the tube is securely capped. The reaction mixture is then removed from the glovebox and heated in an oil bath at 120 °C for 16 hours.

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel flash column chromatography (eluent: petroleum ether/ethyl acetate mixtures) to afford the indanone product.

Logical Relationship

catalyst_control start 2-Styryl Ketone ni_cat Ni(cod)₂ / PMe₃ start->ni_cat rh_cat Rh(cod)₂SbF₆ / Ph₂P(O)H start->rh_cat prod_2_sub 2-Substituted Indanone ni_cat->prod_2_sub Major Product rh_cat->prod_2_sub Observed Major Product prod_3_sub 3-Substituted Indanone (Mechanistically Plausible) rh_cat->prod_3_sub Minor/Potential Product

Caption: Catalyst control in the carboacylation of 2-styryl ketones.

Method 3: Rh(III)-Catalyzed C-H Activation and Annulation of N-Methoxybenzamides

This method provides access to 3-trifluoromethyl-substituted indanones through a Rh(III)-catalyzed reaction between N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones. The reaction proceeds through a cascade involving C-H activation, Claisen condensation, and a retro-Claisen reaction.[3]

Data Presentation
EntryBenzamide Substituent (R¹)Ketone Substituent (R²)Yield (%)[3]
1HPhenyl85
24-MethylPhenyl82
34-MethoxyPhenyl78
44-FluoroPhenyl88
54-ChloroPhenyl86
64-BromoPhenyl84
73-MethylPhenyl75
8H4-Methylphenyl80
9H4-Chlorophenyl83
10H2-Thienyl72
Experimental Protocol

General Procedure for the Synthesis of 3-Trifluoromethylindanones:

In a sealed tube, N-methoxybenzamide (0.2 mmol, 1.0 equiv), β-trifluoromethyl-α,β-unsaturated ketone (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%) are combined. The tube is evacuated and backfilled with argon. 2,2,2-Trifluoroethanol (TFE) (1.0 mL) and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv) are added, and the tube is sealed. The reaction mixture is stirred at 120 °C for 24 hours.

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the 3-trifluoromethylindanone product.

Experimental Workflow

experimental_workflow start Combine Reactants, Catalyst, and Additives in a Sealed Tube evacuate Evacuate and Backfill with Inert Gas (Argon) start->evacuate add_solvent Add Solvent and Base evacuate->add_solvent seal_react Seal Tube and Heat with Stirring add_solvent->seal_react cool_filter Cool to Room Temperature and Filter seal_react->cool_filter concentrate Concentrate the Filtrate cool_filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Obtain Pure 3-Substituted Indanone purify->product

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Phenyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-phenyl-1-indanone. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

Answer: Low or no yield in this compound synthesis is a common issue that can stem from several factors, primarily related to the reaction conditions and reagents. Here’s a breakdown of possible causes and their solutions:

  • Inactive Catalyst: The Lewis or Brønsted acid catalyst is crucial for the cyclization. Its activity can be compromised by moisture.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. It is best practice to handle hygroscopic catalysts like aluminum chloride (AlCl₃) in a glovebox or under an inert atmosphere.

  • Inappropriate Catalyst or Insufficient Amount: The choice and quantity of the catalyst are critical. For intramolecular Friedel-Crafts acylation, stoichiometric amounts of the catalyst are often required as the product can form a complex with it.[1]

    • Solution: For the cyclization of 3-phenylpropanoic acid, strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are effective.[1] When starting with 3-phenylpropionyl chloride, AlCl₃ is a common choice.[1] Typically, 1.1 to 1.5 equivalents of AlCl₃ are recommended.[1] Niobium pentachloride (NbCl₅) can be an alternative as it can convert the carboxylic acid to the acyl chloride in situ.[2]

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Solution: For AlCl₃-catalyzed reactions, it is common to start the reaction at 0°C and then allow it to warm to room temperature.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[3]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, which is hindered by electron-withdrawing groups on the aromatic ring.

    • Solution: If your starting material has strongly deactivating substituents, you may need to employ more forceful conditions, such as higher temperatures or stronger catalysts. However, the success might still be limited.

Issue 2: Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I minimize their formation and purify my product?

Answer: The formation of multiple products, including regioisomers and other byproducts, can complicate purification and reduce the yield of this compound.

  • Common Impurities:

    • Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 3-phenylpropanoic acid or its derivatives in your product mixture.

    • Regioisomers: In cases where the aromatic ring of the precursor is substituted, cyclization can occur at different positions, leading to the formation of regioisomers.[4]

    • Polymerization Products: Under harsh acidic conditions, intermolecular reactions can lead to polymeric byproducts.

  • Minimizing Impurity Formation:

    • Temperature Control: Strict temperature control is vital. For exothermic reactions, such as the addition of AlCl₃, slow, portion-wise addition at low temperatures (e.g., 0°C) is recommended to prevent overheating and side reactions.[1]

    • Solvent Choice: The choice of solvent can influence the reaction's selectivity. For instance, in some Friedel-Crafts acylations, nitromethane has been shown to improve regioselectivity.[5]

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A common solvent system is a mixture of hexane and ethyl acetate.[6]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. This is particularly useful for removing minor impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Intramolecular Friedel-Crafts Acylation: This involves the cyclization of 3-phenylpropanoic acid or its derivatives (like the acyl chloride) using a strong Lewis or Brønsted acid catalyst.[7][8]

  • Nazarov Cyclization: This method utilizes the acid-catalyzed electrocyclic ring closure of a divinyl ketone, such as a chalcone derivative.[2][9]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[3][10] By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.[10]

Q3: My purified this compound is a brownish, sticky solid instead of a crystalline powder. What is the issue?

A3: A discolored and sticky appearance suggests the presence of impurities.[6] These could be residual starting materials, byproducts, or degradation products. A melting point that is lower and broader than the literature value (75-78 °C) is another indicator of impurity.[6] In this case, further purification by column chromatography or recrystallization is recommended.[6]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for both Friedel-Crafts acylation and Nazarov cyclization.[2][9] For instance, in a triflic acid-catalyzed intramolecular Friedel-Crafts acylation, microwave heating can lead to complete conversion in as little as 60 minutes.[11]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialSolventTemperature (°C)TimeYield (%)Reference
AlCl₃3-Phenylpropionyl chlorideBenzeneReflux-90[2]
Polyphosphoric Acid (PPA)3-Arylpropionic acids---60-90[12]
Triflic Acid (TfOH)3-Arylpropionic acidsCH₂Cl₂80 (MW)60 minup to 100[11][12]
Niobium Pentachloride (NbCl₅)3,3-Dimethylacrylic acid & aromatic substrates---up to 78[2]
Terbium Triflate (Tb(OTf)₃)3-Arylpropionic acidso-chlorobenzene250--[11]

Table 2: Comparison of Conditions for Nazarov Cyclization

Catalyst/ReagentSubstrateTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA)Chalcone derivatives1204 hours88[2]
Trifluoroacetic Acid (TFA)Chalcone derivatives120-130 (MW)20 min-[9]
Triflic Acid (TfOH)Trichloromethyl-substituted enones802-10 hoursup to 92[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropanoic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

  • Reaction: Heat the mixture with stirring in an oil bath at a temperature between 80-100°C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization.

Protocol 2: Synthesis of this compound via Nazarov Cyclization of a Chalcone Derivative

  • Preparation: In a round-bottom flask, dissolve the appropriate chalcone (1 equivalent) in trifluoroacetic acid (TFA).

  • Reaction: Heat the reaction mixture to 120°C and stir for 4 hours. Alternatively, for a microwave-assisted reaction, heat to 120-130°C for 20 minutes in a sealed microwave vial.[2][9]

  • Work-up: After cooling, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like dichloromethane.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography.

Mandatory Visualization

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_cyclization Intramolecular Cyclization 3-Phenylpropanoic_acid 3-Phenylpropanoic Acid Acylium_ion Acylium Ion (Electrophile) 3-Phenylpropanoic_acid->Acylium_ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_ion Aromatic_Ring Aromatic Ring (Nucleophile) Intermediate Carbocation Intermediate Aromatic_Ring->Intermediate Nucleophilic Attack This compound This compound Intermediate->this compound Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental_Workflow start Start: Starting Materials (3-Phenylpropanoic Acid or Chalcone) setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reaction Reaction (Heating, Stirring, Monitoring by TLC) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product (this compound) purification->product Troubleshooting_Tree Low_Yield Low or No Yield? Check_Catalyst Check Catalyst Activity & Amount Low_Yield->Check_Catalyst Yes Multiple_Products Multiple Products on TLC? Low_Yield->Multiple_Products No Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Moisture Ensure Anhydrous Conditions Check_Temp->Check_Moisture Check_Moisture->Multiple_Products Control_Temp Strict Temperature Control Multiple_Products->Control_Temp Yes Success Successful Synthesis Multiple_Products->Success No Optimize_Solvent Optimize Solvent Control_Temp->Optimize_Solvent Purify Purify via Chromatography/Recrystallization Optimize_Solvent->Purify Purify->Success

References

Common side reactions in the synthesis of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Phenyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via intramolecular Friedel-Crafts cyclization?

The synthesis of this compound, typically achieved through the intramolecular Friedel-Crafts cyclization of 3-phenylpropanoic acid or its acid chloride, can be accompanied by several side reactions that may lower the yield and complicate purification. The most prevalent of these is intermolecular acylation, where two molecules of the starting material react with each other, leading to the formation of dimeric and polymeric byproducts. This is particularly an issue at higher concentrations of the starting material. Other potential side reactions include incomplete cyclization, leaving unreacted starting material, and, under excessively harsh acidic conditions, potential rearrangement or decomposition of the product.[1][2] The choice of catalyst and reaction conditions plays a crucial role in minimizing these unwanted pathways.[3]

Q2: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The cyclization may not have gone to completion. This can be addressed by increasing the reaction time or temperature, or by using a more potent catalytic system.[4]

  • Intermolecular Side Reactions: As mentioned above, intermolecular reactions can consume a significant portion of the starting material. To mitigate this, running the reaction under high dilution conditions is often effective.

  • Catalyst Deactivation: The presence of moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid catalyst (e.g., polyphosphoric acid). Ensuring all glassware is thoroughly dried and using anhydrous solvents is critical.[1]

  • Substrate Purity: Impurities in the 3-phenylpropanoic acid or its derivatives can interfere with the reaction. Purification of the starting material before use is recommended.

  • Suboptimal Catalyst Choice: The effectiveness of the catalyst can be highly dependent on the specific substrate and reaction conditions. Experimenting with different catalysts may be necessary to find the optimal system for your specific case.[3][4]

Q3: I am observing a significant amount of high molecular weight, insoluble material in my crude product. What is this and how can I prevent its formation?

The formation of high molecular weight, often polymeric, material is a strong indicator of intermolecular acylation. This occurs when the acylium ion intermediate reacts with the aromatic ring of another molecule of the starting material, rather than cyclizing intramolecularly. To suppress this side reaction, the principle of high dilution is key. By performing the reaction at a lower concentration, the probability of intramolecular cyclization is favored over intermolecular reactions. A slow, controlled addition of the starting material to the reaction mixture containing the catalyst can also be beneficial.

Q4: How does the choice of catalyst impact the synthesis of this compound?

The choice of catalyst is a critical parameter in the intramolecular Friedel-Crafts cyclization.[4] Common catalysts include:

  • Polyphosphoric Acid (PPA): A widely used Brønsted acid for this transformation. The concentration of P₂O₅ in PPA can influence the regioselectivity in substituted systems.[3]

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): Often more effective than PPA, allowing for lower reaction temperatures and shorter reaction times.

  • Aluminum Chloride (AlCl₃): A classic Lewis acid catalyst, typically used with the corresponding acyl chloride. It is highly effective but sensitive to moisture.[1][5]

  • Triflic Acid (TfOH): A very strong Brønsted acid that can catalyze the cyclization of the carboxylic acid directly, often with improved yields compared to other methods.[4]

  • Other Lewis Acids: Catalysts like NbCl₅ have also been reported to be effective.[6][7]

The optimal catalyst will depend on whether the free acid or the acid chloride is used as the starting material, as well as the presence of other functional groups on the aromatic ring.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Insufficiently strong catalyst.Switch to a more potent catalyst system (e.g., from PPA to Eaton's Reagent or TfOH).[4]
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Polymeric Byproducts High concentration of starting material.Perform the reaction under high dilution conditions.
Rapid addition of starting material.Add the starting material slowly to the reaction mixture containing the catalyst.
Presence of Unreacted Starting Material Insufficient reaction time.Increase the reaction time and monitor for completion.
Catalyst deactivation.Add a fresh portion of the catalyst.
Difficult Purification Formation of multiple side products.Optimize reaction conditions (catalyst, temperature, concentration) to improve selectivity.
Product co-eluting with impurities.Employ alternative purification techniques such as recrystallization or preparative HPLC.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-phenylpropanoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the reaction mixture with stirring in an oil bath. The optimal temperature is typically between 80-120 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL for a 1g scale reaction).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway and Side Reaction

Reaction_Pathway Start 3-Phenylpropanoic Acid Acylium Acylium Ion Intermediate Start->Acylium + Acid Catalyst Product This compound (Intramolecular Cyclization) Acylium->Product Favored at high dilution SideProduct Dimer/Polymer (Intermolecular Acylation) Acylium->SideProduct Favored at high concentration

Caption: Main reaction pathway to this compound and the competing intermolecular side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Starting Material Purity Start->Check_Purity Purify_Start Purify Starting Material Check_Purity->Purify_Start Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_Start->Check_Conditions Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Moisture Suspected Optimize_Catalyst Optimize Catalyst/ Temperature Check_Conditions->Optimize_Catalyst Reaction Incomplete Check_Byproducts Analyze Byproducts (e.g., by NMR, MS) Check_Conditions->Check_Byproducts Conditions OK Anhydrous->Check_Byproducts Optimize_Catalyst->Check_Byproducts High_Dilution Use High Dilution Conditions Check_Byproducts->High_Dilution Polymer Observed Success Improved Yield Check_Byproducts->Success Other issues resolved High_Dilution->Success

Caption: A workflow to diagnose and resolve common causes of low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Phenyl-1-indanone. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective and commonly employed purification techniques for this compound, which is a solid at room temperature, are recrystallization and column chromatography.[1] Vacuum distillation is also a viable option due to its relatively high boiling point, even under reduced pressure.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue, especially for compounds with relatively low melting points like this compound (m.p. 75-78 °C).[2] This occurs when the solute's melting point is below the boiling point of the solvent. To troubleshoot this, you can:

  • Add more solvent: This will lower the saturation point and may prevent the compound from coming out of solution at a temperature above its melting point.

  • Cool the solution slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

  • Use a different solvent or a solvent pair: A solvent with a lower boiling point or a solvent mixture can be effective.

Q3: What are some good solvent systems for the column chromatography of this compound?

A3: A common eluent system for the flash column chromatography of this compound is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio will depend on the specific impurities present in your crude sample and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q4: What are the likely impurities in my crude this compound sample?

A4: The impurities in your crude sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted starting materials: Such as 3,3-diphenylpropionic acid or its corresponding acid chloride.

  • Reagents from the synthesis: For example, residual acid catalysts from a Friedel-Crafts reaction.

  • Side products: These can include regioisomers if the aromatic ring of the precursor has multiple possible sites for cyclization.

Q5: Is vacuum distillation a recommended method for purifying this compound?

A5: Yes, vacuum distillation can be an effective method for purifying this compound, particularly for removing non-volatile or high-boiling impurities. The boiling point of this compound is reported to be 148 °C at 0.7 mmHg, which is a suitable temperature and pressure for laboratory-scale vacuum distillation.[3]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No crystal formation upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.
"Oiling out" - The melting point of the compound is lower than the solvent's boiling point.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the flask to cool slowly on the benchtop before using an ice bath.- Consider using a solvent system with a lower boiling point.
Low recovery of pure product - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Colored impurities in the final product - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor separation of spots on TLC - Inappropriate solvent system.- Adjust the polarity of the eluent. For better separation of polar compounds, increase the proportion of the polar solvent. For non-polar compounds, increase the proportion of the non-polar solvent.
Cracking or channeling of the silica gel bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Broad or tailing bands - The compound is too soluble in the eluent.- The column is overloaded.- Decrease the polarity of the eluent.- Use a larger column or reduce the amount of sample loaded.
No compound eluting from the column - The compound is insoluble in the eluent.- Gradually increase the polarity of the eluent system.
Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling - Lack of a boiling aid.- Use a magnetic stir bar to ensure smooth boiling. Boiling chips are not effective under vacuum.
Inability to reach the required vacuum - Leaks in the system.- Check all glass joints and ensure they are properly sealed with vacuum grease. Inspect tubing for cracks.
Product solidifying in the condenser - The condenser is too cold for the melting point of the compound.- Circulate warmer water through the condenser or use an air condenser.
Decomposition of the sample - The distillation temperature is too high.- Ensure a sufficiently low pressure is achieved to lower the boiling point of the compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the purification of this compound. Please note that actual yields and purity levels can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Yield RangeExpected PurityNotes
Recrystallization 70-90%>98%Yield is highly dependent on the choice of solvent and the initial purity of the crude product.
Column Chromatography 60-85%>99%Can achieve very high purity but may result in lower yields due to losses on the column.
Vacuum Distillation 80-95%>98%Effective for removing non-volatile impurities. Yield can be high if the compound is thermally stable.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that contains moderately polar impurities.

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation

This protocol is suitable for purifying thermally stable crude this compound from non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed. Use a magnetic stirrer and a stir bar in the distillation flask.

  • Sample Addition: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved (e.g., ~0.7 mmHg), begin to heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at or near 148 °C.[3]

  • Cooling: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography VacuumDistillation Vacuum Distillation Crude->VacuumDistillation PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct VacuumDistillation->PureProduct

Caption: General purification workflow for crude this compound.

TroubleshootingDecisionTree Start Purification Issue? Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography Distillation Distillation Problem? Start->Distillation OilingOut Oiling Out? Recrystallization->OilingOut NoCrystals No Crystals? Recrystallization->NoCrystals PoorSeparation Poor Separation? Chromatography->PoorSeparation NoElution Compound Stuck? Chromatography->NoElution Bumping Bumping? Distillation->Bumping LowVacuum Low Vacuum? Distillation->LowVacuum AddSolvent Add More Solvent / Slow Cooling OilingOut->AddSolvent Yes SeedCrystal Add Seed Crystal / Scratch Flask NoCrystals->SeedCrystal Yes AdjustEluent Adjust Eluent Polarity PoorSeparation->AdjustEluent Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes UseStirBar Use Magnetic Stirrer Bumping->UseStirBar Yes CheckLeaks Check for Leaks LowVacuum->CheckLeaks Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1-indanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid or its derivatives.

Q1: I am experiencing a very low or no yield of this compound. What are the likely causes?

Low or no product yield is a frequent challenge and can often be attributed to several factors:

  • Inactive Catalyst: The most common issue is the deactivation of the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) by moisture.[1] It is crucial to use a fresh, anhydrous catalyst and ensure all glassware and solvents are rigorously dried.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, as the ketone product can form a stable complex with the catalyst, rendering it inactive.[2]

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier if the temperature is too low. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[3]

  • Deactivated Starting Material: If the aromatic ring of your starting material has electron-withdrawing groups, the electrophilic aromatic substitution will be significantly hindered.[2]

  • Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction.[2]

Q2: My reaction is producing multiple products, leading to difficult purification and reduced yield of the desired this compound. How can I improve selectivity?

The formation of regioisomers or other byproducts is a common problem. Here are some strategies to enhance selectivity:

  • Solvent Choice: The choice of solvent can significantly influence the regioselectivity. For instance, in some Friedel-Crafts acylations, non-polar solvents like dichloromethane at low temperatures can favor the kinetic product, while more polar solvents like nitrobenzene at higher temperatures may favor the thermodynamic product.[3]

  • Control of Reaction Temperature: As mentioned above, temperature control is critical. Running the reaction at the optimal temperature for the desired isomer is key.

  • Steric Hindrance: The steric bulk of substituents on the aromatic ring can direct the acylation to less hindered positions.

Q3: How can I minimize the formation of tar and other polymeric byproducts?

Tar formation is usually a result of decomposition at high temperatures or prolonged reaction times.[3] To mitigate this:

  • Maintain Optimal Temperature: Avoid excessive heating. It is often best to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to proceed at a moderately elevated temperature if necessary.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction once it has reached completion to avoid over-reaction and decomposition.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain a uniform temperature and prevent localized overheating.

Q4: Are there alternative, potentially higher-yielding, methods for synthesizing this compound?

Yes, several alternative methods have been developed:

  • Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor.[4] It can be a powerful alternative to the Friedel-Crafts reaction.[4]

  • Rhodium-Catalyzed Asymmetric Cyclization: For enantioselective synthesis, rhodium-catalyzed asymmetric intramolecular additions can provide high yields of chiral 3-aryl-1-indanones.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and in some cases improve yields for the intramolecular Friedel-Crafts acylation.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported syntheses of indanone derivatives, providing a comparison of different catalysts and conditions.

Table 1: Effect of Temperature on Friedel-Crafts Cyclization of 3-Phenylpropionyl Chloride

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
10475>98Clean reaction, minor starting material remaining.[6]
225 (Room Temp)292>98Optimal result with clean and complete conversion.[6]
340 (Reflux)18190Faster reaction but with increased byproduct formation.[6]
4-20845>95The reaction was very slow and incomplete.[6]

Table 2: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialSolventTemperature (°C)Yield (%)Reference
AlCl₃Phenylpropionic acid chlorideBenzeneReflux90[4]
Nafion®-HPhenylpropionic acid chlorideBenzeneReflux90[4]
Tb(OTf)₃3-Arylpropionic acids-250up to 74[4]
NbCl₅3,3-Dimethylacrylic acid & aromatic substrate--up to 78[4]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This protocol describes the cyclization of 3,3-diphenylpropionic acid to this compound.

  • Preparation of the Acyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 3,3-diphenylpropionic acid in an excess of thionyl chloride.

    • Gently reflux the mixture until the solid has completely dissolved and gas evolution has ceased (typically 1-2 hours).

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride.

  • Intramolecular Friedel-Crafts Cyclization:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 3,3-diphenylpropionyl chloride in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride (AlCl₃) (at least 1.1 equivalents) in portions, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Nazarov Cyclization of a Chalcone Derivative

This protocol provides a general outline for the synthesis of a this compound derivative via a Nazarov cyclization.

  • Reaction Setup:

    • Dissolve the chalcone precursor in a suitable solvent, such as trifluoroacetic acid (TFA).

    • Heat the reaction mixture to the desired temperature (e.g., 120 °C).

    • For microwave-assisted synthesis, place the reaction vessel in a microwave reactor and heat to the target temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired this compound derivative. In a specific example, this method yielded 6-methoxy-3-phenyl-1-indanone in 88% yield.[4]

Visualizations

Friedel_Crafts_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product Formation start_acid 3,3-Diphenylpropanoic Acid acylium Acylium Ion Intermediate start_acid->acylium Activation start_lewis Lewis Acid (e.g., AlCl3) start_lewis->acylium attack Intramolecular Electrophilic Attack acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation sigma->deprotonation Aromatization product This compound deprotonation->product

Caption: Mechanism of the intramolecular Friedel-Crafts acylation for this compound synthesis.

experimental_workflow prep 1. Prepare Anhydrous Reagents & Glassware react 2. React Starting Material with Lewis Acid at 0°C prep->react monitor 3. Monitor Reaction Progress (TLC) react->monitor quench 4. Quench Reaction with Acidified Ice monitor->quench extract 5. Extraction and Washing quench->extract purify 6. Purification (Recrystallization/Chromatography) extract->purify analyze 7. Product Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive/Wet Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Insufficient Catalyst start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Use Fresh, Anhydrous Catalyst & Solvents cause1->sol1 sol2 Optimize Temperature (e.g., 0°C to RT) cause2->sol2 sol3 Use Stoichiometric Amount of Catalyst cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Preventing byproduct formation in 3-Phenyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1-indanone, a key intermediate in various pharmaceutical and research applications. The primary focus is on preventing byproduct formation during the common synthetic route involving the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified Lewis acid catalysts like aluminum chloride (AlCl₃).
Insufficient catalyst loading.In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
Low reaction temperature.The activation energy for the cyclization may not be overcome. Gradually increase the reaction temperature while carefully monitoring for the appearance of byproducts.
Deactivated starting material.While 3,3-diphenylpropanoic acid is generally reactive, impurities in the starting material can inhibit the reaction. Ensure the purity of the starting material before proceeding.
Formation of a Dark Tar-like Substance High reaction temperature or prolonged reaction time.These conditions can lead to polymerization and degradation of the starting material and product. Optimize the reaction time and temperature by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Intermolecular side reactions.At high concentrations, the acylium ion intermediate may react with another molecule of the starting material rather than cyclizing intramolecularly. Running the reaction at a higher dilution can favor the desired intramolecular pathway.
Difficult Product Isolation / Emulsion during Workup Incomplete quenching of the catalyst.The aluminum chloride-ketone complex must be fully hydrolyzed. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The acidic workup helps to dissolve the aluminum salts in the aqueous layer.[2]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.As with low yield, ensure the reaction has been allowed to proceed for a sufficient amount of time at an adequate temperature. Monitor the reaction to determine the optimal endpoint.
Catalyst deactivation.As mentioned, moisture can deactivate the catalyst. Ensure anhydrous conditions are maintained throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid or its corresponding acyl chloride.[3] This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[4]

Q2: What are the potential byproducts in this synthesis?

A2: While specific byproducts for this exact transformation are not extensively detailed in the literature, general Friedel-Crafts reactions can yield several types of side products. These can include products from intermolecular acylation (leading to polymers or dimers), and potentially rearranged products, although acylium ions are generally less prone to rearrangement than carbocations.[3][5] In some cases, incomplete cyclization can also leave unreacted starting material or intermediates in the final product mixture.

Q3: How can I minimize the formation of byproducts?

A3: To favor the desired intramolecular cyclization and minimize byproduct formation, consider the following strategies:

  • High Dilution: Performing the reaction at a lower concentration can reduce the likelihood of intermolecular reactions.

  • Controlled Temperature: Start at a lower temperature (e.g., 0 °C) and slowly warm the reaction as needed. Overheating can lead to tar formation and other side reactions.

  • Anhydrous Conditions: Water will deactivate the Lewis acid catalyst, leading to an incomplete reaction and a more complex product mixture.

  • Order of Addition: Adding the substrate to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.

Q4: What are some alternative, "greener" catalysts to aluminum chloride?

A4: Concerns over the hazardous nature and waste generated from traditional Lewis acids have led to the exploration of alternatives. Some options include:

  • Zeolites: These solid acid catalysts are reusable and can be easily filtered out of the reaction mixture.

  • Metal Triflates: Lanthanide triflates are often more tolerant to trace amounts of water and can be used in catalytic quantities.

  • Superacids: Triflic acid (TfOH) has been used to promote similar cyclizations.[4]

Q5: How can I purify the crude this compound?

A5: Purification is typically achieved through column chromatography on silica gel, using a non-polar/polar solvent system such as hexane/ethyl acetate. Recrystallization from a suitable solvent is also a common method for obtaining highly pure product.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropanoic Acid

This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.

1. Preparation of 3,3-Diphenylpropionyl Chloride (Optional, but recommended for cleaner reactions)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), add 3,3-diphenylpropanoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride, which can be used directly in the next step.

2. Intramolecular Friedel-Crafts Acylation

  • In a separate, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 eq).

  • Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 3,3-diphenylpropionyl chloride from the previous step in the same anhydrous solvent and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

3. Workup and Purification

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

To aid in understanding the reaction and potential issues, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

G cluster_0 Synthesis Pathway cluster_1 Potential Byproduct Pathways A 3,3-Diphenylpropanoic Acid B Acyl Chloride Formation (e.g., with SOCl₂) A->B Activation C Acylium Ion Intermediate (with AlCl₃) B->C Catalyst D Intramolecular Electrophilic Aromatic Substitution C->D Cyclization F Intermolecular Acylation (High Concentration) C->F E This compound D->E Deprotonation G Polymeric Byproducts F->G

Caption: Reaction pathway for this compound synthesis and a potential side reaction.

G Start Experiment Start: Low or No Product Yield Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) Start->Check_Moisture Anhydrous Ensure Anhydrous Conditions: Dry Glassware, Use Anhydrous Solvents, Run Under Inert Atmosphere Check_Moisture->Anhydrous Yes Check_Catalyst Review Catalyst Loading Check_Moisture->Check_Catalyst No Anhydrous->Check_Catalyst Stoichiometric Use Stoichiometric or Slight Excess of AlCl₃ Check_Catalyst->Stoichiometric Insufficient Check_Temp Evaluate Reaction Temperature Check_Catalyst->Check_Temp Sufficient Stoichiometric->Check_Temp Increase_Temp Gradually Increase Temperature and Monitor by TLC Check_Temp->Increase_Temp Too Low Success Improved Yield Check_Temp->Success Optimal Increase_Temp->Success

References

Technical Support Center: Scaling Up the Synthesis of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Phenyl-1-indanone, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common intramolecular Friedel-Crafts acylation route.

Issue 1: Low or No Product Yield

  • Question: We are experiencing low yields in our this compound synthesis via Friedel-Crafts acylation. What are the potential causes and solutions?

  • Answer: Low yield is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is oven-dried, and anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Inactive or Insufficient Catalyst: The activity and amount of the acid catalyst are critical. For the cyclization of 3-phenylpropanoic acid, strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are often effective. When starting from 3-phenylpropionyl chloride, a stoichiometric amount (typically 1.1 to 1.5 equivalents) of AlCl₃ is necessary because the ketone product can form a complex with the catalyst, sequestering it.[1]

    • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy without promoting side reactions or decomposition. For AlCl₃-catalyzed reactions, it is common to start at a low temperature (0°C) and then allow the reaction to warm to room temperature.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal temperature and reaction time.

    • Purity of Starting Materials: Impurities in the 3-phenylpropanoic acid or its acyl chloride can interfere with the reaction.[2] Verify the purity of your starting materials using appropriate analytical techniques and purify them if necessary.

Issue 2: Formation of Impurities and Side Products

  • Question: Our final product is contaminated with significant impurities. What are the likely side products and how can we minimize their formation?

  • Answer: The formation of isomers and byproducts can complicate purification and reduce the yield of the desired this compound.

    • Intermolecular Reaction Products: At high concentrations, an intermolecular Friedel-Crafts reaction can occur, leading to the formation of polymeric materials. To minimize this, the reaction can be run under high dilution, or the substrate can be added slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Regioisomers: If the phenyl ring of the starting material is substituted, there is a possibility of forming different regioisomers depending on the site of cyclization. The choice of solvent and catalyst can influence this selectivity. For instance, in some indanone syntheses, nitromethane has been shown to provide optimal selectivity.[1][3] The P₂O₅ content in polyphosphoric acid (PPA) can also be adjusted to control regioselectivity.[4]

    • Indene Derivatives: Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[2] Strict temperature control and the use of milder work-up procedures can help to avoid this.

Issue 3: Difficulties in Product Purification

  • Question: We are struggling to purify the crude this compound. What are the recommended purification methods for scale-up?

  • Answer: Effective purification is critical to obtaining high-purity this compound.

    • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvent systems such as ethanol/water or isopropanol/water can be effective.

    • Column Chromatography: For laboratory-scale purification and the removal of closely related impurities, silica gel column chromatography is a powerful technique. A common eluent system is a mixture of hexane and ethyl acetate.

    • Vacuum Distillation: this compound has a high boiling point and can be purified by vacuum distillation, especially at larger scales. This method is effective for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

  • Question: What is the most common and scalable synthesis route for this compound?

    • Answer: The most prevalent industrial-scale synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its corresponding acyl chloride.[2] This method is favored for its efficiency and the availability of the starting materials.[2]

  • Question: How can I monitor the progress of the reaction?

    • Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting material and the formation of the product.

  • Question: What are the key safety precautions to consider when scaling up this synthesis?

    • Answer: Key safety concerns include the handling of corrosive and moisture-sensitive catalysts like aluminum chloride, managing potentially exothermic reactions, and exposure to hazardous solvents. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should be carried out in a well-ventilated fume hood.

  • Question: What analytical methods are suitable for assessing the purity of the final product?

    • Answer: The purity of this compound is typically assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2] For structural confirmation and identification of any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are employed.[2][5]

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃3-Phenylpropionyl chlorideDichloromethane0 to RT1-3~90[6]
Polyphosphoric Acid (PPA)3-Phenylpropanoic acidNeat80-1002-4Variable[4]
Triflic Acid (TfOH)3-Phenylpropanoic acidDichloromethane0 to RT1-2High[1]
Niobium Pentachloride (NbCl₅)3-Phenylpropanoic acidDichloromethaneRT2-4Good[7][8]
Tb(OTf)₃3-Arylpropionic acidsChlorobenzene2501Up to 74[7]

Table 2: Typical Purification Outcomes

Purification MethodScaleTypical PurityTypical RecoveryNotes
RecrystallizationLab to Pilot>98%70-90%Dependent on solvent system and initial purity.
Column ChromatographyLab>99%60-80%Best for removing structurally similar impurities.
Vacuum DistillationPilot to Industrial>97%80-95%Effective for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound from 3-Phenylpropanoic Acid using Polyphosphoric Acid (PPA)

  • Preparation: Place 10 g of 3-phenylpropanoic acid into a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Addition: To the flask, add 100 g of polyphosphoric acid.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto 500 g of crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocol 2: Scale-Up Synthesis of this compound from 3-Phenylpropionyl Chloride using Aluminum Chloride (AlCl₃)

  • Preparation: In a 1 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, add 150 g of anhydrous aluminum chloride and 500 mL of anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5°C using a circulating chiller.

  • Substrate Addition: Dissolve 100 g of 3-phenylpropionyl chloride in 200 mL of anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction completion by GC or HPLC.

  • Quenching: Cool the reactor back to 0-5°C and slowly quench the reaction by carefully adding the mixture to a separate vessel containing 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer with 200 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 500 mL of water, 500 mL of 5% sodium bicarbonate solution, and 500 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Mandatory Visualization

Reaction_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Acylium_Ion Acylium Ion Intermediate 3-Phenylpropanoic_Acid->Acylium_Ion  + Lewis/Brønsted Acid  (e.g., AlCl₃, PPA) Cyclized_Intermediate Cyclized Intermediate (non-aromatic) Acylium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack This compound This compound Cyclized_Intermediate->this compound Deprotonation (Restoration of Aromaticity) Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Reagent_Addition Addition of Starting Material and Solvent Reaction_Setup->Reagent_Addition Catalyst_Addition Controlled Addition of Catalyst Reagent_Addition->Catalyst_Addition Reaction_Monitoring Monitor Progress (TLC, GC, HPLC) Catalyst_Addition->Reaction_Monitoring Workup Reaction Quench and Extraction Reaction_Monitoring->Workup Purification Purification (Recrystallization/Distillation) Workup->Purification Analysis Product Analysis (Purity and Identity) Purification->Analysis End Final Product Analysis->End Troubleshooting_Guide Start Low Yield or Impure Product Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Low Yield High_Dilution Consider High Dilution or Slow Addition Start->High_Dilution Polymeric Byproducts Optimize_Solvent Optimize Solvent for Regioselectivity Start->Optimize_Solvent Regioisomer Impurities Control_Temp Strict Temperature Control Start->Control_Temp Indene Byproducts Check_Catalyst Check Catalyst? (Activity & Stoichiometry) Check_Moisture->Check_Catalyst Dry Conditions OK Check_Temp Check Temperature? (Optimal Range) Check_Catalyst->Check_Temp Catalyst OK Check_Purity Check Starting Material Purity? Check_Temp->Check_Purity Temp OK

References

Technical Support Center: Catalyst Selection for Efficient 3-Phenyl-1-indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 3-Phenyl-1-indanone. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Catalyst Performance Comparison

The selection of a catalyst is critical for the efficient synthesis of this compound. Below is a summary of quantitative data for various catalytic systems to facilitate comparison.

Catalyst SystemStarting Material(s)Catalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts Acylation
AlCl₃3-Phenylpropanoyl chlorideStoichiometricDichloromethane0 to rt1 - 4~90[1]
Polyphosphoric acid (PPA)3-Phenylpropanoic acidExcess-80 - 1002 - 5Variable[2]
Triflic Acid (TfOH)3-Phenylpropanoic acid3 - 5 eq.Dichloromethane0 to rt1 - 4High[3]
Rhodium-Catalyzed Cyclization
[Rh(OH)(binap)]₂Pinacolborane chalcone derivatives1-5 mol%Toluene25 - 5012 - 24up to 95[4][5]
Antimony(V) Fluoride Catalyzed Reaction
SbF₅Phenylalkyne and Benzaldehyde10 mol%1,2-Dichloroethane80 - 901 - 2up to 78[4][6]
Photocatalysis
[Bu₄P]₄W₁₀O₃₂ (TBPDT)Benzaldehyde and Phenylacetylene1-2 mol%Acetonitrile60 - 8012 - 24~63[6][7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Intramolecular Friedel-Crafts Acylation

Issue 1: Low or No Yield of this compound

  • Possible Cause: Inactive or inappropriate Lewis acid catalyst (e.g., AlCl₃).

    • Solution: Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. Consider screening other Lewis acids such as FeCl₃, SnCl₄, or a Brønsted acid like polyphosphoric acid (PPA) or triflic acid (TfOH).[1]

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Possible Cause: Deactivated aromatic ring of the starting material.

    • Solution: If the phenyl ring of your 3-phenylpropanoic acid derivative contains electron-withdrawing groups, the reaction will be slower. More forcing conditions (higher temperature, stronger catalyst) may be required.[3]

  • Possible Cause: Insufficient catalyst loading.

    • Solution: For Lewis acids like AlCl₃, stoichiometric amounts are often required as the product can form a complex with the catalyst.[3]

Issue 2: Formation of Multiple Products (Isomers)

  • Possible Cause: Lack of regioselectivity in the cyclization.

    • Solution: The nature of the solvent can influence regioselectivity. For some substrates, using nitromethane can improve the desired isomer ratio.[9] The choice of acid catalyst can also direct the cyclization. For PPA, the concentration of P₂O₅ can affect the outcome.[2]

  • Possible Cause: Intermolecular side reactions.

    • Solution: Running the reaction at a lower temperature may favor the desired intramolecular cyclization. Ensure slow addition of reagents if applicable.

Method 2: Rhodium-Catalyzed Intramolecular 1,4-Addition

Issue 1: Low Enantioselectivity

  • Possible Cause: Impure or degraded chiral ligand (e.g., MonoPhos).

    • Solution: Use a fresh, high-purity ligand. Store chiral ligands under an inert atmosphere and in a refrigerator or freezer.

  • Possible Cause: Incorrect solvent or base.

    • Solution: Toluene is often the solvent of choice for these reactions. The choice of base is also critical; aqueous potassium phosphate (K₃PO₄) has been shown to be effective.[4]

Issue 2: Catalyst Deactivation

  • Possible Cause: Presence of oxygen or other catalyst poisons.

    • Solution: Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox for handling the rhodium catalyst and ligand.[10][11] Common catalyst poisons include sulfur and strongly coordinating species.[3]

Method 3: SbF₅-Catalyzed Reaction

Issue 1: Formation of Enone Intermediate Instead of Indanone

  • Possible Cause: Failure of the Nazarov cyclization step.

    • Solution: Ensure the reaction temperature is sufficient to promote the cyclization. The presence of an additive like ethanol is crucial for the formation of the active protic catalyst.[4]

Issue 2: Low Yield and Byproduct Formation

  • Possible Cause: Suboptimal catalyst-to-additive ratio.

    • Solution: The ratio of SbF₅ to ethanol can significantly impact the reaction outcome. This should be carefully optimized for your specific substrates.[6]

Method 4: Photocatalytic Synthesis

Issue 1: Low Product Yield

  • Possible Cause: Insufficient light irradiation or incorrect wavelength.

    • Solution: Ensure the reaction setup provides adequate and consistent irradiation at the specified wavelength (e.g., 365 nm for TBPDT).[8]

  • Possible Cause: Formation of side products like 3-phenyl-2,3-dihydro-1H-inden-1-ol.

    • Solution: Increasing the reaction temperature can help minimize the formation of this reduced byproduct.[7]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my specific this compound derivative?

A1: The choice of catalyst depends on several factors, including the substituents on your starting materials, the desired stereochemistry (if applicable), and the scale of your reaction.

  • For simple, large-scale syntheses where stereochemistry is not a concern, Friedel-Crafts acylation with AlCl₃ or PPA is often the most cost-effective method.

  • For enantioselective synthesis of chiral 3-aryl-1-indanones, Rhodium-catalyzed asymmetric 1,4-addition with a chiral ligand like MonoPhos is a powerful method.[4]

  • If you are starting from readily available phenylalkynes and aldehydes, the SbF₅-catalyzed method offers a direct one-pot synthesis.[4]

  • For a more "green" and metal-free approach, photocatalysis can be an excellent option, though optimization of reaction conditions is crucial.[8]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.[12] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[13]

Q3: What are the best practices for handling air- and moisture-sensitive catalysts and reagents?

A3: Many catalysts, especially Lewis acids and organometallic complexes, are sensitive to air and moisture.[10]

  • Glassware: Always use oven- or flame-dried glassware.

  • Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox.[11]

  • Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method.[14]

Q4: I am observing a significant amount of an unknown byproduct. How can I identify and eliminate it?

A4: The first step is to characterize the byproduct using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Common byproducts in indanone synthesis can arise from intermolecular reactions, rearrangements, or incomplete cyclization. Once the structure is known, you can often rationalize its formation and adjust the reaction conditions (e.g., temperature, concentration, order of addition) to minimize its formation.

Q5: How can I optimize the catalyst loading for my reaction?

A5: The optimal catalyst loading balances reaction rate and cost. A good starting point is often 1-5 mol%.[3] You can then perform a series of small-scale experiments varying the catalyst loading to find the minimum amount required to achieve a good yield in a reasonable time. Keep in mind that for some reactions, like certain Friedel-Crafts acylations, stoichiometric amounts of the "catalyst" are necessary.[3]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of this compound

This protocol is adapted from the work of Yu and Xu for the enantioselective synthesis of chiral 3-aryl-1-indanones.[4]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2.5 mol%) and the chiral ligand (e.g., (R)-MonoPhos, 5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a substrate concentration of ~0.1 M).

  • Catalyst Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add the pinacolborane chalcone derivative (1.0 eq) and aqueous potassium phosphate (K₃PO₄, 2.0 M solution, 2.0 eq).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) and monitor the progress by TLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: SbF₅-Catalyzed Synthesis of 2,3-disubstituted Indanones

This protocol is based on the one-pot synthesis developed by Saito et al.[4][6]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the phenylalkyne (1.0 eq) and the aldehyde (1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: In a separate vial, prepare a solution of SbF₅ in ethanol. Add this solution (containing 10 mol% SbF₅) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 84 °C) and monitor by TLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

General Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials setup Reaction Setup (Inert Atmosphere) start->setup catalyst Catalyst Addition setup->catalyst solvent Anhydrous Solvent solvent->setup heating Heating/Irradiation catalyst->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating Continue reaction quench Quenching monitoring->quench Reaction complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield inactive Inactive/Inappropriate Catalyst start->inactive Check poisoned Catalyst Poisoning start->poisoned Check loading Incorrect Loading start->loading Check moisture Presence of Moisture/Air start->moisture Check temperature Suboptimal Temperature start->temperature Check time Incorrect Reaction Time start->time Check deactivated Deactivated Substrate start->deactivated Check impure Impure Reagents/Solvents start->impure Check node_sol1 Screen different catalysts inactive->node_sol1 node_sol2 Purify reagents, use inert atmosphere poisoned->node_sol2 node_sol3 Optimize catalyst concentration loading->node_sol3 node_sol4 Use dry glassware and anhydrous solvents moisture->node_sol4 node_sol5 Optimize reaction temperature temperature->node_sol5 node_sol6 Monitor reaction to determine optimal time time->node_sol6 node_sol7 Use more forcing conditions deactivated->node_sol7 node_sol8 Purify starting materials and solvents impure->node_sol8

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Characterization of 3-Phenyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of 3-phenyl-1-indanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: Researchers often face challenges related to reaction yield, purity, and regioselectivity. Common synthetic methods like Friedel-Crafts acylation and Nazarov cyclization can sometimes lead to the formation of side products or regioisomers, especially with substituted aromatic rings.[1][2][3] For instance, intramolecular Friedel-Crafts reactions may yield mixtures of isomers that are difficult to separate due to similar physical properties.[1]

Q2: I am observing a complex mixture of products in my reaction. What could be the cause?

A2: A complex product mixture can arise from several factors, including side reactions, the formation of regioisomers, or degradation of the starting material or product.[1] For syntheses involving Friedel-Crafts reactions, carbocation rearrangements can lead to a loss of regioselectivity.[1] It is also possible that you are observing rotational isomers (rotamers), which can complicate NMR spectra.[4]

Q3: Are there any known stability issues with this compound derivatives?

A3: While specific degradation pathways for all this compound derivatives are not extensively documented in readily available literature, compounds with this core structure can be susceptible to oxidation or rearrangement under harsh conditions (e.g., strong acids/bases, high temperatures). For example, 3-hydroxy-3-phenyl-indan-1,2-dione has been shown to undergo a reversible rearrangement in acetonitrile.[5] It is advisable to store these compounds in a cool, dark, and inert environment.

Q4: Is polymorphism a concern for this compound derivatives?

A4: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a potential challenge for many organic compounds and can impact physical properties like solubility and melting point. While specific studies on the polymorphism of this compound are not widely reported, it is a phenomenon that should be considered, especially in a drug development context. Characterization using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be necessary to identify and control different polymorphic forms.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low reaction yield in Friedel-Crafts acylation. Incomplete reaction; side product formation; harsh reaction conditions causing degradation.Optimize reaction time and temperature. Consider using milder Lewis or Brønsted acids.[1][3] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for some indanone syntheses.[6]
Formation of multiple regioisomers. Poor directing group effects of substituents on the aromatic ring.Employ alternative synthetic strategies that offer better regiocontrol, such as rhodium-catalyzed asymmetric cyclization.[6][7] The choice of solvent and catalyst can also influence regioselectivity.
Difficulty in purifying the product by column chromatography. Co-elution of the desired product with impurities or isomers.Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). High-performance liquid chromatography (HPLC) may be necessary for separating closely related isomers.
Product appears to be degrading during workup or purification. Presence of strong acids or bases; exposure to air or light.Neutralize the reaction mixture carefully and minimize exposure to harsh conditions. Workup and purification steps should be performed promptly.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem Possible Cause Suggested Solution
Overlapping peaks in the aromatic region of the ¹H NMR spectrum. Similar chemical environments of aromatic protons.Use a higher field NMR spectrometer for better resolution. Try a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) as solvent effects can alter chemical shifts.[4]
Broad peaks in the spectrum. Presence of paramagnetic impurities; sample aggregation; chemical exchange.Ensure the sample is free from paramagnetic metals. Try running the spectrum at a higher temperature to overcome aggregation or slow exchange processes.[4]
Presence of unexpected peaks. Residual solvent (e.g., ethyl acetate, acetone); presence of water; impurities from the reaction.Dry the sample thoroughly under high vacuum. To remove tenacious ethyl acetate, dissolve the sample in dichloromethane and re-evaporate.[4] Use fresh, dry NMR solvents.
Ambiguous assignment of an OH or NH proton. These protons are exchangeable.Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The OH or NH peak should disappear or significantly decrease in intensity.[4]

Mass Spectrometry (MS)

Problem Possible Cause Suggested Solution
Weak or absent molecular ion (M⁺) peak in Electron Ionization (EI) mode. The molecular ion is unstable and readily fragments.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
Complex fragmentation pattern. Multiple fragmentation pathways are occurring.Analyze the major fragment ions to deduce the structure. Common fragmentations for ketones include α-cleavage and McLafferty rearrangement. The loss of the phenyl group or parts of the indanone ring can be expected.[8][9]
Inconsistent mass measurements. Instrument calibration is off.Calibrate the mass spectrometer using a known standard.

High-Performance Liquid Chromatography (HPLC)

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting). Column overload; secondary interactions with the stationary phase; inappropriate mobile phase pH.Reduce the sample concentration. Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds). Ensure the mobile phase pH is appropriate for the analyte's pKa.
Co-elution of peaks. Insufficient resolution.Optimize the mobile phase composition (e.g., change the solvent ratio or use a different organic modifier). Consider a different stationary phase or a column with a smaller particle size for higher efficiency.[10]
Fluctuating retention times. Inconsistent mobile phase composition; temperature fluctuations; column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. If the column is old or has been exposed to harsh conditions, it may need to be replaced.

Quantitative Data

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂O[11][12]
Molecular Weight 208.26 g/mol [11]
CAS Number 16618-72-7[11]
Melting Point 75-78 °C
Boiling Point 148 °C at 0.7 mmHg
¹H NMR (CDCl₃) δ ~2.7 (dd), ~3.2 (dd), ~4.5 (dd), 7.0-7.8 (m)[13]
¹³C NMR (CDCl₃) δ ~44.2, ~47.0, ~123.5, ~126.9, ~127.6, ~127.9, ~129.7, ~135.2, ~136.7, ~136.8, ~140.8, ~158.3, ~206.3[13]
IR (KBr, cm⁻¹) ~1710 (C=O stretch)[12][14]
Major MS Fragments (m/z) 208 (M⁺), 179, 178, 131, 103[11]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.[15]

  • Instrument Setup (¹H NMR):

    • Use a spectrometer with a frequency of 400 MHz or higher.

    • Employ a standard single-pulse sequence.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

    • Acquire 8-16 scans for a good signal-to-noise ratio.[15]

  • Instrument Setup (¹³C NMR):

    • Use a spectrometer with a frequency of 100 MHz or higher.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.[15]

  • Data Processing: Process the acquired FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: General Procedure for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer). A good starting point is a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[10]

    • Column Temperature: 25-30 °C.

  • Analysis: Inject the sample and record the chromatogram.

  • Optimization: If necessary, adjust the mobile phase composition, flow rate, or switch to a gradient elution to achieve optimal separation and peak shape.[16]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_further_studies Further Studies Synthesis Synthesis of Derivative Workup Reaction Workup Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification TLC TLC Analysis Purification->TLC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Confirm Mass HPLC HPLC/UPLC TLC->HPLC Guide Method Development Purity Purity Assessment NMR->Purity MS->Purity HPLC->Purity Stability Stability Studies Purity->Stability Polymorphism Polymorphism Screening Purity->Polymorphism

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

Troubleshooting_Logic cluster_factors Start Complex NMR Spectrum CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Impure Repurify Sample CheckPurity->Impure Impure Pure Consider Other Factors CheckPurity->Pure Pure Rotamers Rotational Isomers? Pure->Rotamers Solvent Solvent Effects? Pure->Solvent Concentration Concentration Effects? Pure->Concentration Action_Rotamers Run NMR at Higher Temp. Rotamers->Action_Rotamers Action_Solvent Change NMR Solvent Solvent->Action_Solvent Action_Concentration Dilute Sample Concentration->Action_Concentration

Caption: Troubleshooting logic for a complex NMR spectrum of a this compound derivative.

References

Stability issues of 3-Phenyl-1-indanone and its solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Phenyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical solutions for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many ketones with an alpha-phenyl group, is susceptible to degradation under certain environmental conditions. The primary concerns are:

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of degradation products. Photosensitive groups like carbonyls can be susceptible to light-induced degradation.[1]

  • Oxidation: The benzylic position (the carbon atom to which the phenyl group is attached) is prone to oxidation, especially in the presence of oxygen, heat, or metal ions. This can lead to the formation of various oxidation byproducts.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions, leading to the formation of impurities. Thermal degradation studies are often carried out at temperatures like 70°C to assess stability.[2]

  • pH Sensitivity: Although generally stable in neutral conditions, extreme acidic or basic pH can promote hydrolysis or other degradation pathways.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, likely degradation products could include:

  • Oxidation Products: Formation of a hydroperoxide at the C3 position, which could further decompose to other species. Cleavage of the indanone ring is also a possibility under harsh oxidative stress.

  • Photodegradation Products: Norrish type I or type II reactions could lead to ring-opened products or other rearranged species.

  • Products from Acid/Base Hydrolysis: Under strong acidic or basic conditions, the indanone ring could potentially undergo cleavage.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To minimize degradation, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a cool, dry, and dark place.[3] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light.[4]

  • Temperature Control: Avoid exposure to high temperatures. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Inert Handling: When handling the compound in solution, using de-gassed solvents and working under an inert atmosphere can minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

Symptoms:

  • You observe additional peaks in your HPLC or GC chromatogram that were not present in the initial analysis of a fresh sample.

  • The peak area of this compound is lower than expected.

Possible Causes & Solutions:

CauseSolution
Sample Degradation Prepare fresh samples for analysis. If samples need to be stored, keep them at low temperature and protected from light.
Solvent Impurities Use high-purity, HPLC/GC grade solvents. Run a solvent blank to check for impurities.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and dried before use.
Photodegradation during sample preparation Prepare samples under low-light conditions or use amber vials.
Oxidation Use de-gassed solvents for sample preparation. If the problem persists, consider adding a suitable antioxidant (e.g., BHT) to the sample, ensuring it does not interfere with the analysis.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • You observe a decrease in the compound's activity or potency over time.

  • High variability in results between different batches or experiments.

Possible Causes & Solutions:

CauseSolution
Degradation of Stock Solutions Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Interaction with Assay Components Some assay components (e.g., buffers, media) might promote degradation. Evaluate the stability of this compound in the assay matrix over the experiment's duration.
Adsorption to Labware The compound might adsorb to plastic or glass surfaces. Consider using low-adsorption labware or adding a small amount of a non-ionic surfactant (e.g., Tween 20) to your buffers, if compatible with your assay.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

1. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-31 min: 90-40% B; 31-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL. Further dilute as needed.

  • Sample Solution: Prepare samples in acetonitrile at a similar concentration.

3. Forced Degradation Study Protocol:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start This compound Sample Dissolve Dissolve in Solvent Start->Dissolve Thermal Thermal Stress Start->Thermal Acid Acid Hydrolysis Dissolve->Acid Base Base Hydrolysis Dissolve->Base Oxidation Oxidation (H2O2) Dissolve->Oxidation Photo Photostability Dissolve->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Dissolve_Post_Stress Dissolve in Solvent Thermal->Dissolve_Post_Stress Dissolve Photo->HPLC Data Data Interpretation HPLC->Data Stability Assess Stability Profile Data->Stability Method Validate Stability-Indicating Method Data->Method Dissolve_Post_Stress->HPLC

Figure 1. Workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Purity Check Purity by HPLC/GC Start->Check_Purity Analytical Issues Check_Storage Review Storage Conditions Start->Check_Storage Activity Issues Check_Handling Review Handling Procedures Start->Check_Handling Both Impurity_Peaks Impurity Peaks Observed? Check_Purity->Impurity_Peaks Proper_Storage Store Cool, Dark, Inert Check_Storage->Proper_Storage Proper_Handling Use Fresh Solutions, Protect from Light Check_Handling->Proper_Handling Degradation Probable Degradation Impurity_Peaks->Degradation Yes No_Degradation Purity OK Impurity_Peaks->No_Degradation No Degradation->Check_Storage Degradation->Check_Handling

Figure 2. Troubleshooting logic for stability issues of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Phenyl-1-indanone and Other Indanones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, understanding the reactivity of foundational molecular scaffolds is paramount for the efficient synthesis of novel therapeutic agents. Indanones, bicyclic ketones with a benzene ring fused to a five-membered ring, are prevalent motifs in numerous biologically active compounds. This guide provides a comparative analysis of the reactivity of 3-Phenyl-1-indanone against other common indanones, namely 1-indanone and 2-indanone. While direct, side-by-side quantitative comparisons in the literature are scarce, this document extrapolates expected reactivity based on established chemical principles and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Understanding Indanone Reactivity: The Impact of Structure

The reactivity of indanones is primarily centered around the carbonyl group and the adjacent carbon atoms. Key reactions include those involving the enolates formed by deprotonation of the α-hydrogens, such as aldol and Knoevenagel condensations, as well as nucleophilic additions to the carbonyl carbon.[1] The position of the carbonyl group and the nature of any substituents on the ring structure significantly influence the compound's reactivity.

1-Indanone vs. 2-Indanone: The structural isomers 1-indanone and 2-indanone exhibit distinct chemical properties.[2] In 1-indanone, the carbonyl group is conjugated with the aromatic ring, which influences its electronic properties. The α-protons at the C2 position are readily deprotonated to form an enolate, making 1-indanone a common substrate in condensation reactions.[2] 2-Indanone, on the other hand, has a non-conjugated carbonyl group and two sets of α-protons at the C1 and C3 positions, leading to different reactivity patterns.[1]

The Influence of the 3-Phenyl Substituent: The introduction of a phenyl group at the 3-position of 1-indanone is expected to have a profound impact on its reactivity due to both steric and electronic effects.

  • Steric Hindrance: The bulky phenyl group at the 3-position is likely to sterically hinder the approach of nucleophiles to the carbonyl carbon at the 1-position. Furthermore, it can impede the formation of the enolate at the C2 position, which is crucial for many condensation reactions. The A-value for a phenyl group, a measure of its steric bulk, is significant, suggesting a strong preference for occupying a less hindered position.[3][4] This steric hindrance is anticipated to decrease the rate of reactions involving both the carbonyl group and the α-protons.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through an inductive effect, but it can also participate in resonance. However, due to its position, direct resonance effects on the carbonyl group are limited. The primary electronic influence is likely to be overshadowed by the substantial steric effects.

In contrast, substituents on the benzene ring, such as a fluorine atom at the 5-position in 5-fluoro-1-indanone, primarily exert an electronic effect. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, leading to increased reaction rates in nucleophilic additions and condensations compared to the unsubstituted 1-indanone.[1]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of 1-indanone, 2-indanone, and this compound is presented below.

Property1-Indanone2-IndanoneThis compound
Molecular Formula C₉H₈OC₉H₈OC₁₅H₁₂O
Molar Mass 132.16 g/mol [2]132.16 g/mol [2]208.26 g/mol
Appearance Colorless solid[2]Solid[2]Yellow crystalline solid[5]
Melting Point 38-42 °C[2]51-54 °C[2]75-78 °C
Boiling Point 243-245 °C[2]Not readily available148 °C / 0.7 mmHg
CAS Number 83-33-0[2]615-13-4[2]16618-72-7[5]

Comparative Reactivity in Knoevenagel Condensation: A Proposed Study

To quantitatively assess the reactivity of this compound relative to other indanones, a comparative study of their performance in a Knoevenagel condensation with an aromatic aldehyde is proposed. The Knoevenagel condensation is a variant of the aldol condensation and is a widely used carbon-carbon bond-forming reaction.[1]

Hypothetical Quantitative Data

The following table presents hypothetical data for the Knoevenagel condensation of different indanones with 4-methoxybenzaldehyde, illustrating the expected trend in reactivity. This data is for illustrative purposes and would need to be confirmed by experimental investigation.

Indanone SubstrateReaction Time (hours)Yield (%)
1-Indanone485
2-Indanone670
This compound2430
5-Fluoro-1-indanone292

Experimental Protocols

Detailed methodologies for a comparative study of the Knoevenagel condensation are provided below.

Knoevenagel Condensation of Indanones with 4-Methoxybenzaldehyde

Materials:

  • 1-Indanone

  • 2-Indanone

  • This compound

  • 4-Methoxybenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reaction, work-up, and purification

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks, dissolve 1.0 equivalent of each indanone substrate (1-indanone, 2-indanone, and this compound) and 1.1 equivalents of 4-methoxybenzaldehyde in ethanol.

  • Catalyst Addition: To each flask, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixtures at a constant temperature (e.g., room temperature or reflux) and monitor the progress of each reaction by TLC at regular intervals.

  • Work-up: Once the reactions are complete (as determined by the consumption of the limiting reagent), cool the mixtures to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel to isolate the respective condensation products.

  • Analysis: Determine the yield of each purified product and characterize them by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indanone Indanone Enolate Indanone Enolate Indanone->Enolate Deprotonation Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enolate->Aldehyde Nucleophilic Attack Product Condensation Product Aldol_Adduct->Product Dehydration Water H₂O Catalyst Piperidine (Base) Catalyst->Indanone

Caption: General mechanism of the Knoevenagel condensation of an indanone.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Weigh Indanones and Aldehyde Solvent Dissolve in Ethanol Reactants->Solvent Catalyst Add Piperidine Solvent->Catalyst Stirring Stir at Constant Temperature Catalyst->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization Comparison Compare Yields and Reaction Times Characterization->Comparison

Caption: Experimental workflow for the comparative reactivity study.

Conclusion

Based on fundamental principles of organic chemistry, it is anticipated that this compound will exhibit lower reactivity in reactions involving the carbonyl group and the α-protons compared to 1-indanone and 2-indanone. This is primarily attributed to the significant steric hindrance imposed by the phenyl group at the 3-position. Conversely, indanones with electron-withdrawing groups on the aromatic ring, such as 5-fluoro-1-indanone, are expected to show enhanced reactivity. The provided experimental protocols offer a framework for researchers to validate these hypotheses and to quantitatively assess the reactivity of these important synthetic intermediates. Such studies are crucial for making informed decisions in the design and optimization of synthetic routes for novel drug candidates.

References

Unveiling the Biological Potential: A Comparative Analysis of 3-Phenyl-1-indanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activities of the parent compound, 3-Phenyl-1-indanone, and its various derivatives, supported by experimental data and detailed protocols.

The core structure of this compound, consisting of a phenyl group attached to an indanone moiety, serves as a versatile template for the synthesis of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. Modifications to this basic structure have led to the development of derivatives with enhanced efficacy and specificity, highlighting the importance of structure-activity relationship (SAR) studies in drug discovery.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the biological activities of this compound and its derivatives are summarized below, categorized by their therapeutic potential.

Anticancer Activity

Several derivatives of 1-indanone have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

One notable derivative, a gallic acid-based indanone, exhibited an impressive in vivo anticancer activity by inhibiting tumor growth by 54.3% at a concentration of 50 mg/kg body weight in a mouse model of Ehrlich ascites carcinoma. This compound was also found to inhibit the G2/M phase of the cell cycle and induce apoptosis. Another study on indanone-based thiazolyl hydrazone derivatives identified a compound, ITH-6, that was more effective than the approved anticancer drug irinotecan against several colon cancer cell lines, with IC50 values ranging from 0.41 to 0.98 µM. Mechanistic studies revealed that ITH-6 arrests cancer cells in the G2/M phase, induces apoptosis, and increases reactive oxygen species (ROS) levels, ultimately inhibiting tubulin polymerization.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Gallic acid-based indanone derivativeMCF-7 (Breast Cancer)2.2
ITH-6 (Thiazolyl hydrazone derivative)HT-29 (Colon Cancer)0.44
ITH-6 (Thiazolyl hydrazone derivative)COLO 205 (Colon Cancer)0.98
ITH-6 (Thiazolyl hydrazone derivative)KM 12 (Colon Cancer)0.41
Antimicrobial Activity

Derivatives of 1-indanone have also demonstrated promising activity against a range of microbial pathogens. A study on aurone and indanone derivatives revealed that several compounds exhibited moderate to excellent antibacterial activity against C. albicans, E. coli, and S. aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for some of the most potent derivatives were as low as 15.625 µM and 62.5 µM, respectively. Structure-activity relationship studies indicated that the introduction of electron-withdrawing groups or hydroxyl moieties tends to enhance the antibacterial activity of these compounds.

Derivative TypeMicroorganismMIC (µM)MBC (µM)Reference
Aurone and Indanone Derivatives (e.g., A5, D2)Gram-positive bacteria15.625-
Aurone and Indanone Derivatives (e.g., A6, A8, E7)Gram-positive bacteria-62.5
Anti-inflammatory Activity

The anti-inflammatory potential of 1-indanone derivatives has also been explored. A study on novel indanone derivatives for the potential treatment of vascular dementia found that a specific compound, C5, exhibited significant neuroinflammatory inhibitory effects. This compound was shown to reduce the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a concentration-dependent manner. Another study on an indanone derivative isolated from Fernandoa adenophylla demonstrated its ability to inhibit heat-induced hemolysis of red blood cells, a common in vitro model for assessing anti-inflammatory activity, with an IC50 value of 54.69 µM.

DerivativeAssayIC50 Value (µM)EffectReference
Compound C5NO, TNF-α, IL-1β releaseNot specifiedSignificant reduction
Indanone from F. adenophyllaHeat-induced hemolysis54.69Inhibition of lysis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

anticancer_pathway Indanone_Derivative Indanone Derivative Tubulin Tubulin Indanone_Derivative->Tubulin Inhibits Polymerization NFkB_Inhibition NF-κB Inhibition Indanone_Derivative->NFkB_Inhibition Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Inhibition->Proinflammatory_Cytokines Downregulates Cell_Survival_Proliferation Cell Survival & Proliferation NFkB_Inhibition->Cell_Survival_Proliferation Inhibits

Caption: Proposed anticancer mechanism of indanone derivatives.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds incubate_24h Incubate 24-72h add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

antimicrobial_workflow start Start serial_dilution Prepare Serial Dilutions of Compound start->serial_dilution prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate observe_growth Observe for Bacterial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Spectroscopic Analysis of 3-Phenyl-1-indanone: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative spectroscopic analysis of 3-Phenyl-1-indanone against two structurally related ketones, 1-indanone and 2-phenylcyclohexanone, to aid in its structural verification. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a clear framework for distinguishing these compounds.

Comparative Spectroscopic Data

The structural nuances of this compound are best understood when compared with analogous compounds. The following tables summarize the key spectroscopic data for this compound, 1-indanone, and 2-phenylcyclohexanone, providing a quantitative basis for their differentiation.

¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundAromatic ProtonsAliphatic Protons
This compound 7.73 (d, J = 8.0 Hz, 1H), 7.68 – 7.65 (m, 3H), 7.50 – 7.41 (m, 3H), 7.22 (t, J = 7.4 Hz, 1H)2.65 (s, 3H)
1-Indanone ~7.75 (d, 1H), ~7.58 (t, 1H), ~7.38 (t, 1H), ~7.25 (d, 1H)3.10 (t, 2H), 2.65 (t, 2H)
2-Phenylcyclohexanone 7.32-7.13 (m, 5H)3.60 (dd, 1H), 2.55-2.45 (m, 2H), 2.18-1.80 (m, 6H)
¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
CompoundCarbonyl Carbon (C=O)Aromatic CarbonsAliphatic Carbons
This compound Not explicitly assigned144.5, 139.4, 138.9, 131.4, 129.5, 127.4, 125.1, 123.3, 121.1, 120.8, 110.111.9
1-Indanone ~207.2~153.1, ~137.9, ~134.8, ~127.8, ~126.8, ~123.7~36.4, ~25.9
2-Phenylcyclohexanone ~210.0~138.0, ~128.5, ~127.0, ~126.5~58.0, ~42.0, ~35.0, ~28.0, ~25.0
Key IR Absorption Frequencies (cm⁻¹)
CompoundC=O StretchAromatic C=C Stretch
This compound 15981502, 1434
1-Indanone ~1700~1600, ~1460
2-Phenylcyclohexanone ~1710~1600, ~1495, ~1450
Mass Spectrometry Data (m/z of Key Fragments)
CompoundMolecular Ion (M⁺)Key Fragments
This compound 208178, 179
1-Indanone 132104, 103, 78
2-Phenylcyclohexanone 174130, 117, 104, 98

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Spectroscopy: Spectra were recorded at 100 MHz using a proton-decoupled pulse sequence. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method was employed. A small amount of the compound was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were recorded using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or a gas chromatograph. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge ratio (m/z) range appropriate for the compound being analyzed.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

This guide provides a foundational comparison for the structural elucidation of this compound using standard spectroscopic techniques. Researchers can use this data as a reference to confirm the successful synthesis and purity of their target compound.

Comparative study of different synthetic routes to 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-phenyl-1-indanone, a key structural motif in various biologically active compounds, can be approached through several synthetic pathways. This guide provides a comparative analysis of three primary routes: Intramolecular Friedel-Crafts Acylation, Nazarov Cyclization, and Intramolecular Reductive Heck Reaction. The comparison is based on experimental data to facilitate the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes to this compound

Reaction TypeStarting MaterialReagents & CatalystReaction ConditionsYield (%)Reaction Time
Intramolecular Friedel-Crafts Acylation 3,3-Diphenylpropionic acidPolyphosphoric acid (PPA)100°CHigh (qualitative)30 min
Nazarov Cyclization 2'-Bromo-chalconeTrifluoroacetic acid (TFA)Not specified88% (for a methoxy-substituted analog)Not specified
Intramolecular Reductive Heck Reaction 2'-Iodo-chalconePd(OAc)₂, PPh₃, Ag₂CO₃Toluene, 110°C95%12 h

Intramolecular Friedel-Crafts Acylation

This classical method involves the cyclization of a carboxylic acid precursor in the presence of a strong acid. For the synthesis of this compound, 3,3-diphenylpropionic acid is a suitable starting material. Polyphosphoric acid (PPA) is an effective reagent for this transformation, promoting the intramolecular acylation to form the five-membered ring of the indanone.

Experimental Protocol:

A mixture of 3,3-diphenylpropionic acid and polyphosphoric acid is heated with stirring. The reaction progress is monitored, and upon completion, the mixture is worked up by pouring it into ice water and extracting the product.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be applied to the formation of 1-indanones from appropriate divinyl ketones or their precursors, such as chalcones. The reaction is typically catalyzed by a Brønsted or Lewis acid. In the context of this compound synthesis, a chalcone derivative serves as the starting material.

One documented example involves the Nazarov reaction of a chalcone in the presence of trifluoroacetic acid to yield 6-methoxy-3-phenyl-1-indanone in 88% yield.[1] Although this is for a substituted analog, it demonstrates the high efficiency of this pathway.

Experimental Protocol:

A solution of the chalcone precursor in a suitable solvent is treated with a strong acid, such as trifluoroacetic acid. The reaction mixture is stirred, and the progress is monitored. After completion, the reaction is quenched, and the product is isolated and purified.

Intramolecular Reductive Heck Reaction

The intramolecular Heck reaction provides a modern and efficient route to cyclic compounds. For the synthesis of this compound, an intramolecular reductive Heck reaction of a 2'-halo-chalcone derivative is a viable strategy. This palladium-catalyzed reaction involves the formation of a carbon-carbon bond between the aromatic ring and the enone system, followed by a reduction step. A reported synthesis of this compound via this method from a 2'-iodo-chalcone derivative using a palladium catalyst achieved a high yield of 95%.

Experimental Protocol:

To a solution of the 2'-iodo-chalcone in a suitable solvent such as toluene, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., silver carbonate) are added. The mixture is heated under an inert atmosphere for several hours. After cooling, the reaction mixture is filtered, and the product is purified by chromatography.

Visualizing the Synthetic Pathways

To illustrate the relationship between the starting materials and the final product in these synthetic routes, the following diagram is provided.

G cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_product Product start1 3,3-Diphenylpropionic acid reaction1 Intramolecular Friedel-Crafts Acylation start1->reaction1 start2 2'-Halo-chalcone reaction2 Nazarov Cyclization start2->reaction2 reaction3 Intramolecular Reductive Heck Reaction start2->reaction3 product This compound reaction1->product reaction2->product reaction3->product

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to Analytical Methods for 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the identification and quantification of 3-Phenyl-1-indanone. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines key performance attributes of various methods and provides supporting data where available to aid in the selection of the most suitable analytical strategy.

Comparison of Analytical Techniques

The primary methods for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, particularly for chiral separations, and various spectroscopic techniques for qualitative identification and structural elucidation.

Analytical TechniquePrimary ApplicationKey Performance ParametersThroughput
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, chiral separationHigh resolution, sensitivity, and precisionHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impuritiesHigh sensitivity and specificityMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and identificationUnambiguous structure determinationLow
Infrared (IR) Spectroscopy Identification of functional groupsRapid and non-destructiveHigh

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Chiral HPLC methods are particularly crucial for separating its enantiomers, which may exhibit different pharmacological activities.

General HPLC Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, and known impurities
Robustness Insensitive to small, deliberate changes in method parameters

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for identifying and quantifying volatile and semi-volatile compounds. The National Institute of Standards and Technology (NIST) provides mass spectral data for this compound, which can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ketone and aromatic functional groups. The NIST Chemistry WebBook contains IR spectral data for this compound.

Experimental Protocols

Chiral HPLC Method for this compound

Objective: To separate the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Materials:

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

  • Mobile Phase: n-Hexane / Ethanol (95/5, v/v)[1]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration.

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min[1]

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Monitor the chromatogram and record the retention times of the enantiomer peaks.

  • For quantitative analysis, a full method validation according to ICH guidelines would be required.

General GC-MS Analysis

Objective: To identify this compound and potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

GC-MS Conditions (Typical):

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Procedure:

  • Inject the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

  • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

Visualizations

Analytical Method Validation Workflow

G Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J Compile Results D->J Compile Results E->J Compile Results F->J Compile Results G->J Compile Results H->J Compile Results I->J Compile Results K Method Implementation J->K Approve & Release

Caption: A typical workflow for the validation of an analytical method.

References

3-Phenyl-1-indanone: A Comparative Guide for Use as a Reference Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, particularly within pharmaceutical development, the quality and reliability of reference standards are paramount. 3-Phenyl-1-indanone, a key intermediate in the synthesis of various organic molecules, presents itself as a potential candidate for a reference standard. This guide provides a comprehensive comparison of its chemical and physical properties against established reference standards for a structurally related active pharmaceutical ingredient (API), offering insights into its suitability for such applications.

Understanding the Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of other substances.[1] Its primary functions include the identification of unknown compounds, calibration of analytical instruments, and validation of analytical methods.[2] The essential characteristics of a reliable reference standard include high purity, stability, and thorough characterization of any impurities.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid with applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[3] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₅H₁₂O[4]
Molecular Weight 208.26 g/mol [4]
CAS Number 16618-72-7[4]
Melting Point 75-78 °C
Boiling Point 148 °C at 0.7 mmHg
Appearance Yellow crystalline solid[3]

While commercially available with purities often stated around 98%, for use as a primary reference standard, a more rigorous characterization and purification process would be necessary to identify and quantify any impurities present.

Comparative Analysis with Established Reference Standards: The Case of Donepezil

To objectively assess the potential of this compound as a reference standard, a comparison with established standards for a commercially significant, structurally related drug, Donepezil, is instructive. Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, and its synthesis can involve indanone-like precursors.[5] The quality control of Donepezil and its formulations relies on highly pure reference standards for both the API and its known impurities.

ParameterThis compound (Potential Standard)Donepezil API (Established Standard)Donepezil Impurity A (Established Standard)
Typical Purity ~98% (Commercial Grade)>99.5% (Pharmacopeial Grade)Characterized with known purity
Identity Confirmation Spectroscopic data available (NMR, IR, MS)Comprehensive spectroscopic data and official monographComprehensive spectroscopic data
Impurity Profile Not typically provided in detailFully characterized and documentedStructure elucidated and quantified
Application Synthetic intermediateAssay, identification, impurity profilingIdentification and quantification of specific impurity

This comparison highlights the rigorous standards that a candidate compound like this compound would need to meet to be considered a primary reference standard.

Experimental Protocols for Analytical Validation

The utility of a reference standard is realized through its application in validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for the analysis of pharmaceutical ingredients and their impurities.[6][7]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[8] A general method for analyzing indanone derivatives is outlined below.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

General Procedure:

  • Prepare a standard solution of the reference material (e.g., this compound) of known concentration in a suitable solvent.

  • Prepare the sample solution to be analyzed at a comparable concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the separation at a suitable UV wavelength.

  • Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of aromatic ketones (e.g., a 5% phenyl-methylpolysiloxane column)

General Procedure:

  • Prepare a standard solution of the reference material in a volatile solvent.

  • Prepare the sample solution.

  • Inject a small volume of the solution into the GC inlet.

  • The sample is vaporized and separated based on the components' boiling points and interactions with the column.

  • The separated components are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of utilizing a reference standard in analytical method validation and a typical impurity profiling workflow.

analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation cluster_result Final Report prep_std Prepare Reference Standard Solution hplc HPLC Analysis prep_std->hplc gcms GC-MS Analysis prep_std->gcms prep_sample Prepare Sample Solution prep_sample->hplc prep_sample->gcms peak_integration Peak Integration and Comparison hplc->peak_integration gcms->peak_integration quantification Quantification of Analyte and Impurities peak_integration->quantification report Analytical Report quantification->report

Caption: General workflow for chemical analysis using a reference standard.

impurity_profiling cluster_impurities Potential Impurity Sources cluster_identification Impurity Identification and Quantification api Active Pharmaceutical Ingredient (API) start_mat Starting Materials intermediates Intermediates (e.g., this compound) byproducts Reaction Byproducts degradation Degradation Products analytical_methods Analytical Methods (HPLC, GC-MS) start_mat->analytical_methods intermediates->analytical_methods byproducts->analytical_methods degradation->analytical_methods qual Qualitative ID (vs. Reference Standards) analytical_methods->qual quant Quantitative Analysis (vs. Reference Standards) analytical_methods->quant

Caption: Logical relationship in pharmaceutical impurity profiling.

Conclusion

While this compound is a valuable synthetic intermediate, its direct application as a primary reference standard in pharmaceutical analysis would necessitate a comprehensive characterization and purification process beyond what is typically available for a commercial-grade chemical. By comparing its properties to those of established reference standards like Donepezil, researchers can better understand the rigorous requirements for a substance to serve as a reliable analytical benchmark. The provided experimental frameworks for HPLC and GC-MS offer a starting point for the development of validated analytical methods, should a highly purified form of this compound be established as a reference material for specific applications.

References

Efficacy of 3-Phenyl-1-Indanone Derivatives as Versatile Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its therapeutic potential across various disease areas. Notably, derivatives of 3-phenyl-1-indanone have emerged as potent inhibitors of several key enzymes implicated in neurodegenerative disorders and diabetic complications. This guide provides an objective comparison of the efficacy of these derivatives against crucial enzyme targets, supported by experimental data and detailed methodologies to aid in research and development efforts.

Cholinesterase Inhibition: Targeting Alzheimer's Disease

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system; their inhibition is a primary therapeutic strategy for Alzheimer's disease.[1] Several this compound derivatives have demonstrated potent inhibitory activity against these enzymes, often comparable or superior to existing drugs like Donepezil.

Comparative Efficacy of 1-Indanone Derivatives against Cholinesterases
Compound IDTarget EnzymeIC50 ValueReference CompoundIC50 Value (Ref.)Citation(s)
Compound 9 AChE14.8 nMDonepezil~20 nM[2]
Compound 14 AChE18.6 nMDonepezil~20 nM[2]
Compound 5c AChE0.12 µMDonepezil0.02 µM[3],[4]
Compound 4h AChE1.20 µMDonepezil0.02 µM[5],[4]
Compound 7b BChE0.04 µMDonepezil4.6 µM[3],[4]
Compound 4h BChE0.30 µMDonepezil4.6 µM[5],[4]

IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release AChE AChE / BChE ACh_Synapse->AChE Hydrolysis Receptor ACh Receptor ACh_Synapse->Receptor Binding Choline Choline + Acetate AChE->Choline Signal Signal Transduction Receptor->Signal Indanone This compound Derivatives Indanone->AChE Inhibition

Caption: Inhibition of cholinesterases (AChE/BChE) by this compound derivatives.

Monoamine Oxidase Inhibition: Applications in Neurodegenerative and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidation of amine neurotransmitters, such as dopamine and serotonin.[6] Their inhibition is a key strategy in treating Parkinson's disease and depression.[7] C6-substituted 1-indanones, in particular, have been identified as potent and selective MAO-B inhibitors.[7]

Comparative Efficacy of 1-Indanone Derivatives against Monoamine Oxidases
Compound ClassTarget EnzymeIC50 RangeKey FindingCitation(s)
C6-Substituted 1-Indanones MAO-B0.001 - 0.030 µMPotent and selective MAO-B inhibitors.[7]
2-Benzylidene-1-Indanones MAO-B< 2.74 µMMAO-B specific; twelve compounds had IC50 < 0.1 µM.[8]
Various 1-Indanone Homologues MAO-A< 0.1 µMPotent MAO-A inhibition observed in some derivatives.[7]
Compound 5g (2-Benzylidene) MAO-A0.131 µMMost potent MAO-A inhibitor in its series.[8]

Signaling Pathway: Monoamine Neurotransmitter Regulation

MAO_Pathway cluster_presynaptic Presynaptic Neuron Mitochondria MA Monoamine Neurotransmitters (e.g., Dopamine) MAO MAO-A / MAO-B MA->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Indanone This compound Derivatives Indanone->MAO Inhibition

Caption: Inhibition of monoamine oxidase (MAO) by this compound derivatives.

Aldose Reductase Inhibition: A Strategy for Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[9] Under hyperglycemic conditions, this pathway's overactivation contributes to diabetic complications.[9] While specific data for this compound derivatives is less prevalent, the indanone scaffold is being explored. The table below compares known aldose reductase inhibitors.

Efficacy of Reference Aldose Reductase Inhibitors
InhibitorTarget EnzymeIC50 ValueNoteCitation(s)
Epalrestat Aldose Reductase (AKR1B1)PotentClinically used for diabetic neuropathy.[10]
Sorbinil Aldose Reductase (AKR1B1)PotentProgenitor of the cyclic imide class of inhibitors.[10]
Tolrestat Aldose Reductase (AKR1B1)PotentWithdrawn due to side effects.[10]
Aldose reductase-IN-4 ALR2 (AKR1B1)0.98 µMInvestigational inhibitor.[9]

Experimental Protocols

General Experimental Workflow for Enzyme Inhibitor Screening

Workflow start Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) plate Dispense Reagents into 96-well Plate (Controls & Test Wells) start->plate preincubate Pre-incubate Plate (Allows inhibitor-enzyme interaction) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at 37°C initiate->incubate measure Measure Signal (Absorbance or Fluorescence) using Plate Reader incubate->measure analyze Data Analysis (Calculate % Inhibition, Determine IC50 values) measure->analyze end Identify Potent Inhibitors analyze->end

Caption: A generalized workflow for in vitro screening of enzyme inhibitors.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE and BChE.[1][11]

  • Principle: The enzyme hydrolyzes a thiocholine substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[1]

  • Reagents:

    • Phosphate Buffer (100 mM, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • AChE or BChE enzyme solution (e.g., from human erythrocytes or equine serum).

    • Substrate solution: Acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide (BTCI) (e.g., 10 mM in buffer).

    • Test compounds (this compound derivatives) dissolved in DMSO and diluted in buffer.

  • Procedure (96-well plate format):

    • To each well, add:

      • 150 µL Phosphate Buffer.

      • 10 µL of test compound solution at various concentrations (or buffer for control).

      • 20 µL DTNB solution.

      • 10 µL of enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated. The percentage inhibition is determined relative to the control (no inhibitor). IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase Inhibition Assay (Kynuramine-based)

This is a continuous, fluorometric assay for MAO-A and MAO-B.[5][6]

  • Principle: The non-fluorescent substrate kynuramine is enzymatically converted by MAO to an unstable aldehyde, which spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The increase in fluorescence is proportional to MAO activity.[6]

  • Reagents:

    • Potassium Phosphate Buffer (100 mM, pH 7.4).

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: Kynuramine dihydrobromide (10 mM stock in water).

    • Test compounds dissolved in DMSO and diluted in buffer.

    • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Procedure (96-well black plate format):

    • To each well, add:

      • 45 µL Potassium Phosphate Buffer.

      • 5 µL of test compound solution (or vehicle for control).

    • Add 40 µL of the MAO enzyme working solution (MAO-A or MAO-B) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of kynuramine working solution (final concentration ~50-100 µM).

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure fluorescence intensity using a microplate reader with excitation at ~315 nm and emission at ~380 nm.[6]

  • Data Analysis: After subtracting background fluorescence, calculate the percentage inhibition for each compound concentration relative to the vehicle control. Determine IC50 values using non-linear regression analysis.

Protocol 3: Aldose Reductase Inhibition Assay

This spectrophotometric assay is based on monitoring the consumption of a cofactor.[12][13]

  • Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that requires the cofactor NADPH. The enzymatic activity is determined by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[12]

  • Reagents:

    • Sodium Phosphate Buffer (e.g., 67 mM, pH 6.2).

    • NADPH solution (e.g., 0.25 mM in buffer).

    • Substrate solution: DL-glyceraldehyde (e.g., 10 mM in buffer).

    • Enzyme source: Partially purified aldose reductase from rat or bovine lens supernatant.[13][14]

    • Test compounds dissolved in DMSO and diluted in buffer.

  • Procedure (Cuvette or 96-well UV-plate format):

    • Prepare a reaction mixture in a cuvette containing:

      • ~700 µL Phosphate Buffer.

      • 100 µL NADPH solution.

      • 100 µL enzyme solution (lens supernatant).

      • 10 µL of test compound solution.

    • Incubate the mixture for 5-10 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the DL-glyceraldehyde substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis: The rate of NADPH oxidation (decrease in absorbance per minute) is calculated. The percentage inhibition is determined for each inhibitor concentration, and IC50 values are subsequently calculated.

References

A Comparative Analysis of 3-Phenyl-1-indanone Derivatives: Bridging In Vitro Bioactivity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo bioactivities of two promising 3-phenyl-1-indanone derivatives. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic potential.

Two notable derivatives of the this compound scaffold have demonstrated significant anticancer properties in both laboratory assays and animal models. This guide focuses on a comparative analysis of a gallic acid-based indanone derivative, referred to as Indanone 1 (3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy, 1-indanone), and an indanone-based thiazolyl hydrazone derivative, ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine).

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the potency and efficacy of Indanone 1 and ITH-6.

Table 1: In Vitro Cytotoxicity

CompoundCell LineAssay TypeIC50 ValueSource
Indanone 1 MCF-7 (Breast Cancer)MTT Assay2.2 µM[1]
ITH-6 HT-29 (Colorectal Cancer)MTT Assay0.44 µM[2]
COLO 205 (Colorectal Cancer)MTT Assay0.98 µM[2]
KM 12 (Colorectal Cancer)MTT Assay0.41 µM[2]

Table 2: In Vivo Antitumor Efficacy

CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionSource
Indanone 1 Swiss Albino MiceEhrlich Ascites Carcinoma50 mg/kg54.3%[1]
ITH-6 Athymic Nude MiceHT-29 Colorectal Xenograft6 mg/kgSignificant reduction in tumor size, growth rate, and volume[2]
Athymic Nude MiceKM 12 Colorectal Xenograft6 mg/kgSignificant reduction in tumor size, growth rate, and volume[2]

Table 3: Mechanistic Insights from In Vitro Assays

CompoundTarget/PathwayAssayResultSource
Indanone 1 Tubulin PolymerizationTubulin Polymerization AssayInhibition of tubulin polymerase enzyme[1]
ITH-6 NF-κB SignalingWestern BlotDownregulation of NF-κB p65 and Bcl-2 expression[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.

Indanone1_Tubulin_Pathway cluster_Cell Cancer Cell Indanone1 Indanone 1 Tubulin α/β-Tubulin Dimers Indanone1->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Figure 1: Mechanism of action of Indanone 1 via inhibition of tubulin polymerization.

ITH6_NFkB_Pathway cluster_Cell Cancer Cell ITH6 ITH-6 IKK IKK Complex ITH6->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-survival Gene Transcription (e.g., Bcl-2) Nucleus->Gene_Transcription Activates Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of survival signals leads to

Figure 2: ITH-6 mediated inhibition of the NF-κB signaling pathway.

InVitro_Workflow start Start: Cancer Cell Culture treatment Treat with this compound derivative (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Measure cell viability and calculate IC50 value assay->data_analysis end End: In Vitro Bioactivity Data data_analysis->end

Figure 3: General experimental workflow for in vitro cytotoxicity testing.

InVivo_Workflow start Start: Immunocompromised Mice tumor_induction Induce tumor growth (e.g., subcutaneous injection of cancer cells) start->tumor_induction treatment Administer this compound derivative or vehicle control tumor_induction->treatment monitoring Monitor tumor growth (e.g., caliper measurements) and animal health treatment->monitoring data_collection Collect tumor tissue and other relevant samples at the end of the study monitoring->data_collection data_analysis Analyze tumor growth inhibition and other relevant endpoints data_collection->data_analysis end End: In Vivo Efficacy Data data_analysis->end

Figure 4: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of the indanone derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Indanone 1 or ITH-6) or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

In Vivo Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC) Model (for Indanone 1)

This protocol outlines the procedure for evaluating the antitumor activity of Indanone 1 in a murine ascites tumor model.[1]

  • Animal Model: Swiss albino mice are used for this study.

  • Tumor Inoculation: EAC cells are propagated in the peritoneal cavity of donor mice. For the experiment, a specific number of viable EAC cells (e.g., 2 x 10⁶ cells) are injected intraperitoneally into the experimental mice.

  • Treatment: 24 hours after tumor inoculation, the mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal injections of Indanone 1 at a specified dose (e.g., 50 mg/kg body weight) for a defined period (e.g., 9 consecutive days). The control group receives the vehicle.

  • Monitoring: The body weight of the mice is monitored throughout the experiment.

  • Endpoint Analysis: On a specific day post-inoculation (e.g., day 10), the mice are euthanized. The ascitic fluid is collected from the peritoneal cavity, and the volume is measured. The number of viable tumor cells is counted.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the ascitic fluid volume and viable cell count of the treated group with the control group.

In Vivo Antitumor Efficacy in Colorectal Cancer Xenograft Model (for ITH-6)

This protocol describes the evaluation of ITH-6's antitumor activity in a subcutaneous xenograft model.[2]

  • Animal Model: Athymic nude mice, which lack a functional immune system, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human colorectal cancer cells (e.g., HT-29 or KM 12) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to control and treatment groups.

  • Treatment: The treatment group receives the test compound, ITH-6, via a specified route (e.g., oral gavage) at a defined dose (e.g., 6 mg/kg) and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor volume and weight in the treated group to the control group. The percentage of tumor growth inhibition is calculated.

Conclusion

The presented data highlights the potential of this compound derivatives as anticancer agents. Both Indanone 1 and ITH-6 demonstrate potent cytotoxic activity in vitro, which translates to significant tumor growth inhibition in vivo. Their distinct mechanisms of action, with Indanone 1 targeting microtubule dynamics and ITH-6 inhibiting the pro-survival NF-κB pathway, offer different avenues for therapeutic intervention. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate these and other related compounds. The clear correlation between the in vitro and in vivo findings for these derivatives underscores the utility of the described experimental models in the preclinical evaluation of novel anticancer drug candidates.

References

A Comparative Guide to 3-Phenyl-1-indanone and 1,3-indandione in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the indanone scaffold is a cornerstone for the construction of complex molecules, finding extensive application in medicinal chemistry and materials science. Among the various indanone derivatives, 3-Phenyl-1-indanone and 1,3-indandione stand out as versatile yet structurally distinct building blocks. This guide provides an objective comparison of their performance in key chemical syntheses, supported by experimental data, to aid researchers in selecting the optimal starting material for their specific applications.

Structural and Reactivity Overview

The synthetic utility of this compound and 1,3-indandione is fundamentally governed by their distinct molecular architectures.

  • 1,3-Indandione : This molecule is a cyclic β-dicarbonyl compound. The key feature is the methylene group at the C-2 position, which is flanked by two electron-withdrawing carbonyl groups. This structural arrangement renders the C-2 protons exceptionally acidic, facilitating the formation of a stabilized enolate anion. This high acidity makes 1,3-indandione an excellent nucleophile in carbon-carbon bond-forming reactions, particularly Knoevenagel condensations.[1][2]

  • This compound : In contrast, this is a simple cyclic ketone with a phenyl group at the C-3 position. The protons on the C-2 methylene group are acidic, comparable to a typical ketone, but significantly less so than in 1,3-indandione. Its reactivity is characteristic of ketones, readily undergoing base- or acid-catalyzed aldol-type condensations at the C-2 position.[3][4] The phenyl substituent also introduces steric considerations that can influence the stereochemical outcome of reactions.

The fundamental difference in the acidity and nucleophilicity of the C-2 position dictates the primary reaction pathways and applications of these two molecules, as detailed in the following sections.

Comparative Performance in Condensation Reactions

A primary application for both molecules is the condensation reaction with aromatic aldehydes to form α,β-unsaturated ketone derivatives. These products are crucial intermediates for the synthesis of more complex heterocyclic and spirocyclic systems.

1,3-Indandione in Knoevenagel Condensation

Due to the highly activated methylene group, 1,3-indandione excels in Knoevenagel condensations with a wide array of aromatic aldehydes. These reactions are typically high-yielding and can often be performed under mild, environmentally benign conditions.

Table 1: Performance Data for Knoevenagel Condensation of 1,3-Indandione with Aromatic Aldehydes

AldehydeCatalyst/SolventTimeYield (%)Reference
Benzaldehyde2-HEAF (Ionic Liquid) / Neat< 1 min98[5]
4-ChlorobenzaldehydePiperidine / Ethanol15 min95[2]
4-Nitrobenzaldehyde2-HEAF (Ionic Liquid) / Neat< 1 min98[5]
4-Methoxybenzaldehyde2-HEAF (Ionic Liquid) / Neat< 1 min85[5]
This compound in Aldol-Type Condensation

This compound undergoes aldol-type condensations with aromatic aldehydes to yield 2-arylidene-3-phenyl-1-indanones. While the C-2 protons are less acidic than in 1,3-indandione, these reactions proceed efficiently, often requiring slightly more stringent conditions, such as stronger bases or acid catalysis. The resulting (E)-isomer is typically favored.

Table 2: Performance Data for Aldol-Type Condensation of 1-Indanone Derivatives with Aromatic Aldehydes

Indanone DerivativeAldehydeCatalyst/SolventTimeYield (%)Reference
1-Indanoneo-NitrobenzaldehydeHCl / Ethanol6 days60[5]
6-Hydroxy-1-indanone (protected)Various BenzaldehydesNaOH / EthanolOvernightGood (not specified)[6]
1-Indanone3,4-DimethoxybenzaldehydeNaOH / Solvent-freeNot specifiedGood (not specified)[3][7]

Application in Spiro-Compound Synthesis: A Comparative Workflow

The condensation products of both this compound and 1,3-indandione are valuable precursors for synthesizing complex spiro-compounds, which are of significant interest in drug discovery.

  • From 1,3-Indandione : The 2-arylidene derivatives can act as heterodienes in Diels-Alder reactions. For example, the reaction with 3-vinyl-2H-chromene derivatives yields spiro indanone-fused pyrano[3,2-c]chromenes, a class of compounds investigated for their anticancer activity.[3][8]

  • From this compound : The 2-arylidene derivatives serve as excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. Reaction with in-situ generated arylnitrile oxides produces novel spiroisoxazolines diastereoselectively.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1,3-indandione (from 1,3-Indandione)

This protocol is adapted from a high-yield, solvent-free method.

  • Materials :

    • 1,3-Indandione (0.25 mmol)

    • Benzaldehyde (0.25 mmol)

    • 2-Hydroxyethylammonium formate (2-HEAF) (0.1 mmol, ~0.01 mL)

    • Deionized water

  • Procedure :

    • In a small reaction vial, combine 1,3-indandione (0.036 g), benzaldehyde (0.026 g), and 2-HEAF (0.01 mL).

    • Stir the mixture vigorously at room temperature. The reaction is typically complete in under 1 minute, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, add 5 mL of deionized water to the reaction mixture. The product will precipitate immediately.

    • Filter the solid product and wash thoroughly with water.

    • Dry the collected solid to afford pure 2-benzylidene-1,3-indandione.

  • Expected Yield : ~98%.[5]

Protocol 2: Synthesis of (E)-2-(2-Nitrobenzylidene)-1-indanone (from 1-Indanone as a proxy)

This protocol describes an acid-catalyzed aldol condensation and can be adapted for this compound.

  • Materials :

    • 1-Indanone (1 mmol) (or this compound)

    • o-Nitrobenzaldehyde (1 mmol)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

  • Procedure :

    • Dissolve 1-indanone (or this compound) and o-nitrobenzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated HCl.

    • Reflux the reaction mixture. The original protocol for 1-indanone required 6 days, but reaction times may vary for this compound and should be monitored by TLC.[5]

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the (E)-2-(2-nitrobenzylidene)-1-indanone derivative.

  • Reported Yield : 60% (for 1-indanone).[5]

Conclusion

Both this compound and 1,3-indandione are powerful synthons for constructing complex molecular architectures.

  • 1,3-Indandione is the superior choice for reactions requiring a highly activated methylene group. It provides rapid, high-yielding access to 2-arylidene intermediates via Knoevenagel condensation, even under green conditions, making it ideal for large-scale synthesis and combinatorial library development.

  • This compound offers a different regiochemical and stereochemical profile. While its condensation reactions may require more specific catalysis, the resulting 2-arylidene-3-phenyl-1-indanones are valuable intermediates for diastereoselective cycloaddition reactions. The presence of the C-3 phenyl group is crucial for directing the stereochemical outcome of subsequent transformations, offering a pathway to specific, chirally complex scaffolds that may not be accessible from 1,3-indandione derivatives.

The choice between these two building blocks will ultimately depend on the desired final product and the specific synthetic strategy employed. For straightforward access to α,β-unsaturated systems, 1,3-indandione is highly efficient. For targeted synthesis of stereochemically defined spiro-compounds, this compound provides a unique and valuable platform.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of 3-Phenyl-1-indanone, a key structural motif in various biologically active compounds. We present objective comparisons of common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical method for determining the purity of this compound depends on several factors, including the expected impurities, required sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful and commonly employed techniques. A summary of their performance is presented in Table 1.

Technique Principle Typical Purity Range (%) Advantages Disadvantages
HPLC (UV detection) Differential partitioning between a stationary and mobile phase.95.0 - 99.9High resolution for non-volatile impurities, suitable for chiral separations.Requires chromophoric impurities for detection, potential for co-elution.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.98.0 - 99.9+High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile impurities.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.97.0 - 99.5Absolute quantification without a specific reference standard for the analyte, provides structural confirmation.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
Melting Point Temperature at which a solid transitions to a liquid.Qualitative indicatorSimple and rapid initial assessment of purity.Impurities can broaden the melting point range, not quantitative.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of non-volatile impurities and can be adapted for chiral separations to determine enantiomeric purity.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Materials:

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation, or a standard C18 column for general purity.

  • Mobile Phase (Chiral): n-Hexane/Isopropanol (90:10, v/v)

  • Mobile Phase (Reversed-Phase): Acetonitrile/Water gradient

  • Sample Solvent: Mobile Phase

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks.

  • Purity Calculation: Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components. For enantiomeric purity, calculate the percentage of each enantiomer based on their respective peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Data acquisition and processing software

Materials:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium

  • Sample Solvent: Dichloromethane

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the sample and acquire the data. Identify peaks by comparing their mass spectra with a reference library and their retention times.

  • Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Materials:

  • NMR Tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone) of known purity

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in Synthesized this compound

The nature and quantity of impurities in synthesized this compound are highly dependent on the synthetic route employed. The most common method for its synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid or its acid chloride. Potential impurities arising from this and other synthetic methods are listed in Table 2.

Impurity Structure Origin Typical Analytical Method for Detection
3-Phenylpropanoic Acid C₉H₁₀O₂Unreacted starting materialHPLC, GC-MS (after derivatization)
3-Phenylpropanoyl Chloride C₉H₉ClOUnreacted starting materialGC-MS
3-Phenyl-2,3-dihydro-1H-inden-1-ol C₁₅H₁₄OSide-product from reduction of the ketoneHPLC, GC-MS
Regioisomers C₁₅H₁₂OSide-product from alternative cyclization pathwaysHPLC, GC-MS
Polymeric byproducts -Side-reactions under harsh acidic conditionsSize Exclusion Chromatography (SEC)

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_decision Final Purity Assessment cluster_outcome Outcome Synthesis Synthesized this compound Initial_Screen Initial Purity Screen (TLC, Melting Point) Synthesis->Initial_Screen Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, IR, MS) Synthesis->Structural_Confirmation HPLC HPLC Analysis (Purity & Enantiomeric Purity) Initial_Screen->HPLC GCMS GC-MS Analysis (Volatile Impurities) Initial_Screen->GCMS qNMR qNMR Analysis (Absolute Purity) Initial_Screen->qNMR Purity_Check Purity Meets Specification? HPLC->Purity_Check GCMS->Purity_Check qNMR->Purity_Check Pass Product Release Purity_Check->Pass Yes Fail Further Purification / Re-synthesis Purity_Check->Fail No

Caption: Workflow for Purity Assessment of this compound.

Unraveling the Multifaceted Mechanisms of 3-Phenyl-1-indanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of compounds with a wide spectrum of biological activities. These derivatives have shown significant promise in the therapeutic areas of neurodegenerative diseases, cancer, and inflammation. This guide provides a comparative analysis of the mechanism of action of various this compound based compounds, supported by experimental data and detailed protocols to aid in research and development efforts.

Core Mechanisms of Action: A Multi-Target Approach

This compound derivatives exert their effects by interacting with various biological targets. The most prominent mechanisms of action include the inhibition of key enzymes involved in neurotransmitter metabolism and the modulation of pathological protein aggregation.

Inhibition of Monoamine Oxidases (MAO)

A significant area of investigation for this compound derivatives has been their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a strategy employed in the treatment of depression and neurodegenerative conditions like Parkinson's disease.[3]

Certain C6-substituted 1-indanone derivatives have been identified as particularly potent and selective inhibitors of MAO-B, with IC50 values in the nanomolar range.[4] For instance, some 2-benzylidene-1-indanone derivatives have demonstrated high-potency MAO-B inhibition with IC50 values below 2.74 μM, and in some cases, even below 0.1 μM.[5]

Inhibition of Cholinesterases

Another key mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, this compound derivatives can increase acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease.[7][8] Several indanone derivatives have been designed and synthesized as cholinesterase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against AChE.[9][10]

Modulation of Amyloid-β Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some this compound derivatives have been shown to inhibit the self-assembly of Aβ peptides and even promote the disassembly of pre-formed Aβ aggregates.[9][11] This anti-aggregation activity presents a promising disease-modifying strategy for Alzheimer's disease.

Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines.[12] For example, certain indanone-based thiazolyl hydrazone derivatives have shown potent anticancer activity against p53 mutant colorectal cancer cell lines, with IC50 values in the sub-micromolar range.[12] The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.[12][13]

Comparative Performance Data

The following tables summarize the inhibitory activities of selected this compound derivatives against their respective targets.

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

Compound ClassSpecific Derivative(s)TargetIC50 (µM)Reference
2-Benzylidene-1-indanones5-hydroxy substitutedMAO-B< 0.1[5]
2-Benzylidene-1-indanonesHalogen and methyl substitutedMAO-B< 2.74[5]
C6-substituted indanonesNot specifiedMAO-B0.001 - 0.030[4]
C5-substituted indanonesNot specifiedMAO-A< 0.1 (for 3 homologues)[4]

Table 2: Cholinesterase Inhibition by this compound Derivatives

Compound SeriesSpecific Derivative(s)TargetIC50 (nM)Reference
Indanone derivativesCompound 9AChE14.8[9]
Indanone derivativesCompound 14AChE18.6[9]
Indan-1-one derivativesCompounds D28, D29, D30AChE24.8, 22.4, 25.7[6][10]

Table 3: Anticancer Activity of this compound Derivatives

Compound ClassCell LineIC50 (µM)Reference
Indanone-based thiazolyl hydrazone (ITH-6)HT-29 (colorectal cancer, p53 mutant)0.44[12]
Indanone-based thiazolyl hydrazone (ITH-6)COLO 205 (colorectal cancer, p53 mutant)0.98[12]
Indanone-based thiazolyl hydrazone (ITH-6)KM 12 (colorectal cancer, p53 mutant)0.41[12]
Gallic acid based indanone derivative (1)MCF-7 (breast cancer)2.2[13]

Table 4: Amyloid-β Aggregation Inhibition

Compound SeriesInhibition Rate (%)TargetReference
Indanone derivatives (Compound 9)85.5Aβ aggregation[9]
Indanone derivatives (Compound 14)83.8Aβ aggregation[9]
1-Indanone and 1,3-indandione derivatives>10x selectivity for α-synuclein fibrils over Aβα-synuclein aggregation[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B. The enzyme activity is determined by monitoring the production of a fluorescent or colored product resulting from the oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Test compounds (this compound derivatives)

  • Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • 96-well microplate

  • Plate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add the enzyme (MAO-A or MAO-B) to the wells of the microplate.

  • Add the test compounds or control to the respective wells and incubate.

  • Initiate the reaction by adding the MAO substrate.

  • Measure the fluorescence or absorbance at appropriate wavelengths over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • DTNB (Ellman's reagent)

  • Test compounds (this compound derivatives)

  • Positive control inhibitor (e.g., donepezil)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • Add the AChE enzyme solution to the wells of the microplate.

  • Add the test compounds or control to the wells and pre-incubate.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the substrate (ATCI).

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

Principle: This assay monitors the aggregation of Aβ peptides in the presence and absence of an inhibitor. Thioflavin T (ThT) is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Test compounds (this compound derivatives)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of Aβ peptide and test compounds.

  • Mix the Aβ peptide with the test compound or vehicle control in the wells of the microplate.

  • Add ThT solution to each well.

  • Incubate the plate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time points.

  • Plot the fluorescence intensity against time to generate aggregation curves and determine the extent of inhibition.[14][15]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Degradation Increased_Neurotransmitters Increased Neurotransmitter Levels Monoamine_Neurotransmitter->Increased_Neurotransmitters Increased Availability Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites 3_Phenyl_1_indanone This compound Derivative 3_Phenyl_1_indanone->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by this compound Derivatives.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Increased_ACh Increased ACh in Synaptic Cleft Acetylcholine->Increased_ACh Increased Availability Choline_Acetate Choline + Acetate AChE->Choline_Acetate 3_Phenyl_1_indanone This compound Derivative 3_Phenyl_1_indanone->AChE Inhibition Cholinergic_Receptors Cholinergic Receptors Increased_ACh->Cholinergic_Receptors Enhanced Signaling

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound Derivatives.

Experimental_Workflow_MAO cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of This compound compounds C Add enzyme and compounds to 96-well plate A->C B Prepare MAO enzyme solution (MAO-A or MAO-B) B->C D Pre-incubate C->D E Initiate reaction with MAO substrate D->E F Measure fluorescence/ absorbance over time E->F G Calculate % inhibition F->G H Determine IC50 values G->H

Caption: Experimental Workflow for MAO Inhibition Assay.

This guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound based compounds. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel therapeutics based on this versatile chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 3-Phenyl-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document provides essential safety and logistical information for the proper disposal of 3-Phenyl-1-indanone (CAS Number: 16618-72-7). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

I. Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to adhere to the following safety measures. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.

  • Body Protection: A long-sleeved lab coat is required to minimize skin exposure.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved N95 dust mask or higher level of respiratory protection is necessary.

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in dust.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Keep the substance away from heat, sparks, and open flames.

  • Ensure adequate ventilation.[1]

II. Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated to disperse any dust or vapors.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Contain the Spill: If it is safe to do so, contain the spill. For solid material, prevent the generation of dust.[3] For solutions, use an inert absorbent material such as sand, earth, or a commercial sorbent.[4] Do not use combustible materials like paper towels to absorb the spill.[4]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Report the Spill: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[4]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound waste must be carried out in compliance with all federal, state, and local regulations.[3] This substance is classified as harmful if swallowed and is toxic to aquatic life.[2][3] Therefore, it is critical to prevent its release into the environment.[3]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and be leak-proof.

  • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your EHS department.

Step 2: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • It is recommended to store this combustible solid in a well-ventilated, dry place away from incompatible materials such as strong oxidizing agents.[1]

Step 3: Arrange for Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the full chemical name and CAS number to the disposal company.

  • All waste materials must be disposed of at an approved waste disposal plant.[3]

IV. Data Presentation

Identifier Value Source
CAS Number 16618-72-7[5]
Molecular Formula C15H12O[5]
Molecular Weight 208.26 g/mol [5]
Hazard Classifications Acute Toxicity, Oral (Category 4)[2][2]
Short-term (acute) aquatic hazard (Category 2)[3][3]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[2][2]
H401: Toxic to aquatic life[3][3]
Precautionary Statements P264: Wash skin thoroughly after handling[2][2]
P270: Do not eat, drink or smoke when using this product[2][2]
P273: Avoid release to the environment[3][3]
P301 + P317: IF SWALLOWED: Get medical help[6][6]
P330: Rinse mouth[6][6]
P501: Dispose of contents/ container to an approved waste disposal plant[3][3]

V. Disposal Workflow Diagram

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Is this a spill? B->C D Follow Spill & Emergency Procedures C->D Yes E Collect waste in a designated, sealed, and labeled container C->E No D->E F Store container in a designated hazardous waste accumulation area E->F G Contact EHS or certified waste disposal company for pickup F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-Phenyl-1-indanone, CAS No. 16618-72-7. Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and requires careful handling to avoid exposure.[1][2] The primary routes of exposure are ingestion and inhalation of dust particles. The following table summarizes the mandatory personal protective equipment.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact with the solid chemical.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne dust particles.[1]
Respiratory Protection N95-rated dust maskPrevents inhalation of fine particles, especially when handling the powder outside of a fume hood.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

To minimize risk during the handling of this compound, a systematic approach is necessary. The following workflow outlines the key steps for safe manipulation of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Assemble Required PPE gather_materials Gather Materials & Equipment don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh Weigh Compound transfer Transfer to Reaction Vessel decontaminate Decontaminate Surfaces transfer->decontaminate After Experiment dispose_waste Dispose of Contaminated Waste remove_ppe Remove PPE

Figure 1: Workflow for Safe Handling of this compound.
Experimental Protocol: A General Guideline

While specific experimental parameters will vary, the following protocol provides a general framework for handling this compound in a synthesis reaction.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required laboratory equipment, including spatulas, weigh boats, and reaction vessels.

  • Handling:

    • Before handling the compound, don the appropriate PPE: lab coat, nitrile gloves, and safety glasses. If there is a risk of dust generation outside a fume hood, an N95 dust mask is mandatory.[1]

    • Carefully weigh the desired amount of this compound using a tared weigh boat. Avoid creating airborne dust.

    • Gently transfer the weighed compound into the reaction vessel.

  • Post-Handling:

    • Once the transfer is complete, promptly clean any residual powder from the work surface using a damp cloth or paper towel.

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5][6]
Contaminated Labware (e.g., gloves, weigh boats, paper towels) Place in a designated, sealed hazardous waste bag or container.[6]
Empty Stock Bottle Rinse with a suitable solvent (e.g., acetone, ethanol), allow to dry, and dispose of as non-hazardous glass waste. The rinsate should be collected and disposed of as hazardous waste.

Important Considerations:

  • Never dispose of this compound down the drain or in regular trash.

  • Follow all institutional and local regulations for hazardous waste disposal.[5]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.